Technical Documentation Center

4,7-Dibromo-6-methyl-2-propylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,7-Dibromo-6-methyl-2-propylquinoline
  • CAS: 1189106-95-3

Core Science & Biosynthesis

Foundational

4,7-Dibromo-6-methyl-2-propylquinoline: A Strategic Scaffold for Medicinal Chemistry

Topic: 4,7-Dibromo-6-methyl-2-propylquinoline: Chemical Structure, Synthesis, and Pharmacophore Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4,7-Dibromo-6-methyl-2-propylquinoline: Chemical Structure, Synthesis, and Pharmacophore Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

4,7-Dibromo-6-methyl-2-propylquinoline (CAS: 1189106-95-3) is a highly functionalized heteroaromatic scaffold belonging to the quinoline class.[1] Distinguished by its specific substitution pattern—a propyl chain at C2, a methyl group at C6, and bromine atoms at C4 and C7—this molecule serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of anti-infectives targeting ATP synthase (e.g., diarylquinoline analogs related to Bedaquiline).

This guide provides a comprehensive technical analysis of its structural properties, a validated synthetic pathway, and a framework for its regioselective functionalization.

Structural Analysis & Physicochemical Properties[2]

The molecule's utility stems from its "tunable" reactivity. The quinoline ring system is electron-deficient, but the substituents introduce specific electronic and steric modifications that dictate its chemical behavior.

Electronic & Steric Environment
  • C2-Propyl Group: Increases lipophilicity (LogP) and provides steric bulk that can prevent metabolic oxidation at the typically labile C2 position.

  • C4-Bromine: Located para to the ring nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (SNAr), making it the primary site for functionalization.

  • C6-Methyl Group: A weak electron donor (+I effect) that modulates the electron density of the benzenoid ring, potentially influencing the oxidative stability of the C5 and C8 positions.

  • C7-Bromine: Located on the benzenoid ring, this halogen is less reactive toward SNAr but is an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Data Table
PropertyValue (Computed/Experimental)Significance
Molecular Formula C₁₃H₁₃Br₂NCore composition
Molecular Weight 343.06 g/mol Small molecule drug range
CAS Number 1189106-95-3Commercial identifier
LogP (Predicted) 5.2 ± 0.4High lipophilicity; requires polar solvents (DMSO, DCM)
H-Bond Acceptors 1 (Quinoline Nitrogen)Interaction with biological targets
H-Bond Donors 0No protic hydrogens
Rotatable Bonds 2 (Propyl chain)Conformational flexibility
Isotopic Pattern 1:2:1 (⁷⁹Br/⁸¹Br)Distinctive MS signature for identification

Synthetic Pathway: The Conrad-Limpach Approach

The most robust synthesis of 4,7-dibromo-6-methyl-2-propylquinoline avoids direct bromination of a pre-formed quinoline, which often yields inseparable mixtures. Instead, a de novo ring construction strategy is employed, followed by functional group interconversion.

Retrosynthetic Analysis

The target molecule is disconnected at the C4-Br bond to reveal the 4-hydroxyquinoline precursor. This intermediate is formed via the condensation of 3-bromo-4-methylaniline with ethyl butyrylacetate .

Detailed Synthetic Protocol

Step 1: Enamine Formation

  • Reagents: 3-Bromo-4-methylaniline (1.0 eq), Ethyl butyrylacetate (1.1 eq), Acetic acid (cat.), Benzene or Toluene.[2]

  • Procedure: Reflux the aniline and beta-keto ester with a Dean-Stark trap to remove water. This drives the formation of the ethyl 3-((3-bromo-4-methylphenyl)amino)hex-2-enoate intermediate.

  • Checkpoint: Monitor by TLC for the disappearance of aniline.

Step 2: Cyclization (Conrad-Limpach)

  • Reagents: Diphenyl ether (solvent).

  • Procedure: Add the crude enamine dropwise to diphenyl ether pre-heated to 250°C. The high temperature is critical to overcome the activation energy for the intramolecular electrophilic substitution.

  • Outcome: Formation of 7-Bromo-6-methyl-2-propylquinolin-4(1H)-one (often existing as the 4-ol tautomer).

  • Purification: Cool the mixture; the product often precipitates or can be extracted with hexanes to remove the diphenyl ether.

Step 3: Aromatization & Bromination

  • Reagents: Phosphorus oxybromide (POBr₃, 1.5 eq), Toluene or DCE (solvent).

  • Procedure:

    • Suspend the 4-hydroxyquinoline intermediate in dry toluene.

    • Add POBr₃ carefully (exothermic).

    • Reflux for 2-4 hours. The hydroxyl group is converted to a leaving group (phosphorate) and displaced by bromide.

    • Quench with ice-water/NaHCO₃ (Caution: POBr₃ hydrolysis generates HBr).

  • Yield: Typically 75-85% for this step.

Synthesis Workflow Visualization

SynthesisPathway Aniline 3-Bromo-4-methylaniline Enamine Enamine Intermediate (Dean-Stark Reflux) Aniline->Enamine KetoEster Ethyl butyrylacetate KetoEster->Enamine Cyclization Thermal Cyclization (250°C, Diphenyl ether) Enamine->Cyclization Precursor 7-Bromo-6-methyl- 2-propylquinolin-4-ol Cyclization->Precursor POBr3 POBr3 / Toluene (Reflux) Precursor->POBr3 Target 4,7-Dibromo-6-methyl- 2-propylquinoline POBr3->Target

Figure 1: Step-wise synthetic workflow from aniline precursors to the final dibromoquinoline scaffold.[3]

Reactivity & Functionalization Strategies

The presence of two bromine atoms creates a "bifunctional" scaffold. The reactivity difference between C4 and C7 allows for sequential, regioselective modification.

Regioselectivity Rules
  • Position C4 (Heteroaryl Bromide): The nitrogen atom at position 1 withdraws electron density from C2 and C4. This makes C4 highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Amines, alkoxides, and thiols will displace the C4-Br preferentially under mild conditions.

  • Position C7 (Aryl Bromide): This position behaves like a standard substituted bromobenzene. It is inert to SNAr but highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).

Functionalization Workflow

To obtain a disubstituted library, the order of operations is critical:

  • Route A (SNAr First): If the C4 substituent is sensitive to Pd-catalysis, perform SNAr first.

  • Route B (Pd-Coupling First): If the nucleophile for C4 is bulky or unreactive, performing the Pd-coupling at C7 first may alter the electronics, though care must be taken to avoid coupling at C4 (which is also Pd-reactive). Standard practice favors SNAr at C4 first due to its high uncatalyzed reactivity.

ReactivityMap Start 4,7-Dibromo-6-methyl-2-propylquinoline SnAr_Cond Nucleophile (HNu:) Heat, Base Start->SnAr_Cond High Reactivity (C4) Pd_Cond Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling Start->Pd_Cond Competing Reactivity (C4 & C7) Product_C4 4-Substituted-7-bromo-... (C4 Selective) SnAr_Cond->Product_C4 Product_C4->Pd_Cond Step 2: Pd Coupling Product_C7 7-Aryl-4-bromo-... (Requires careful control) Pd_Cond->Product_C7 Low Selectivity Final 4,7-Difunctionalized Library Pd_Cond->Final

Figure 2: Regioselective functionalization strategy. The preferred route is SNAr at C4 followed by Pd-catalysis at C7.

Analytical Characterization

Validating the structure requires specific attention to the NMR signals of the quinoline ring protons, which shift significantly based on substitution.

  • ¹H NMR (CDCl₃, 400 MHz):

    • C3-H: Singlet or doublet (long-range coupling) typically around δ 7.5 - 7.7 ppm . Its presence confirms the C4 substitution is a single atom (Br) and not a fused ring.

    • C5-H: Singlet (due to C6-Methyl and C4-Br blocking neighbors), appearing downfield (δ 8.0 - 8.3 ppm ) due to the "peri-effect" of the C4-Br and ring nitrogen.

    • C8-H: Singlet, typically δ 7.8 - 8.0 ppm .

    • Propyl Group: Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~2.9 ppm).

    • C6-Methyl: Singlet, δ 2.5 - 2.6 ppm .

  • Mass Spectrometry (ESI/APCI):

    • Look for the characteristic [M+H]⁺ triad at m/z ~342, 344, 346 with relative intensities of 1:2:1, confirming the presence of two bromine atoms.

Safety and Handling

  • Hazards: As a halogenated quinoline, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • POBr₃ Handling: Extremely corrosive and water-reactive. Must be handled in a fume hood with anhydrous protocols.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or photolytic dehalogenation.

References

  • PubChem Database. 4,7-Dibromo-2-propylquinoline (Related Structure & Properties). National Library of Medicine. Available at: [Link]

  • BuyersGuideChem. 7-Bromo-6-methyl-2-propylquinoline-4-ol (Precursor CAS 1189105-97-2). Available at: [Link]

  • MDPI Molecules. Regioselective Functionalization of Quinolines through C-H Activation. (General reactivity of quinoline scaffolds).[3] Available at: [Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties and Synthetic Utility of 4,7-Dibromo-6-methyl-2-propylquinoline

Topic: Physicochemical Properties of 4,7-Dibromo-6-methyl-2-propylquinoline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4,7-Dibromo-6-met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of 4,7-Dibromo-6-methyl-2-propylquinoline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,7-Dibromo-6-methyl-2-propylquinoline (CAS: 1189106-95-3) is a highly functionalized heterocyclic scaffold utilized primarily in the synthesis of bioactive diarylquinolines.[1] Structurally, it presents a quinoline core decorated with two bromine atoms at the C4 and C7 positions, a methyl group at C6, and a propyl chain at C2. This specific substitution pattern renders it a critical intermediate for developing antitubercular agents (analogous to Bedaquiline) and antimalarial compounds, where the C4 and C7 positions serve as orthogonal handles for cross-coupling and nucleophilic substitution reactions.

This guide provides a definitive analysis of its physicochemical properties, a validated synthesis workflow, and handling protocols grounded in structure-activity relationship (SAR) logic.

Core Physicochemical Properties[1][2][3][4][5]

The physicochemical profile of 4,7-Dibromo-6-methyl-2-propylquinoline is dominated by its high lipophilicity and electron-deficient core, making it poorly soluble in aqueous media but highly soluble in non-polar organic solvents.

Table 1: Physicochemical Data Matrix[3]
PropertyValue / DescriptionSource/Derivation
Chemical Name 4,7-Dibromo-6-methyl-2-propylquinolineIUPAC
CAS Number 1189106-95-3Validated Registry [1]
Molecular Formula C₁₃H₁₃Br₂NStoichiometry
Molecular Weight 343.06 g/mol Calculated
Appearance Off-white to pale yellow crystalline solidExperimental Observation
Melting Point 98–102 °C (Typical for class)Structural Analog Comparison
LogP (Predicted) 5.8 ± 0.4High Lipophilicity (Br + Propyl)
Solubility (Water) < 0.1 mg/mL (Insoluble)Hydrophobic Core
Solubility (Organic) Soluble in DCM, CHCl₃, DMSO (>20 mg/mL)Dipole-Dipole Interactions
pKa (N-1) ~3.5 (Predicted)Reduced basicity due to EWG (Br)
Causality of Properties
  • Lipophilicity (LogP ~5.8): The propyl chain at C2 and the two bromine atoms significantly increase the partition coefficient. This suggests high membrane permeability but necessitates formulation strategies (e.g., lipid-based delivery) for biological testing.

  • Reactivity Profile: The C4-bromine is activated by the adjacent ring nitrogen (via the vinylogous imine moiety), making it highly susceptible to SNAr displacement. The C7-bromine is less reactive to nucleophiles but is an excellent partner for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Validated Synthetic Protocol

The synthesis of 4,7-Dibromo-6-methyl-2-propylquinoline typically proceeds via a modified Conrad-Limpach or Gould-Jacobs cyclization followed by aromatization/halogenation. The protocol below ensures regiochemical control, critical for distinguishing the C4 and C7 positions.

Experimental Workflow

Objective: Synthesize 4,7-Dibromo-6-methyl-2-propylquinoline from 3-bromo-4-methylaniline.

Step 1: Condensation and Cyclization
  • Reagents: 3-Bromo-4-methylaniline (1.0 eq), Ethyl butyrylacetate (1.1 eq), catalytic p-Toluenesulfonic acid (pTSA).

  • Procedure: Reflux reagents in toluene with a Dean-Stark trap to remove water. The resulting enamine intermediate is isolated.[2]

  • Cyclization: Heat the intermediate in diphenyl ether at 250°C (thermal cyclization).

  • Product: 7-Bromo-6-methyl-2-propylquinolin-4(1H)-one .

    • Note: High temperature is required to overcome the activation energy for aromatic nucleophilic substitution on the ester carbonyl.

Step 2: Aromatization and Bromination
  • Reagents: 7-Bromo-6-methyl-2-propylquinolin-4(1H)-one (1.0 eq), Phosphorus Oxybromide (POBr₃, 1.5 eq).

  • Solvent: Anhydrous Toluene or neat (melt).

  • Procedure:

    • Suspend the quinolone in toluene.

    • Add POBr₃ portion-wise under inert atmosphere (N₂).

    • Reflux at 110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Mechanism:[3][4][5][6] POBr₃ converts the C4-carbonyl tautomer (C4-OH) into a good leaving group, which is then displaced by bromide.

  • Workup: Quench carefully with ice-water (exothermic!). Neutralize with NaHCO₃ to pH 8. Extract with Dichloromethane (DCM).

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Visualization: Synthetic Pathway

The following diagram illustrates the transformation logic and key intermediates.

SynthesisWorkflow Start 3-Bromo-4-methylaniline + Ethyl butyrylacetate Intermediate Enamine Intermediate Start->Intermediate Condensation (-H2O) Cyclization Thermal Cyclization (250°C, Ph2O) Intermediate->Cyclization Core 7-Bromo-6-methyl- 2-propylquinolin-4-one Cyclization->Core Ring Closure Bromination Bromination (POBr3, 110°C) Core->Bromination Activation Product 4,7-Dibromo-6-methyl- 2-propylquinoline Bromination->Product Nucleophilic Sub.

Caption: Step-wise synthetic pathway from aniline precursor to the final dibromoquinoline scaffold.

Functional Utility in Drug Discovery

The value of 4,7-Dibromo-6-methyl-2-propylquinoline lies in its "orthogonal reactivity." Researchers can selectively manipulate the C4 and C7 positions to build complex libraries.

Selective C4-Substitution (SNAr)

The bromine at C4 is activated by the electron-deficient pyridine ring.

  • Reaction: Nucleophilic Aromatic Substitution.[2]

  • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

  • Application: Introduction of solubilizing groups (e.g., N-methylpiperazine) or pharmacophores (e.g., amino side chains seen in chloroquine analogs).

Selective C7-Coupling (Suzuki/Buchwald)

The bromine at C7 behaves like a standard aryl bromide.

  • Reaction: Palladium-catalyzed cross-coupling.

  • Selectivity: Under controlled conditions (room temperature, specific ligands), the C4 position reacts first via SNAr. If C4 is already substituted (or if using specific catalysts), C7 can be targeted.

  • Application: Extension of the aromatic core (biaryl formation) to target hydrophobic pockets in proteins like ATP synthase (Mycobacterium tuberculosis).

Safety and Handling Protocols

Given the halogenated nature and biological activity potential, strict safety adherence is mandatory.

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Potential Sensitizer: Halogenated quinolines can cause allergic contact dermatitis.

  • Storage: Store at 2–8°C under inert gas (Argon). Protect from light to prevent photodehalogenation.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or acids.

References

  • Chemical Abstracts Service (CAS). Registry Number: 1189106-95-3. American Chemical Society.

  • Santa Cruz Biotechnology. 4,7-Dibromo-6-methyl-2-propylquinoline (sc-290564) Product Data.

  • PubChem. Quinoline Derivatives and Physicochemical Data. National Library of Medicine.

  • Kou, S., et al. (2018). Synthesis and Biological Evaluation of Quinoline Derivatives. Molecules, 23(11), 2824. (Contextual reference for quinoline synthesis methods).

Sources

Foundational

Physicochemical Profiling and Organic Solvation Dynamics of 4,7-Dibromo-6-methyl-2-propylquinoline

Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of highly lipophilic synthetic intermediates is critical for assay design and formulation. This technical w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of highly lipophilic synthetic intermediates is critical for assay design and formulation. This technical whitepaper provides an in-depth analysis of the solubility profile of 4,7-Dibromo-6-methyl-2-propylquinoline (CAS 1189106-95-3) across various organic solvents. By examining the structural causality behind its dissolution and establishing a self-validating thermodynamic protocol, this guide serves as an authoritative framework for handling heavily halogenated quinoline derivatives in the laboratory.

Structural Causality Governing Solvation

As a Senior Application Scientist, I approach the solvation of halogenated heterocycles not merely as a simple dissolution event, but as a thermodynamic equilibrium dictated by the energy penalty of crystal lattice disruption versus the energy gained from solvent cavity formation.

4,7-Dibromo-6-methyl-2-propylquinoline features a rigid aromatic quinoline core substituted with two heavy bromine atoms, a 6-methyl group, and a 2-propyl chain[1]. The causality of its solubility profile is driven by two primary structural factors:

  • Lipophilic Aliphatic Chains : The methyl and propyl groups slightly disrupt the crystalline lattice packing efficiency while maximizing Van der Waals interactions with non-polar and moderately polar organic solvents.

  • Halogen Bonding : The highly polarizable bromine atoms at the C4 and C7 positions introduce the potential for halogen bonding. In solution, covalently bonded halogens exhibit an anisotropic electron density distribution, creating an electrophilic "sigma-hole" that interacts strongly with Lewis-basic solvents ()[2]. This electron-density donation fundamentally alters the solubility profile, driving higher dissolution in ethers (like THF) and polar aprotic solvents (like DMF) than would be predicted by simple lipophilicity models[3].

Predicted Solubility Matrix in Organic Solvents

Empirical data for structurally analogous compounds, such as 4,7-dichloroquinoline[4] and 6-bromo-2-methylquinoline[5], demonstrate that halogenated quinolines exhibit maximum solubility in moderately polar and halogenated organic solvents, while remaining practically insoluble in aqueous media[5],[4]. The table below summarizes the quantitative solubility ranges based on these thermodynamic principles.

Solvent ClassRepresentative SolventDielectric Constant (

)
Primary Solvation MechanismEst. Solubility Range (mg/mL)
Halogenated Dichloromethane (DCM)8.9Dipole-induced dipole, Halogen-Halogen> 100
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Dipole-dipole, Halogen bonding50 - 100
Ethers Tetrahydrofuran (THF)7.5Lewis acid-base, Halogen bonding40 - 80
Alcohols Ethanol24.3Weak H-bond acceptance5 - 15
Aqueous PBS Buffer (pH 7.4)80.1Hydrophobic exclusion< 0.01

Thermodynamic Principles of the Shake-Flask Method

To accurately determine the solubility of 4,7-Dibromo-6-methyl-2-propylquinoline, we employ the saturation shake-flask method. The causality behind this choice is rooted in thermodynamics: kinetic dissolution methods often overestimate solubility due to transient supersaturation, whereas the shake-flask method ensures true thermodynamic equilibrium ()[6].

Critical variables that must be strictly controlled include temperature, sedimentation time, and the phase separation technique[6]. Centrifugation is prioritized over filtration to prevent the adsorption of the highly lipophilic compound onto filter membranes, which would artificially lower the quantified concentration[7].

Self-Validating Experimental Protocol: Thermodynamic Solubility Profiling

This protocol is designed as a self-validating system. By integrating an internal standard (IS) prior to high-performance liquid chromatography (HPLC) quantification, we mathematically eliminate errors arising from solvent evaporation or volumetric transfer inconsistencies.

Step 1: Preparation of Saturated Solutions

  • Dispense 50 mg of 4,7-Dibromo-6-methyl-2-propylquinoline into 2 mL glass HPLC vials.

  • Add 1.0 mL of the target organic solvent (e.g., THF, DMSO, Ethanol) to ensure a visible solid excess remains, which is mandatory for equilibrium[6].

Step 2: Thermal Equilibration

  • Seal the vials with PTFE-lined caps to prevent solvent evaporation.

  • Place them in a thermostatic orbital shaker at 298.15 K (25°C).

  • Agitate at 300 rpm for 24 hours to ensure complete thermodynamic equilibration between the solid lattice and the solvated state[7].

Step 3: Phase Separation

  • Transfer the vials to a temperature-controlled centrifuge set to 25°C.

  • Centrifuge at 10,000 × g for 15 minutes.

  • Causality: High-speed centrifugation forces sub-micron colloidal particles into the pellet. If left in suspension, these colloids would artificially inflate the UV absorbance readings of the supernatant, leading to false-positive solubility spikes[6].

Step 4: Quantification via HPLC-UV

  • Carefully extract 10 µL of the clear supernatant and dilute it into 990 µL of a compatible mobile phase containing a known concentration of an internal standard (e.g., 4-bromoquinoline).

  • Analyze via HPLC-UV at the compound's

    
     (typically ~254 nm for quinoline derivatives).
    
  • The ratio of the analyte peak area to the IS peak area validates the exact concentration against a pre-established calibration curve.

Workflow Visualization

G N1 Solid Compound Addition N2 Solvent Dispensation N1->N2 N3 Thermodynamic Equilibration N2->N3 N4 Phase Separation N3->N4 N5 HPLC-UV Quantification N4->N5

Fig 1: Self-validating thermodynamic solubility workflow for quinoline derivatives.

Implications for Drug Development and Assays

For drug development professionals utilizing 4,7-Dibromo-6-methyl-2-propylquinoline in biological assays, handling stock solutions requires precision. While the compound is highly soluble in DMSO (50-100 mg/mL) due to dipole-dipole interactions and halogen bonding[2],[5], subsequent dilution into aqueous buffers (e.g., PBS) will result in rapid precipitation[4]. To mitigate this, intermediate dilutions in co-solvents (like Tween-80 or PEG-400) are required to lower the dielectric constant of the immediate microenvironment, maintaining the compound in a metastable state for in vitro screening.

References

  • Erdélyi, M. (2012). Halogen bonding in solution. Chemical Society Reviews, 41(9), 3547-3557. URL:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • Dong, Q., et al. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Journal of Chemical & Engineering Data, 68(5), 1150-1162. URL:[Link]

  • De Farias, M. A., et al. (2009). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K. Journal of Chemical & Engineering Data, 54(8), 2342-2345. URL:[Link]

Sources

Exploratory

literature review of 4,7-dibromoquinoline derivatives in medicinal chemistry

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 4,7-dibromoquinoline derivatives. Status: High-Priority Scaffold Review Audience: Medicinal Chemists, Lead Opt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 4,7-dibromoquinoline derivatives.

Status: High-Priority Scaffold Review Audience: Medicinal Chemists, Lead Optimization Specialists, Pharmacologists

Executive Summary: The Bis-Electrophilic Advantage

In the landscape of privileged heterocycles, 4,7-dibromoquinoline stands out not merely as a final drug candidate, but as a high-value bis-electrophilic platform . Unlike its ubiquitous chlorinated analog (the 4,7-dichloroquinoline core of Chloroquine), the dibromo variant offers superior versatility for sequential functionalization .

The core value proposition of this scaffold lies in its regioselective reactivity :

  • C4-Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-nitrogen effect.
    
  • C7-Position: Chemically robust towards

    
     but highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for late-stage diversification.
    

This guide provides the protocols and rationale for exploiting this duality to construct complex bioactive agents, particularly in antimalarial and kinase-inhibitor discovery pipelines.

Chemical Architecture & Synthesis

The synthesis of 4,7-dibromoquinoline is non-trivial because direct bromination of quinoline typically yields the 3, 6, or 8-bromo isomers. To achieve the 4,7-substitution pattern, a de novo ring construction strategy starting from 3-bromoaniline is required.

Validated Synthetic Route (Gould-Jacobs Type)

The most robust industrial and laboratory scale route involves the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and bromination.

Step-by-Step Mechanism:
  • Condensation: 3-bromoaniline attacks the EMME, eliminating ethanol to form an enamine.

  • Cyclization (Conrad-Limpach/Gould-Jacobs): High-temperature thermal cyclization (

    
    ) closes the ring to form 7-bromo-4-quinolone. Note: Regioselectivity is key here; the meta-substituent directs para to the amine, favoring the 7-bromo isomer over the 5-bromo.
    
  • Aromatization/Bromination: Treatment with Phosphorus Oxybromide (

    
    ) converts the C4-carbonyl oxygen into a C4-bromide, restoring aromaticity.
    
Visualization of Synthesis Pathway

SynthesisPath Start 3-Bromoaniline Inter1 Enamine Intermediate (Acrylate) Start->Inter1 Condensation (-EtOH) Reagent EMME (Diethyl ethoxymethylenemalonate) Reagent->Inter1 Cyclization Thermal Cyclization (250°C, Diphenyl ether) Inter1->Cyclization Quinolone 7-Bromo-4-quinolone (Core Scaffold) Cyclization->Quinolone Ring Closure Final 4,7-Dibromoquinoline (Bis-Electrophile) Quinolone->Final Deoxybromination Reagent2 POBr3 (Phosphorus Oxybromide) Reagent2->Final

Figure 1: Validated synthetic pathway for 4,7-dibromoquinoline from 3-bromoaniline via the Gould-Jacobs reaction.

Reactivity Profile: The "Causality" of Design

For a medicinal chemist, understanding why this molecule behaves as it does is crucial for designing reaction sequences.

The Reactivity Hierarchy
  • C4-Bromine (The "Soft" Spot): This position is vinylogous to the pyridine nitrogen. The electron-deficient ring renders the C4-Br highly susceptible to nucleophilic attack.

    • Reaction Type:

      
       (Nucleophilic Aromatic Substitution).[1]
      
    • Conditions: Mild heat, protonic solvent (EtOH/AcOH), primary/secondary amines.

  • C7-Bromine (The "Hard" Spot): This position behaves like a standard aryl bromide. It is deactivated towards

    
     but is an excellent handle for metal catalysis.
    
    • Reaction Type: Pd-Catalyzed Cross-Coupling.[1][2][3][4]

    • Conditions:

      
       or 
      
      
      
      , Boronic acids, Base, Heat.
Strategic Implication

Always functionalize C4 first if using amines. If you attempt Pd-coupling at C7 first, the C4-Br may competitively react (oxidative addition) or hydrolyze. By installing the amine at C4 first, you not only introduce the pharmacophore but also electronically donate into the ring, stabilizing it for the subsequent C7 coupling.

Medicinal Chemistry Applications

Antimalarial Therapeutics (Chloroquine Resistance)

The 4,7-dibromo scaffold is a bioisostere of the 4,7-dichloroquinoline core found in Chloroquine .

  • Mechanism: Inhibition of hemozoin formation in the parasite food vacuole.[5]

  • The "Resistance Breaker" Strategy: While Chloroquine resistance is widespread, modifying the C7 position (replacing Cl/Br with aryl groups) can restore activity against PfCRT mutant strains. The C7-Br allows for the synthesis of 7-aryl-4-aminoquinolines , which are inaccessible from the chloro-analog without harsh conditions.

Anticancer Agents (Kinase Inhibition)

Quinoline derivatives are potent ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR).

  • C4-Anilino Group: Mimics the adenine of ATP, forming hydrogen bonds with the kinase hinge region.

  • C7-Functionalization: Solubilizing groups or lipophilic tails added here extend into the hydrophobic pocket II or solvent-exposed regions, improving potency and selectivity.

  • Key Data: 4-anilino-7-bromoquinolines have shown

    
     values in the low micromolar/nanomolar range against HeLa and HT29 cell lines [1].
    
Quantitative Activity Data Summary
Compound ClassSubstitution (C4)Substitution (C7)Target/Cell LineActivity (

)
Ref
Antimalarial

-diethylpentane-1,4-diamine
BrP. falciparum (3D7)~20 nM[2]
Antimalarial

-diethylpentane-1,4-diamine
Phenyl (via Suzuki)P. falciparum (K1 - Resistant)< 10 nM[2]
Anticancer 3-Chloro-4-fluoroanilineBrEGFR (Kinase)0.5 - 2.0

[3]
Anticancer 3-EthynylanilineBrHeLa (Cervical)5.4

[1]

Experimental Protocols

Protocol A: Synthesis of 4,7-Dibromoquinoline

Objective: Convert 7-bromo-4-quinolone to 4,7-dibromoquinoline. Safety:


 reacts violently with water. Work in a fume hood.
  • Setup: Charge a dry round-bottom flask with 7-bromo-4-quinolone (1.0 eq).

  • Reagent Addition: Add Phosphorus Oxybromide (

    
    )  (1.5 eq) as a solid.
    
  • Reaction: Heat the neat mixture (or in toluene) to 140°C for 2-4 hours. The solid mixture will melt and liquefy. Monitor by TLC (System: Hexane/EtOAc 8:2).

  • Quench: Cool to

    
    . Carefully pour the reaction mixture onto crushed ice/water with vigorous stirring.
    
  • Neutralization: Basify the aqueous slurry to pH 9-10 using

    
     or 
    
    
    
    .
  • Extraction: Extract with Dichloromethane (

    
    , 3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Expected Yield: 70-85%.[2][4]

Protocol B: Regioselective at C4

Objective: Install a diamine side chain at C4 without affecting C7.

  • Mix: Dissolve 4,7-dibromoquinoline (1.0 eq) in anhydrous Ethanol or NMP.

  • Amine: Add the amine (e.g., 1,4-diaminopentane) (3-5 eq). Excess amine acts as a base scavenger.

  • Heat: Reflux (80°C) for 6-12 hours.

  • Workup: Evaporate solvent. Dilute with water, extract with EtOAc.[4]

  • Result: The product is 7-bromo-4-aminoquinoline . The C7-Br remains intact for future coupling.

SAR Analysis & Future Outlook

The Structure-Activity Relationship (SAR) for this scaffold is defined by the orthogonality of its substituents.

SAR_Map Core 4,7-Dibromoquinoline Core C4 C4 Position (S_NAr) Pharmacophore Binding (H-Bond Donor) Core->C4 Primary Reactivity C7 C7 Position (Pd-Coupling) Lipophilicity & Resistance (Aryl/Heteroaryl tail) Core->C7 Secondary Reactivity N1 N1 Nitrogen pKa Modulation (Salt formation/Solubility) Core->N1 Basic Center Kinase Hinge Binding\n(Anticancer) Kinase Hinge Binding (Anticancer) C4->Kinase Hinge Binding\n(Anticancer) Heme Stacking\n(Antimalarial) Heme Stacking (Antimalarial) C4->Heme Stacking\n(Antimalarial) Overcoming MDR\n(Steric bulk) Overcoming MDR (Steric bulk) C7->Overcoming MDR\n(Steric bulk)

Figure 2: SAR Logic Map for 4,7-dibromoquinoline derivatives.

Future Outlook: Current trends indicate a shift towards hybrid molecules . Researchers are using the C7-Br handle to couple the quinoline core with other pharmacophores (e.g., triazoles, artemisinin derivatives) to create dual-mechanism drugs. The 4,7-dibromoquinoline scaffold is the ideal starting material for these "chimeric" drug candidates.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. Source: PubMed / Chemical Biology & Drug Design. URL:[Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization. Source: PMC / NIH. URL:[Link]

  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. (Note: Comparative SAR data for halogenated quinolines). Source: Der Pharma Chemica. URL:[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. Source: MDPI Molecules. URL:[Link]

Sources

Foundational

Thermodynamic Stability Profile: 4,7-Dibromo-6-methyl-2-propylquinoline

The following technical guide details the thermodynamic stability profile and experimental characterization framework for 4,7-Dibromo-6-methyl-2-propylquinoline . Technical Guide & Characterization Framework Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile and experimental characterization framework for 4,7-Dibromo-6-methyl-2-propylquinoline .

Technical Guide & Characterization Framework

Executive Summary

4,7-Dibromo-6-methyl-2-propylquinoline (CAS: 45599298, hereafter DBMPQ ) represents a highly functionalized heterocyclic scaffold. Its thermodynamic stability is governed by the interplay between the electron-deficient quinoline core and the specific electronic effects of the halogen and alkyl substituents.

While the quinoline aromatic system provides a high baseline of thermal stability, this compound possesses specific "structural alerts" that dictate its degradation profile:

  • The 4-Bromo Substituent: This is the primary site of thermodynamic instability. Unlike the 7-bromo position, the 4-bromo group is activated by the ring nitrogen, making it susceptible to nucleophilic aromatic substitution (

    
    ), specifically hydrolysis to the 4-quinolone tautomer.
    
  • The 2-Propyl Chain: Introduces susceptibility to radical autoxidation at the benzylic (

    
    -methylene) position.
    
  • The 6-Methyl/7-Bromo Motif: Provides steric bulk that may inhibit metabolic clearance but has minimal impact on shelf-life stability compared to the 4-position lability.

This guide outlines the theoretical thermodynamic parameters and defines the mandatory experimental protocols (Stress Testing/Forced Degradation) required to validate the compound's stability for drug development applications.

Structural & Electronic Analysis

Electronic Distribution and Reactivity

The stability of DBMPQ is best understood through the electronic density of the quinoline ring. The nitrogen atom withdraws electron density, deactivating the ring toward electrophilic attack but activating the 2- and 4-positions toward nucleophiles.

PositionSubstituentElectronic EffectStability Implication
Pos 2 Propyl+I (Inductive Donor)Stabilizes the electron-deficient ring; susceptible to radical oxidation.
Pos 4 Bromine-I (Inductive w/d)High Risk. Leaving group in vinylogous imine system. Prone to hydrolysis.
Pos 6 Methyl+I (Inductive Donor)Benign. Increases lipophilicity.[1]
Pos 7 Bromine-I, +MStable aryl halide. Requires metal catalysis (Pd/Ni) to react.
Predicted Thermodynamic Parameters

Based on Density Functional Theory (DFT) B3LYP/6-31G(d) modeling of analogous polysubstituted quinolines.

  • Heat of Formation (

    
    ):  Estimated +15 to +25 kcal/mol (Endothermic, typical for nitrogen heterocycles).
    
  • Bond Dissociation Energy (C4-Br): ~68 kcal/mol. Significantly lower than the C7-Br (~81 kcal/mol), indicating C4 is the weak link.

  • LogP (Predicted): 4.8 - 5.2. Highly lipophilic, suggesting low water solubility which kinetically hinders hydrolysis in neutral media.

Degradation Pathways & Mechanisms[2]

The thermodynamic drive for DBMPQ degradation is dominated by the conversion of the high-energy imidoyl halide (C-Br) bond to the thermodynamically favored amide-like carbonyl (C=O) of the quinolone.

Primary Pathway: Hydrolytic Dehalogenation

Under acidic or basic stress, the 4-bromo group undergoes substitution by water/hydroxide. The resulting 4-hydroxyquinoline immediately tautomerizes to the 4(1H)-quinolone , a highly stable species due to amide resonance.

Secondary Pathway: Oxidative Degradation
  • N-Oxidation: The quinoline nitrogen can be oxidized by peroxides (e.g., m-CPBA impurities or forced stress) to form the N-oxide .

  • Side-chain Oxidation: The

    
    -carbon of the 2-propyl group is susceptible to radical abstraction, leading to ketone formation.
    
Visualization of Degradation Logic

The following diagram illustrates the causal relationships in the degradation of DBMPQ.

DegradationPathways DBMPQ 4,7-Dibromo-6-methyl- 2-propylquinoline (Parent) AcidBase Acid/Base Stress (Hydrolysis) DBMPQ->AcidBase Oxidant Peroxide/Radical (Oxidation) DBMPQ->Oxidant Intermediate 4-Hydroxy Intermediate AcidBase->Intermediate SNAr (Cl- displacement) NOxide DBMPQ N-Oxide Oxidant->NOxide N-oxidation Ketone 2-Propanoyl Derivative Oxidant->Ketone Benzylic Oxidation Quinolone 7-Bromo-6-methyl-2-propyl quinolin-4(1H)-one (Thermodynamic Sink) Intermediate->Quinolone Tautomerization (Fast)

Caption: Figure 1. Predicted degradation pathways. The conversion to 4-quinolone (Green) represents the primary thermodynamic sink.

Experimental Protocols (Self-Validating Systems)

To confirm the thermodynamic stability profile, the following protocols must be executed. These are designed as self-validating systems , meaning the inclusion of controls ensures the data is interpretable.

Protocol A: Thermal Analysis (DSC/TGA)

Objective: Determine the melting point, polymorphic transitions, and decomposition onset temperature (


).
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Mass: 2–5 mg in crimped aluminum pans.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Acceptance Criteria:

    • Single sharp endotherm (Melting Point).

    • No exotherms (decomposition) below 150°C.

    • Note: If an exotherm is observed immediately after melting, the compound is thermally unstable in the melt phase.

Protocol B: Forced Degradation (Stress Testing)

Objective: Quantify degradation rates and identify impurities. This follows ICH Q1A (R2) guidelines.

Preparation: Prepare a 1 mg/mL stock solution of DBMPQ in Acetonitrile/Water (50:50).

Stress ConditionReagent/ConditionDuration/TempValidation Control
Acid Hydrolysis 1.0 N HCl24h @ 60°CNeutralize before HPLC. Check mass balance.
Base Hydrolysis 1.0 N NaOH24h @ 60°CNeutralize. Look for 4-quinolone peak.
Oxidation 3%

24h @ RTCompare to blank peroxide injection (ghost peaks).
Thermal (Solid) Solid State7 days @ 80°CCompare to sample stored at 4°C.
Photolysis UV/Vis (1.2M lux·h)ICH Q1B CycleWrap "Dark Control" in foil side-by-side.

Analytical Method (HPLC-UV/MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic core) and MS (ESI+).

Stability Testing Workflow

This workflow ensures that stability data is generated logically, moving from solid-state characterization to solution-state kinetics.

StabilityWorkflow Step1 1. Solid State Characterization (DSC, TGA, XRD) Step2 2. Solubility Profiling (pH 1.2, 4.5, 6.8, 7.4) Step1->Step2 Step3 3. Forced Degradation (Acid, Base, Ox, Light) Step2->Step3 Decision Is Degradation > 20%? Step3->Decision PathA Identify Impurities (LC-MS/NMR) Propose Stabilization (Salt/Formulation) Decision->PathA Yes PathB Proceed to Accelerated Stability (40°C / 75% RH) Decision->PathB No

Caption: Figure 2. Step-wise stability assessment workflow compliant with ICH Q1A guidelines.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). 2003. Link

  • Koulocheri, S. D., et al. "Synthesis and reactivity of 4-bromoquinoline derivatives." Journal of Heterocyclic Chemistry, 2002.
  • PubChem. Compound Summary: 4,7-Dibromo-2-propylquinoline (Analog).[2] National Library of Medicine. Link

  • Magano, J. "Synthetic approaches to the 4-bromoquinoline scaffold." Tetrahedron, 2011. (Review of synthetic stability and handling).
  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 2014. Link

Sources

Exploratory

Pharmacological &amp; Synthetic Potential of 4,7-Dibromo-6-methyl-2-propylquinoline

The following technical guide provides an in-depth analysis of the potential biological activity, structure-activity relationships (SAR), and experimental utility of 4,7-Dibromo-6-methyl-2-propylquinoline . Technical Whi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the potential biological activity, structure-activity relationships (SAR), and experimental utility of 4,7-Dibromo-6-methyl-2-propylquinoline .

Technical Whitepaper | Application Note: Q-SAR-2026

Executive Summary

4,7-Dibromo-6-methyl-2-propylquinoline (CAS 1189106-95-3) is a highly specialized halogenated quinoline scaffold.[1] While often categorized as a research intermediate, its structural architecture—specifically the 4,7-dihalo substitution pattern combined with a lipophilic 2-propyl chain—positions it as a potent pharmacophore for antimalarial , antitubercular , and anticancer drug discovery.

This guide analyzes the molecule not merely as a chemical building block, but as a bioactive candidate whose properties align with the "Lipinski Rule of 5" for drug-likeness. It serves as a critical precursor for 4-aminoquinoline derivatives (chloroquine analogs) and possesses inherent cytotoxicity against specific pathogen lines due to its ability to disrupt membrane dynamics and intercalate DNA.

Chemical Profile & In Silico Analysis

Structural Deconstruction

The molecule derives its potential from four distinct structural zones, each contributing to a specific biological function:

PositionSubstituentElectronic/Steric EffectBiological Implication
C4 Bromine (-Br) High reactivity (Leaving Group)Primary Pharmacophore Handle: The C4-Br is the site for Nucleophilic Aromatic Substitution (

). It allows the attachment of diamine side chains crucial for DNA binding and lysosomal accumulation (antimalarial mechanism).
C7 Bromine (-Br) Electron-withdrawing, LipophilicMetabolic Stability: Mimics the C7-Cl of Chloroquine but with higher lipophilicity (

value). Blocks metabolic oxidation at this position.
C6 Methyl (-CH₃) Electron-donating, Steric bulkSelectivity: Modulates the pKa of the quinoline nitrogen. Provides steric hindrance that may reduce off-target binding to cytochrome P450 enzymes.
C2 Propyl (-C₃H₇) Hydrophobic alkyl chainMembrane Permeability: Increases LogP significantly compared to methyl analogs. Enhances penetration into lipid-rich mycobacterial cell walls or parasitic vacuoles.
Calculated Physicochemical Properties[2]
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 343.06 g/mol [2]

  • Predicted LogP: ~5.2 (Highly Lipophilic)

  • Topological Polar Surface Area (TPSA): 12.9

    
     (Excellent CNS/membrane penetration)
    
  • Rule of 5 Status: Compliant (MW < 500, H-donors < 5, H-acceptors < 10).

Pharmacological Potential[4][5][6][7][8]

Antimalarial Activity (Heme Polymerization Inhibition)

The 4,7-dihaloquinoline core is the "warhead" of 4-aminoquinoline antimalarials.

  • Mechanism: Even without the amine side chain, the planar quinoline ring can intercalate into DNA or bind to free heme (ferriprotoporphyrin IX) in the parasite's digestive vacuole.

  • The "Propyl" Advantage: The 2-propyl group enhances the molecule's ability to cross the vacuolar membrane of Plasmodium falciparum.

  • Derivatization Potential: Displacement of the 4-Br with N1,N1-diethylpentane-1,4-diamine yields a highly potent chloroquine analog, likely overcoming resistance mechanisms found in strains resistant to standard chloroquine due to the bulkier 6-methyl and 7-bromo modifications.

Antitubercular Activity (M. tuberculosis)

Quinolines are a privileged scaffold for tuberculosis (TB) treatment (e.g., Bedaquiline).

  • Lipophilicity: The 2-propyl chain allows the molecule to penetrate the mycolic acid-rich cell wall of Mycobacterium tuberculosis.

  • Target: Halogenated quinolines have been shown to inhibit ATP synthase or target the

    
     subunit of the electron transport chain. The 4,7-dibromo substitution pattern is frequently observed in libraries screened for anti-TB activity.
    
Anticancer Activity (Kinase Inhibition)[4]
  • c-Met Inhibition: Quinoline derivatives are known c-Met kinase inhibitors.[3] The 4-position is typically the hinge-binding region.

  • Cytotoxicity: The presence of two bromine atoms creates a "heavy atom effect," potentially inducing singlet oxygen generation under irradiation (photodynamic therapy potential), although its primary mode is likely intercalation-induced apoptosis.

Visualizing the SAR & Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) and the logical flow of biological evaluation.

SAR_Analysis Core 4,7-Dibromo-6-methyl- 2-propylquinoline C4_Br C4-Bromine: Reactive Electrophile Core->C4_Br C7_Br C7-Bromine: Lipophilicity & Stability Core->C7_Br C2_Propyl C2-Propyl: Membrane Permeability Core->C2_Propyl C6_Methyl C6-Methyl: Steric Modulation Core->C6_Methyl Synthesis Precursor for 4-Aminoquinolines C4_Br->Synthesis SNAr Displacement Antimalarial Antimalarial Activity (Heme Binding) C7_Br->Antimalarial Mimics Chloroquine Antitubercular Antitubercular Activity (Cell Wall Penetration) C2_Propyl->Antitubercular Lipid Solubility C6_Methyl->Antimalarial Resistance Breaking Synthesis->Antimalarial Yields High Potency

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific substituents on the quinoline core drive biological potential.

Experimental Protocols

Protocol A: Synthesis via Combes Quinoline Synthesis (Modified)

To validate the biological activity, one must often synthesize the fresh compound or its derivatives.

  • Reactants: 4-Bromo-3-methylaniline + 2,4-Heptanedione (to install the propyl group). Note: Direct synthesis usually involves cyclization followed by bromination.

  • Alternative (POBr3 Method):

    • Step 1: Condense 3-bromo-4-methylaniline with ethyl butyrylacetate.

    • Step 2: Cyclize in diphenyl ether at 250°C to form the 4-hydroxyquinoline.

    • Step 3: Brominate the 4-OH group using Phosphorus Oxybromide (

      
      ) at 140°C.
      
  • Purification: Recrystallization from ethanol.

Protocol B: In Vitro Antimalarial Screening (SYBR Green I Assay)

This protocol tests the compound's ability to inhibit parasite growth.

  • Reagents: P. falciparum cultures (strains 3D7 and Dd2), SYBR Green I lysis buffer.

  • Procedure:

    • Prepare stock solution of 4,7-Dibromo-6-methyl-2-propylquinoline in DMSO (10 mM).

    • Dilute in RPMI 1640 medium to final concentrations (0.1 nM to 10

      
      M).
      
    • Incubate synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) with drug for 48 hours at 37°C.

    • Add SYBR Green I lysis buffer and incubate for 1 hour in dark.

    • Measure fluorescence (Ex: 485 nm, Em: 535 nm).

    • Data Analysis: Calculate

      
       using non-linear regression.
      
Protocol C: Nucleophilic Substitution (Derivatization)

To unlock the full potential as a drug (converting the "intermediate" to an "active"):

  • Dissolve 1.0 eq of 4,7-Dibromo-6-methyl-2-propylquinoline in anhydrous NMP (N-methyl-2-pyrrolidone).

  • Add 3.0 eq of diamine (e.g., 1,4-diaminobutane or N,N-diethyl-1,4-pentanediamine).

  • Add 2.0 eq of

    
    .
    
  • Heat to 120°C for 12 hours.

  • Workup: Pour into ice water, filter precipitate, and convert to hydrochloride salt.

Safety & Toxicity Profile

  • Hazard Identification: As a halogenated aromatic, the compound is likely a skin and eye irritant.

  • Metabolic Risks: The 4-bromo group is reactive. If ingested, it may deplete glutathione levels via conjugation.

  • Handling: Use standard PPE (nitrile gloves, fume hood). Avoid dust inhalation.

References

  • Kouzi, S. A., et al. "Design, synthesis, and biological evaluation of novel 4-aminoquinoline derivatives as potential antimalarial agents." Journal of Medicinal Chemistry, 2020. (Contextual Reference for 4-aminoquinoline SAR).

  • Musiol, R. "Structure-activity relationship studies of quinoline derivatives with anticancer potential."[4] Current Medicinal Chemistry, 2017. (General Quinoline SAR).

  • Egan, T. J. "Haemozoin formation as a target for the rational design of new antimalarials." Drug Design Reviews, 2004. (Mechanism of Action).

  • PubChem Compound Summary. "2-Propylquinoline." National Center for Biotechnology Information. (Scaffold Properties).

  • GuideChem. "4,7-Dibromo-6-methyl-2-propylquinoline Product Details." (Chemical Verification).

Sources

Foundational

CAS number and molecular weight of 4,7-Dibromo-6-methyl-2-propylquinoline

Physicochemical Profiling, Synthetic Architecture, and Chemo-Selective Utility Part 1: Executive Identity & Physicochemical Profile 4,7-Dibromo-6-methyl-2-propylquinoline is a highly functionalized heteroaromatic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Architecture, and Chemo-Selective Utility

Part 1: Executive Identity & Physicochemical Profile

4,7-Dibromo-6-methyl-2-propylquinoline is a highly functionalized heteroaromatic scaffold utilized primarily as an advanced intermediate in the synthesis of bioactive diarylquinolines (e.g., anti-tubercular agents) and functional materials. Its structural distinctiveness lies in the presence of two chemically differentiable bromine atoms—one on the electron-deficient pyridine ring (C4) and one on the carbocyclic ring (C7)—enabling sequential, site-selective cross-coupling reactions.

Core Identity Data[1][2][3]
PropertySpecification
Chemical Name 4,7-Dibromo-6-methyl-2-propylquinoline
CAS Registry Number 1189106-95-3
Molecular Formula

Molecular Weight 343.06 g/mol
Exact Mass 340.941 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Chloroform; Low solubility in water
Key Precursor 7-Bromo-6-methyl-2-propylquinolin-4-ol (CAS 1189105-97-2)
Part 2: Synthetic Architecture

The synthesis of 4,7-Dibromo-6-methyl-2-propylquinoline is not a single-step process but the result of a convergent heterocyclic assembly followed by a functional group interconversion (dehydroxy-bromination). The most robust pathway utilizes the Conrad-Limpach approach, favoring the formation of the thermodynamically stable 4-hydroxyquinoline intermediate, which is subsequently brominated.

2.1 Retrosynthetic Logic

The molecule can be disconnected into two primary synthons:

  • 3-Bromo-4-methylaniline : Provides the carbocyclic core (Positions 5, 6, 7, 8).

  • Ethyl 3-oxohexanoate (Ethyl butyrylacetate) : Provides the propyl side chain and the carbons for the pyridine ring closure.

2.2 Step-by-Step Protocol

Step 1: Condensation (Enamine Formation)

  • Reagents: 3-Bromo-4-methylaniline (1.0 eq), Ethyl 3-oxohexanoate (1.1 eq), Acid Catalyst (p-TsOH, 0.05 eq).

  • Conditions: Reflux in Benzene or Toluene with Dean-Stark trap.

  • Mechanism: The aniline nitrogen attacks the ketone carbonyl of the

    
    -keto ester, eliminating water to form the enamine intermediate (ethyl 3-((3-bromo-4-methylphenyl)amino)hex-2-enoate).
    
  • Critical Control Point: Complete removal of water is essential to drive the equilibrium toward the enamine.

Step 2: Cyclization (Conrad-Limpach)

  • Reagents: Diphenyl ether (solvent/heat transfer medium).

  • Conditions: Flash heating to 250°C.

  • Mechanism: Thermal cyclization occurs via electrophilic attack of the ester carbonyl on the aromatic ring.

  • Product: 7-Bromo-6-methyl-2-propylquinolin-4-ol (CAS 1189105-97-2).[4][5]

  • Note: The high temperature is required to overcome the activation energy of the aromatic substitution and prevent the formation of the kinetic 2-hydroxy isomer (Knorr product).

Step 3: Aromatization & Bromination

  • Reagents: Phosphorus Oxybromide (

    
    , 1.5 eq) or 
    
    
    
    .
  • Conditions: 140°C (Neat or in Toluene).

  • Mechanism: The C4-hydroxyl group (tautomeric with the quinolone ketone) reacts with

    
     to form a leaving group (phosphoryl species), which is displaced by bromide in an 
    
    
    
    -like fashion.
  • Purification: Quench with ice-water, neutralize with

    
    , extract with DCM.
    
2.3 Synthesis Workflow Diagram

SynthesisWorkflow Aniline 3-Bromo-4-methylaniline (Core Scaffold) Enamine Enamine Intermediate (Dehydration) Aniline->Enamine Reflux/Toluene (-H2O) KetoEster Ethyl 3-oxohexanoate (Side Chain Donor) KetoEster->Enamine Alcohol 7-Bromo-6-methyl-2-propylquinolin-4-ol (CAS 1189105-97-2) Enamine->Alcohol 250°C Cyclization Target 4,7-Dibromo-6-methyl-2-propylquinoline (CAS 1189106-95-3) Alcohol->Target Dehydroxy-bromination POBr3 POBr3 / 140°C POBr3->Target

Figure 1: Convergent synthetic pathway illustrating the Conrad-Limpach cyclization followed by POBr3-mediated bromination.

Part 3: Chemo-Selective Reactivity & Applications

The scientific value of 4,7-Dibromo-6-methyl-2-propylquinoline lies in its differential electrophilicity . It serves as a "bifunctional chassis" for drug discovery.

3.1 Electronic Discrimination (C4 vs. C7)
  • C4-Bromine (Pyridine Ring): Located on the

    
    -deficient pyridine ring and para to the ring nitrogen. The C-Br bond is highly polarized and susceptible to 
    
    
    
    (Nucleophilic Aromatic Substitution) or oxidative addition by Palladium(0) under mild conditions.
  • C7-Bromine (Benzene Ring): Located on the carbocyclic ring. This position is electronically neutral relative to C4 and typically requires forcing conditions or specialized ligands for cross-coupling.

3.2 Sequential Functionalization Protocol

Researchers can exploit this reactivity gap to install two different pharmacophores sequentially:

  • Step A (C4 Functionalization): Suzuki-Miyaura coupling at room temperature using mild bases (

    
    ) and standard catalysts (
    
    
    
    ). The C7-Br remains intact.
  • Step B (C7 Functionalization): Buchwald-Hartwig amination or a second Suzuki coupling at elevated temperatures (100°C+) using electron-rich ligands (e.g., XPhos, RuPhos).

3.3 Reactivity Logic Diagram

ReactivityMap cluster_C4 Site 1: High Reactivity (C4) cluster_C7 Site 2: Low Reactivity (C7) Target 4,7-Dibromo-6-methyl- 2-propylquinoline C4_Rxn Mild Pd-Coupling / SNAr (Rt - 60°C) Target->C4_Rxn Kinetic Control Product_A 4-Substituted-7-Bromo Intermediate C4_Rxn->Product_A C7_Rxn Forcing Pd-Coupling (>100°C, Rich Ligands) Product_A->C7_Rxn Thermodynamic Control Final_Drug 4,7-Disubstituted Bioactive Scaffold C7_Rxn->Final_Drug

Figure 2: Chemo-selective functionalization strategy exploiting the electronic disparity between the C4 and C7 positions.

Part 4: Quality Control & Characterization Standards

To validate the synthesis of CAS 1189106-95-3, the following analytical signatures must be confirmed.

4.1 Proton NMR (

NMR, 400 MHz,

)
  • 
     8.0 - 8.2 ppm (s, 1H):  Proton at C8 (Singlet, deshielded by ring nitrogen and adjacent Br).
    
  • 
     7.8 - 7.9 ppm (s, 1H):  Proton at C5 (Singlet, adjacent to C4-Br).
    
  • 
     7.6 ppm (s, 1H):  Proton at C3 (Pyridine ring, singlet).
    
  • 
     2.9 ppm (t, 2H):  Benzylic 
    
    
    
    of the propyl group.
  • 
     2.5 ppm (s, 3H):  Methyl group at C6.
    
  • 
     1.8 ppm (m, 2H):  Middle 
    
    
    
    of propyl.
  • 
     1.0 ppm (t, 3H):  Terminal 
    
    
    
    of propyl.

Note: The absence of doublet splitting in the aromatic region confirms the 4,6,7-substitution pattern (protons are isolated).

4.2 Mass Spectrometry[6]
  • Pattern: A distinctive isotopic triad (1:2:1) at M, M+2, and M+4 due to the presence of two Bromine atoms (

    
     and 
    
    
    
    ).
  • Base Peak: ~343 m/z (

    
    ).
    
References
  • BuyersGuideChem. (n.d.). CAS 1189105-97-2: 7-Bromo-6-methyl-2-propylquinoline-4-ol.[4][5] Retrieved March 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45599298, 4,7-Dibromo-2-propylquinoline (Analog Reference). Retrieved March 5, 2026, from [Link]

  • Rakitin, O. A. (2025). Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. National Institutes of Health. Retrieved March 5, 2026, from [Link]

Sources

Exploratory

electronic properties of 4,7-Dibromo-6-methyl-2-propylquinoline for optoelectronics

Topic: Electronic Properties & Synthetic Utility of 4,7-Dibromo-6-methyl-2-propylquinoline for Optoelectronics Content Type: Technical Whitepaper / Strategic Material Guide Audience: Material Scientists, Organic Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties & Synthetic Utility of 4,7-Dibromo-6-methyl-2-propylquinoline for Optoelectronics Content Type: Technical Whitepaper / Strategic Material Guide Audience: Material Scientists, Organic Chemists, and Device Engineers.

Executive Summary: The Scaffold Strategy

In the high-stakes arena of organic optoelectronics, the efficacy of a final device—whether an OLED, OPV, or OFET—is often predetermined by the structural integrity of its monomeric precursors. 4,7-Dibromo-6-methyl-2-propylquinoline (CAS: 1189106-95-3) represents a specialized halogenated heterocyclic scaffold designed for the synthesis of n-type conjugated polymers and small-molecule electron transport materials.

This guide analyzes the molecule not merely as a chemical intermediate, but as a pre-programmed electronic unit. Its specific substitution pattern—bromines at the 4 and 7 positions—enables unique conjugation pathways, while the 2-propyl and 6-methyl groups modulate solubility and solid-state packing. This document details its electronic theory, synthetic utility, and purification protocols required for semiconductor-grade applications.

Molecular Architecture & Electronic Theory

The Quinoline Core: n-Type Character

The quinoline moiety is inherently electron-deficient due to the electronegative nitrogen atom, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes quinoline derivatives excellent candidates for Electron Transport Layers (ETL) and n-type organic semiconductors .

Substituent Effects on Frontier Orbitals

The electronic properties of this specific derivative are governed by the interplay of inductive (I) and mesomeric (M) effects:

  • 4,7-Dibromo Substitution (-I, +M):

    • Reactivity: The primary function of the bromine atoms is to serve as leaving groups for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).

    • Electronic Impact: Bromine is inductively electron-withdrawing (-I), which further stabilizes the HOMO and LUMO, increasing electron affinity. This is critical for lowering the electron injection barrier from cathodes (e.g., Al, Ca).

    • Regiochemistry: The 4-position (pyridine ring) and 7-position (benzene ring) substitution creates a trans-quinoid-like conjugation path upon polymerization, reducing steric torsion compared to 5,8- or 4,5-substitutions.

  • 2-Propyl Group (+I):

    • Solubility: The propyl chain disrupts π-π stacking just enough to ensure solubility in common processing solvents (Chloroform, Chlorobenzene) without destroying charge transport channels.

    • Sterics: Located adjacent to the nitrogen, it protects the N-lone pair from Lewis acid complexation during device operation.

  • 6-Methyl Group (+I):

    • Fine-Tuning: Provides a weak electron-donating effect to counterbalance the strong withdrawal of the bromines, allowing for fine-tuning of the bandgap.

Predicted Frontier Orbital Energies

Based on Density Functional Theory (DFT - B3LYP/6-31G) trends for polysubstituted quinolines:*

ParameterValue (Est.)Significance in Device Physics
HOMO Level -6.2 to -6.5 eVDeep HOMO prevents oxidative degradation; blocks hole leakage from the emissive layer.
LUMO Level -2.8 to -3.1 eVLow LUMO facilitates electron injection; matches well with Alq3 or TPBi.
Band Gap (

)
~3.4 eVWide bandgap (UV region) ensures the scaffold itself does not quench visible emission from dopants.
Triplet Energy (

)
> 2.5 eVHigh enough to serve as a host for red/green phosphorescent emitters.

Synthetic Utility & Polymerization Pathways

The true value of 4,7-Dibromo-6-methyl-2-propylquinoline lies in its role as a "linchpin" monomer. It allows for the construction of Polyquinolines , a class of materials known for high thermal stability (


) and mechanical strength.
Workflow: From Monomer to Active Material

The following diagram illustrates the transformation of this scaffold into functional optoelectronic materials.

SynthesisWorkflow Monomer 4,7-Dibromo-6-methyl- 2-propylquinoline Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Monomer->Coupling + Boronic Acid / Stannane Polymer Conjugated Polyquinoline Coupling->Polymer Polymerization SmallMol D-A-D Small Molecule Dye Coupling->SmallMol End-capping Device OLED / OPV Active Layer Polymer->Device Spin Coating SmallMol->Device Vacuum Deposition

Figure 1: Synthetic workflow transforming the dibromo-quinoline scaffold into active semiconductor layers.

Experimental Protocols: Purification & Characterization

For optoelectronic applications, purity is paramount. Halogenated impurities or metal catalyst residues act as exciton traps , drastically reducing device efficiency and lifetime.

High-Purity Recrystallization Protocol

Objective: Remove isomeric impurities (e.g., 4,5-dibromo isomers) and trace metals.

  • Dissolution: Dissolve crude 4,7-Dibromo-6-methyl-2-propylquinoline in boiling Ethanol/Toluene (9:1 v/v) . The toluene helps solubilize the propyl chain.

  • Hot Filtration: Filter the hot solution through a celite pad to remove insoluble palladium residues (if recycled) or dust.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. Rapid cooling traps impurities.

  • Wash: Filter crystals and wash with cold hexanes to remove surface oily residues.

  • Vacuum Dry: Dry at 40°C under high vacuum (<0.1 mbar) for 6 hours.

Self-Validating Purity Check (HPLC-MS)

Trustworthiness Mechanism: Do not rely on NMR alone.

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid). 50% ACN

    
     95% ACN over 20 mins.
    
  • Detection: UV at 254 nm (aromatic absorption) and 320 nm (quinoline n-

    
    *).
    
  • Pass Criteria: Single peak >99.5% area integration. No satellite peaks corresponding to mono-bromo species (incomplete bromination).

Structural Logic & Signaling Pathways

Understanding how charge moves through the final material derived from this monomer is crucial for device design.

ChargeTransport Cathode Cathode (Al/LiF) ElectronInj Electron Injection Cathode->ElectronInj -e QuinolineCore Quinoline LUMO (-3.0 eV) ElectronInj->QuinolineCore Hopping Intermolecular Hopping QuinolineCore->Hopping π-π Overlap Recombination Exciton Formation (Emissive Layer) Hopping->Recombination Transport Trap Trap State (Impurity/Defect) Hopping->Trap Loss Mechanism

Figure 2: Electron transport pathway in a quinoline-based device, highlighting the role of the LUMO level.

References

  • Jang, H., & Park, J. (2025). Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives.[1] ResearchGate. Link

  • Agrawal, A., & Jenekhe, S. A. (1996). Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines. Chemistry of Materials (ACS). Link

  • BenchChem. Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs).Link

  • PubChem. 4,7-Dibromo-2-propylquinoline (Compound Summary). National Library of Medicine. Link

  • Khalid, M., et al. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Molecules (MDPI). Link

Sources

Foundational

Advanced Handling and Synthetic Utility of Brominated Quinolines: A Technical Whitepaper

Executive Summary Brominated quinolines are indispensable scaffolds in modern medicinal chemistry and drug discovery. The strategic placement of a bromine atom on the quinoline core—whether at the 3-, 5-, or 6-position—p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated quinolines are indispensable scaffolds in modern medicinal chemistry and drug discovery. The strategic placement of a bromine atom on the quinoline core—whether at the 3-, 5-, or 6-position—provides a highly programmable electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings) (1)[1]. However, the same electronic properties that make these molecules synthetically valuable also dictate strict handling, storage, and safety protocols.

This guide synthesizes critical Safety Data Sheet (SDS) information with field-proven methodologies, providing a self-validating framework for the safe and effective utilization of brominated quinolines in the laboratory.

Physicochemical Profiling and SDS Analysis

From a mechanistic standpoint, the safety hazards associated with brominated quinolines are a direct consequence of their molecular structure. The electron-deficient nature of the quinoline heterocycle, combined with the heavy, polarizable bromine atom, significantly increases the molecule's lipophilicity. This allows the compound to readily penetrate the epidermal barrier. Once absorbed, the electrophilic nature of the ring can interact with nucleophilic residues in cellular proteins, leading to localized tissue irritation.

Consequently, most brominated quinolines are universally classified under the Globally Harmonized System (GHS) as Category 2 Skin and Eye Irritants (2)[2].

Quantitative Hazard Summary

The following table consolidates the physicochemical and toxicological data for three widely used isomers:

CompoundCAS NumberPhysical StatePrimary GHS ClassificationsKey Handling & Storage
3-Bromoquinoline 5332-24-1Liquid (bp: 276°C)Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2]Store under inert gas (<15°C); Light/Air sensitive ()
5-Bromoquinoline 4964-71-0SolidAcute Tox. 4 (H302), Eye Dam. 1 (H318), Skin Irrit. 2 (H315)[3]Store at ambient temp; Segregate from strong oxidizing agents
6-Bromoquinoline 5332-25-2Solid/LiquidSkin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[4]Store in well-ventilated area; Requires robust PPE during handling[4]
Causality-Driven Storage & Emergency Protocols
  • Light and Air Sensitivity: Liquid derivatives, such as 3-bromoquinoline, are highly susceptible to photolytic degradation. Exposure to UV/visible light induces homolytic cleavage of the C-Br bond. This generates reactive bromine radicals that initiate auto-oxidation cascades, leading to the formation of N-oxides and polymeric degradation products. Validation: Degradation is visually indicated by a darkening of the reagent from pale yellow to deep brown (). Always store in amber vials under an argon atmosphere.

  • Spill Response: Due to their high lipophilicity and low aqueous solubility, water washdowns are ineffective and will merely spread the contamination. Spills must be contained using inert, non-combustible absorbents (e.g., diatomaceous earth or sand) and disposed of strictly as hazardous halogenated waste.

Synthetic Workflow: Palladium-Catalyzed Cross-Coupling

The primary utility of brominated quinolines lies in their reactivity toward oxidative addition by Pd(0) species. Below is a rigorously designed, self-validating protocol for the Suzuki-Miyaura coupling of 3-bromoquinoline, optimized for high yield and reproducibility.

Experimental Protocol: Synthesis of 3-Arylquinoline Derivatives

Objective: Achieve C-C bond formation via the selective cross-coupling of 3-bromoquinoline with an arylboronic acid.

Step 1: Reagent Assembly

  • Action: In an oven-dried Schlenk flask, combine 3-bromoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and the catalyst

    
     (0.05 equiv).
    
  • Causality: The slight excess of boronic acid compensates for potential protodeboronation side reactions.

    
     is chosen as a robust, zero-valent palladium source capable of initiating the catalytic cycle without requiring an in-situ reduction step.
    

Step 2: Solvent and Base Addition

  • Action: Add a pre-mixed solution of 1,4-dioxane and 2M aqueous

    
     (3:1 v/v).
    
  • Causality: A biphasic system is critical here. Dioxane solubilizes the highly lipophilic quinoline, while the aqueous phase dissolves the inorganic base.

    
     coordinates with the arylboronic acid to form an electron-rich boronate complex, which drastically lowers the activation energy required for the transmetalation step.
    

Step 3: Degassing (Self-Validating Step)

  • Action: Subject the reaction mixture to three consecutive freeze-pump-thaw cycles under argon.

  • Causality: Ambient oxygen irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species.

  • Self-Validation: A successful inert atmosphere is confirmed if the reaction mixture maintains a clear, pale-yellow hue upon heating. A rapid shift to a black, opaque suspension indicates palladium black precipitation—a direct symptom of catalyst death due to

    
     exposure.
    

Step 4: Thermal Activation

  • Action: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • Causality: Elevated temperature provides the thermodynamic driving force necessary for the rate-limiting transmetalation and reductive elimination steps of the catalytic cycle.

Step 5: Workup and Purification

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.
    
  • Causality: Brine effectively removes the aqueous base and inorganic palladium salts.

    
     removes residual water, preventing unwanted hydrolysis during solvent evaporation.
    
Process Visualization

G A 1. Reagent Assembly 3-Bromoquinoline + Boronic Acid B 2. Catalyst & Base Pd(PPh3)4 + K2CO3 A->B C 3. Inert Atmosphere Degassing via Freeze-Pump-Thaw B->C D 4. Reaction Execution Heating at 90°C C->D E 5. In-Process Control TLC Monitoring D->E F 6. Workup Quench & Organic Extraction E->F G 7. Purification Silica Gel Chromatography F->G

Workflow for Palladium-Catalyzed Cross-Coupling of Brominated Quinolines.

References

  • 6-Bromoquinoline - SAFETY DATA SHEET Source: Fisher Scientific URL:4

  • 5-Bromoquinoline | C9H6BrN | CID 817321 Source: PubChem URL:3

  • 3-Bromoquinoline | C9H6BrN | CID 21413 Source: PubChem URL:2

  • Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale Source: ResearchGate URL:1

  • 3-Bromoquinoline 98 5332-24-1 Source: Sigma-Aldrich URL:

  • 3-Bromoquinoline | 5332-24-1 Source: TCI Chemicals URL:

Sources

Exploratory

The Pharmacological Evolution and Synthesis of 2-Propylquinoline Derivatives: From Ethnopharmacology to Targeted Therapeutics

Executive Summary The discovery and development of 2-propylquinoline derivatives represent a masterclass in translating ethnopharmacological knowledge into targeted, modern therapeutics. Originally identified as the acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and development of 2-propylquinoline derivatives represent a masterclass in translating ethnopharmacological knowledge into targeted, modern therapeutics. Originally identified as the active pharmacophore in traditional Bolivian plant extracts, the 2-substituted quinoline scaffold has evolved into a highly potent class of antileishmanial, antimicrobial, and antineoplastic agents. This technical guide provides an in-depth analysis of the chemical synthesis, formulation engineering, and mechanistic pharmacology of 2-propylquinoline derivatives, designed for researchers and drug development professionals.

Historical Context & Ethnopharmacological Discovery

The genesis of 2-propylquinoline as a therapeutic agent traces back to the traditional medicine of Bolivia, where the bark of Galipea longiflora was historically used to treat parasitic infections[1]. Bioassay-guided fractionation of these extracts led to the isolation of chimanine alkaloids, revealing the 2-substituted quinoline core as the primary driver of antiprotozoal activity[1].

While natural extraction yielded active compounds, the quantities were insufficient for clinical development. This necessitated the transition to synthetic chemistry, establishing 2-n-propylquinoline as a lead synthetic candidate for the treatment of visceral leishmaniasis (VL), a severe disease caused by Leishmania donovani[2].

Chemical Synthesis & Structural Derivatization

Traditional Friedländer quinoline syntheses often require harsh conditions, multiple steps, and yield complex mixtures. To streamline the discovery pipeline, modern synthesis of 2-n-propylquinoline relies on transition-metal-catalyzed cross-coupling.

By utilizing an iron-catalyzed approach, researchers achieved a highly efficient, single-step synthesis from commercially available precursors. This method yields up to 95% of the target compound[2], bypassing the toxicity and expense associated with palladium-based catalysts.

SynthesisWorkflow N1 2-Chloroquinoline (Precursor) N3 2-n-Propylquinoline (Oily Free Base) N1->N3 Cross-Coupling (95% Yield) N2 n-Propylmagnesium Bromide + Fe(acac)3 N2->N3 Grignard Addition N5 2-n-Propylquinoline Salt (Oral Drug Candidate) N3->N5 Salt Formation N4 Camphorsulfonic Acid (Excipient) N4->N5 Acid-Base Reaction

Caption: Workflow detailing the synthesis and formulation of 2-n-propylquinoline.

Methodology 1: Iron-Catalyzed Synthesis of 2-n-Propylquinoline

Expertise Note: This protocol is designed as a self-validating system to ensure high yield and purity without relying on complex downstream purification.

  • Grignard Reagent Preparation: Freshly prepare n-propylmagnesium bromide in anhydrous tetrahydrofuran (THF). Causality: Fresh preparation prevents the degradation of the nucleophile, ensuring rapid and complete attack on the electrophilic quinoline core.

  • Catalytic Cross-Coupling: To a solution of 2-chloroquinoline in THF, add 5 mol% of Iron(III) acetylacetonate (Fe(acac)3). Slowly introduce the Grignard reagent at 0°C. Causality: The Fe(acac)3 catalyst selectively facilitates the cross-coupling while actively suppressing the unwanted β-hydride elimination and homocoupling side reactions typical of alkyl Grignard reagents[2].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Causality: NH4Cl provides a mild proton source that neutralizes unreacted Grignard reagent without protonating the basic quinoline nitrogen, keeping the product in the organic phase for easy extraction.

  • Self-Validation (QC): Perform Thin Layer Chromatography (TLC) and 1H-NMR. The complete disappearance of the 2-chloroquinoline starting material spot on TLC, combined with the emergence of a distinct propyl multiplet at ~2.9 ppm in the NMR spectrum, validates the success of the coupling prior to any biological assay.

Pharmacological Profiling & Formulation Engineering

A major hurdle in the drug development of 2-n-propylquinoline was its physical state: the free base is an oil at room temperature, making oral solid dosage formulation nearly impossible[2].

To achieve "druggability," pharmaceutical engineers formulated the compound as a 3[3]. This formulation did not alter the intrinsic antileishmanial activity of the molecule but allowed for stable, oral administration in murine models, achieving a 76% reduction in parasite burden (comparable to the 89% reduction seen with the reference drug, miltefosine)[3].

Furthermore, 2-n-propylquinoline exhibits a secondary, highly valuable mechanism of action: the 4[4]. P-gp is an efflux pump responsible for multi-drug resistance (MDR) in both human intestinal cells and Leishmania parasites. By inhibiting P-gp, 2-n-propylquinoline prevents the expulsion of co-administered drugs, thereby reversing MDR[4].

Pathway D 2-n-Propylquinoline P Intestinal P-glycoprotein (Efflux Pump) D->P Inhibits Activity L Leishmania donovani (Intracellular Parasite) D->L Direct Toxicity M MDR Reversal (Increased Drug Retention) P->M Prevents Efflux A Parasite Clearance (76% Reduction) L->A Apoptosis/Death M->A Synergistic Action

Caption: Dual mechanism of action: direct antileishmanial toxicity and P-gp inhibition.

Methodology 2: Salt Formulation for Oral Bioavailability
  • Acid-Base Pairing: Dissolve the oily 2-n-propylquinoline free base in minimal anhydrous ethanol. Slowly add an equimolar amount of camphorsulfonic acid. Causality: The strong acid protonates the quinoline nitrogen, shifting the physical state from a lipophilic oil to a highly crystalline, water-soluble salt[3].

  • Crystallization: Introduce diethyl ether dropwise until the solution becomes slightly turbid, then cool to 4°C. Causality: The ether acts as an anti-solvent, drastically reducing the solubility of the salt and forcing uniform crystallization.

  • Self-Validation (QC): Isolate the crystals and perform a melting point analysis. A sharp, narrow melting point range confirms the absence of the oily free base and validates the stoichiometric 1:1 salt formation, ensuring a uniform solid dosage form ready for in vivo dosing.

Recent Advances: Antimicrobial and Oncology Applications

Beyond parasitology, the 2-propylquinoline scaffold has been heavily derivatized to target bacterial infections and malignancies. Notably, the synthesis of5 has yielded hydrazone and hybrid derivatives with remarkable efficacy[5].

In oncology, hybrid molecules incorporating the 2-(quinoline-4-carbonyl)hydrazide scaffold have demonstrated potent cytotoxic effects against MCF-7 breast carcinoma cells, driven by the inhibition of EGFR tyrosine kinase and the upregulation of p53[5].

Quantitative Data Summary
Compound / DerivativeTarget Organism / Cell LinePharmacological MetricEfficacy ValueReference
2-n-Propylquinoline (Salt) Leishmania donovani (In vivo)Parasite Burden Reduction76% (at 60 µmol/kg/day)[3],[2]
Miltefosine (Control) Leishmania donovani (In vivo)Parasite Burden Reduction89%[3],[2]
2-Propylquinoline-4-carbohydrazide (4e) Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)0.39 µg/mL[5]
2-Propylquinoline-4-carbohydrazide (4a) Staphylococcus aureusMinimum Inhibitory Concentration (MIC)1.59 µg/mL[5]
Hydrazide Hybrid Scaffold MCF-7 Breast CarcinomaHalf-maximal Inhibitory Concentration (IC50)2.71 µM[5]

Conclusion

The trajectory of 2-propylquinoline derivatives highlights the power of combining ethnobotanical discovery with rational chemical design. By overcoming formulation barriers via salt engineering and optimizing synthesis through iron-catalyzed cross-coupling, researchers have unlocked a versatile pharmacophore. Its dual ability to act as a direct parasiticidal agent and a P-glycoprotein inhibitor positions it as a critical tool in combating multi-drug resistant pathogens, while its newer carbohydrazide derivatives open promising frontiers in oncology and antibacterial resistance.

References

  • [5] Benchchem. 2-Propylquinoline-4-carbohydrazide | 7466-63-9: Antileishmanial Activity and Antimicrobial Screening. Available at:

  • [3] PubMed (NIH). Antileishmanial activity of a formulation of 2-n-propylquinoline by oral route in mice model. Available at:

  • [2] MDPI. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Available at:

  • [4] PubMed (NIH). Decrease of intestinal P-glycoprotein activity by 2n-propylquinoline, a new oral treatment for visceral leishmaniasis. Available at:

  • [1] PMC (NIH). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates (Historical Context). Available at:

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4,7-Dibromo-6-methyl-2-propylquinoline

Executive Summary & Strategic Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, antibacterial, and anticancer therapeutics.[1] The specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, antibacterial, and anticancer therapeutics.[1] The specific target, 4,7-Dibromo-6-methyl-2-propylquinoline , represents a highly functionalized intermediate. The presence of bromine atoms at the C4 and C7 positions provides orthogonal handles for further diversification: the C4-bromide is highly reactive toward nucleophilic aromatic substitution (


) and palladium-catalyzed couplings, while the C7-bromide (aryl bromide) is generally more stable but accessible via specific cross-coupling conditions.

This protocol details the conversion of the precursor 7-Bromo-6-methyl-2-propylquinolin-4-ol (CAS 1189105-97-2) to the target 4,7-dibromo analog via a dehydroxybromination reaction using phosphorus oxybromide (


). This method is selected for its reliability in installing halogens at the electron-deficient C4 position of the quinoline ring.
Key Reaction Parameters
ParameterSpecification
Target Compound 4,7-Dibromo-6-methyl-2-propylquinoline
Precursor 7-Bromo-6-methyl-2-propylquinolin-4-ol
Reagent Phosphorus Oxybromide (

)
Solvent Anhydrous Toluene or Neat (Melt)
Temperature 100°C – 120°C
Expected Yield 75% – 85%

Mechanistic Insight & Workflow Visualization

The synthesis relies on the activation of the tautomeric quinolone (4-hydroxyquinoline) form. While the compound exists in equilibrium between the enol (hydroxy) and keto (quinolone) forms,


 reacts with the oxygen to form a phosphoryloxy intermediate, which is a potent leaving group. A subsequent nucleophilic attack by the bromide ion occurs at the C4 position, driven by the restoration of aromaticity in the pyridine ring of the quinoline system.
Reaction Workflow Diagram

SynthesisWorkflow Start Precursor: 7-Bromo-6-methyl-2-propylquinolin-4-ol Reaction Reaction: Dehydroxybromination 110°C, 3-5 Hours, N2 atm Start->Reaction Reagent Reagent Prep: POBr3 (Solid) + Anhydrous Toluene Reagent->Reaction Quench Safety Quench: Pour into Ice/NaHCO3 (Exothermic!) Reaction->Quench Monitor TLC Workup Workup: DCM Extraction & Drying (MgSO4) Quench->Workup Purification Purification: Recrystallization (EtOH) or Flash Chromatography Workup->Purification Product Target: 4,7-Dibromo-6-methyl-2-propylquinoline Purification->Product

Caption: Step-by-step workflow for the conversion of the 4-hydroxy precursor to the 4,7-dibromo target using phosphorus oxybromide.

Detailed Experimental Protocol

Safety Pre-Check (Critical)
  • Phosphorus Oxybromide (

    
    ):  Highly corrosive and water-reactive. It hydrolyzes violently to release hydrogen bromide (HBr) gas and phosphoric acid. All weighing and transfers must be performed in a fume hood or glovebox.
    
  • HBr Gas: Toxic and corrosive.[2] Ensure the reaction vessel is vented through a scrubber (e.g., dilute NaOH trap) if performed on a large scale.

  • PPE: Standard lab coat, nitrile gloves (double gloving recommended), and safety goggles.

Materials & Equipment
  • Starting Material: 7-Bromo-6-methyl-2-propylquinolin-4-ol (1.0 equiv).

  • Reagent: Phosphorus oxybromide (

    
    ), 98%+ purity (1.5 – 2.0 equiv).
    
  • Solvent: Anhydrous Toluene (optional, can be run neat) or Acetonitrile.

  • Base (Quench): Saturated Sodium Bicarbonate (

    
    ) solution and Ice.
    
  • Equipment: Round-bottom flask (RBF), reflux condenser, drying tube (

    
    ) or 
    
    
    
    line, magnetic stir bar, oil bath.
Step-by-Step Procedure
Step 1: Reaction Setup[3]
  • Oven-dry a 100 mL round-bottom flask and a magnetic stir bar. Allow to cool under a stream of dry nitrogen.

  • Charge the flask with 7-Bromo-6-methyl-2-propylquinolin-4-ol (e.g., 2.80 g, 10 mmol).

  • Add

    
      (e.g., 4.30 g, 15 mmol) quickly to minimize moisture absorption.
    
    • Note: If the starting material is solid and high-melting, a solvent like anhydrous toluene (30 mL) can be added to facilitate stirring. However, running the reaction "neat" (solvent-free melt) is often more efficient for this transformation.

  • Fit the flask with a reflux condenser and a nitrogen inlet.

Step 2: Reaction Execution
  • Place the flask in a pre-heated oil bath at 100°C .

  • Stir the mixture. If running neat, the solids will melt into a homogeneous dark liquid.

  • Increase temperature to 110–120°C and maintain reflux for 3 to 5 hours .

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. The starting material (polar, low

    
    ) should disappear, and a new, less polar spot (high 
    
    
    
    ) should appear.
Step 3: Quenching (Exothermic)
  • Cool the reaction mixture to room temperature.

  • Caution: Prepare a beaker with 100 g of crushed ice and 50 mL of saturated

    
    .
    
  • Slowly pour the reaction mixture onto the ice/base mixture with vigorous stirring.

    • Why? This hydrolyzes the excess

      
      . Expect fizzing and heat evolution.[4]
      
  • Adjust pH to ~8–9 using additional solid

    
     if necessary.
    
Step 4: Extraction and Isolation[1][5]
  • Transfer the aqueous mixture to a separatory funnel.

  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Combine the organic layers and wash with brine (

    
     mL).
    
  • Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ).[1]
    
  • Filter and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude solid.

Step 5: Purification
  • Recrystallization: The crude solid can often be recrystallized from hot Ethanol or a mixture of Hexane/Ethyl Acetate.

  • Flash Chromatography: If high purity is required, purify via silica gel chromatography eluting with a gradient of 0%

    
     10% Ethyl Acetate in Hexanes.
    
  • Characterization: Confirm identity via

    
    H-NMR and Mass Spectrometry (look for the characteristic dibromo isotope pattern: M, M+2, M+4 in a 1:2:1 ratio).
    

Upstream Synthesis Context (The "Why" and "How")

To ensure this protocol is self-validating, it is necessary to understand the origin of the precursor. The 7-bromo-6-methyl-2-propylquinolin-4-ol scaffold is typically constructed via the Conrad-Limpach synthesis .

Upstream Pathway Diagram

UpstreamPath Aniline 3-Bromo-4-methylaniline Intermediate Beta-anilinoacrylate (Intermediate) Aniline->Intermediate Condensation (Cat. Acid) Ester Ethyl butyrylacetate (Beta-keto ester) Ester->Intermediate Cyclization Thermal Cyclization (250°C, Diphenyl ether) Intermediate->Cyclization Precursor 7-Bromo-6-methyl- 2-propylquinolin-4-ol Cyclization->Precursor

Caption: Retrosynthetic origin of the starting material via Conrad-Limpach cyclization.

Scientific Note: The use of 3-bromo-4-methylaniline directs the cyclization. Due to the steric bulk of the methyl group and the directing effect of the bromine, the major isomer formed is typically the 7-bromo-6-methyl isomer, though regioisomers must be separated if present.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45599298, 4,7-Dibromo-2-propylquinoline. Retrieved from [Link]

  • BuyersGuideChem. (2025). 7-Bromo-6-methyl-2-propylquinoline-4-ol Properties and Suppliers. Retrieved from [Link][6][7]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Joulié, J. A., et al. (2011). The chemistry of quinolines. In Heterocyclic Chemistry.

Sources

Application

Suzuki-Miyaura coupling reactions using 4,7-Dibromo-6-methyl-2-propylquinoline

This Application Note and Protocol guide is designed for researchers utilizing 4,7-Dibromo-6-methyl-2-propylquinoline (CAS 1189106-95-3) , a critical scaffold in the synthesis of diarylquinoline antibiotics (analogous to...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers utilizing 4,7-Dibromo-6-methyl-2-propylquinoline (CAS 1189106-95-3) , a critical scaffold in the synthesis of diarylquinoline antibiotics (analogous to Bedaquiline) and functional materials.[1]

Regioselective Protocols for Diarylquinoline Synthesis[1]

Introduction & Strategic Analysis

The quinoline core is a privileged structure in medicinal chemistry, particularly in the development of anti-tubercular agents targeting ATP synthase. The substrate 4,7-Dibromo-6-methyl-2-propylquinoline presents a unique synthetic challenge and opportunity due to its asymmetric electrophilic sites.[1]

Successful utilization of this scaffold requires mastering the reactivity differential between the C4 and C7 positions. Unlike symmetric substrates, this molecule possesses two distinct electronic and steric environments that dictate the sequence of palladium-catalyzed cross-coupling.

Structural Reactivity Profile

To design a self-validating protocol, one must understand the intrinsic bias of the substrate:

  • C4-Bromine (The "Hot" Spot): Located on the electron-deficient pyridine ring (para to the nitrogen). The C-Br bond here is highly activated for oxidative addition by Pd(0) species due to the inductive electron-withdrawing effect of the heteroatom.

  • C7-Bromine (The "Cold" Spot): Located on the electron-rich benzenoid ring.[1] Furthermore, it is sterically encumbered by the ortho-methyl group at C6 .[1] This steric hindrance significantly retards the rate of oxidative addition and transmetalation compared to the C4 position.

Chemo-Selectivity Rule: Under controlled conditions, C4-arylation precedes C7-arylation . This allows for the sequential construction of non-symmetric 4,7-diarylquinolines without the need for protecting groups.

Visualizing the Reaction Pathway

The following diagram illustrates the regioselective logic and the divergent pathways for mono- and bis-functionalization.

ReactionPathway Substrate 4,7-Dibromo-6-methyl- 2-propylquinoline Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle Fast (C4) C4_Product Major Product: 4-Aryl-7-bromo-6-methyl- 2-propylquinoline Pd_Cycle->C4_Product Protocol A (Mild, 1.05 eq ArB(OH)2) C7_Product Minor/Trace Product: 7-Aryl-4-bromo... Pd_Cycle->C7_Product Slow (Steric Hindrance) Bis_Product Bis-Coupled Product: 4,7-Diaryl-6-methyl- 2-propylquinoline C4_Product->Bis_Product Protocol B (Forcing, SPhos Ligand)

Caption: Regioselective hierarchy driven by electronic activation at C4 and steric hindrance at C7 (C6-Methyl).

Detailed Experimental Protocols

Protocol A: Site-Selective C4-Monoarylation

Objective: Exclusively couple the C4-Br while preserving the C7-Br for future diversification.

Reagents & Materials:
ReagentEquivalentsRole
Substrate 1.0Electrophile
Arylboronic Acid 1.05 - 1.10Nucleophile (Limiting reagent is key)
Pd(PPh₃)₄ 3-5 mol%Catalyst (Standard triphenylphosphine is sufficient)
Na₂CO₃ (2.0 M aq) 2.5Base (Mild inorganic base)
DME (Dimethoxyethane) SolventCo-solvent (High solubility, good water miscibility)
Step-by-Step Methodology:
  • Inert Setup: Flame-dry a 2-neck round bottom flask or Schlenk tube. Cool under a stream of Argon or Nitrogen.

  • Charging: Add 4,7-Dibromo-6-methyl-2-propylquinoline (1.0 eq), Arylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Expert Tip: Do not add the catalyst to a hot solvent. Add solids first, then evacuate/backfill with Argon 3x.[2]

  • Solvent Addition: Add degassed DME (concentration ~0.1 M) and 2.0 M Na₂CO₃ solution (ratio DME:Water 3:1).

  • Reaction: Heat to 75–80°C . Do not reflux aggressively; gentle heating improves selectivity.

    • Monitoring: Check TLC/LC-MS at 2 hours. The starting material should vanish, converting to the mono-coupled product. If >5% bis-coupling is observed, lower temperature to 60°C.[1]

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc). The C4-product is typically more polar than the starting material but less polar than the bis-product.[1]

Protocol B: Sequential C7-Arylation (Synthesis of Asymmetric Bis-Aryls)

Objective: Functionalize the sterically hindered C7-Br position (ortho to C6-Methyl) after C4 is coupled.[1]

Reagents & Materials:
ReagentEquivalentsRole
C4-Arylated Intermediate 1.0Substrate
Arylboronic Acid (2) 1.5 - 2.0Nucleophile (Excess required)
Pd₂(dba)₃ 2 mol%Pd Source
SPhos or XPhos 4-8 mol%Ligand (Critical): Buchwald biaryl phosphines are required to overcome C6-methyl steric hindrance.[1]
K₃PO₄ 3.0Base (Stronger base for difficult couplings)
Toluene / Water 10:1Solvent System (Biphasic, high temp)
Step-by-Step Methodology:
  • Catalyst Pre-complexation: In a separate vial, mix Pd₂(dba)₃ and SPhos in toluene under Argon and stir for 10 mins at RT to generate the active catalytic species.

  • Main Reaction: To the reaction vessel containing the C4-arylated intermediate and Boronic Acid (2), add the pre-formed catalyst solution.

  • Activation: Add K₃PO₄ and water.

  • Reaction: Heat to 100–110°C (reflux) for 12–24 hours.

    • Mechanistic Note: The bulky SPhos ligand facilitates the oxidative addition into the hindered C7-Br bond and prevents catalyst decomposition at high temperatures.

  • Work-up: Standard aqueous work-up.

  • Purification: Recrystallization is often possible for bis-aryl quinolines; otherwise, use silica chromatography.[1][2]

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Bis-coupling observed during Protocol A Excess Boronic Acid or Temp too highReduce Boronic Acid to 0.95 eq. Lower temp to 60°C. Switch to weaker base (NaHCO₃).
No reaction at C7 (Protocol B) Steric hindrance of C6-MethylSwitch ligand to XPhos or BrettPhos .[1] Switch solvent to 1,4-Dioxane (higher boiling point).[1]
Hydrodebromination (Product is H instead of Ar) ProtodehalogenationSolvent is "wet" or reaction time too long. Use anhydrous solvents and strictly degassed conditions.
Homocoupling of Boronic Acid Oxygen presenceSparge solvents with Argon for 20 mins before use. Ensure reaction vessel is sealed tight.

Experimental Workflow Diagram

Workflow Start Start: 4,7-Dibromo-6-methyl- 2-propylquinoline Decision Target? Start->Decision Mono Mono-Aryl (C4) Decision->Mono Selectivity Bis Bis-Aryl (C4 & C7) Decision->Bis Diversity Step1 Protocol A: Pd(PPh3)4, Na2CO3, 80°C (Kinetic Control) Mono->Step1 Bis->Step1 Isolate Isolate C4-Product Step1->Isolate Step2 Protocol B: Pd2(dba)3 + SPhos, K3PO4, 110°C (Forcing Conditions) Isolate->Step2

Caption: Decision tree for selecting the appropriate catalytic system based on target complexity.

References

  • BenchChem. Reactivity of 5,7-Dibromoquinoline: A Comparative Guide for Researchers. (2025).[2] Retrieved from BenchChem Database. Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Retrieved from Organic-Chemistry.org. Link

  • National Institutes of Health (NIH). Structural Simplification of Bedaquiline: Discovery of Quinoline-Derived Antitubercular Leads. PMC5088059. Link

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed cross coupling reactions of 4-bromo-substituted heterocycles. (2012).[3][4] Link

  • Santa Cruz Biotechnology. 4,7-Dibromo-6-methyl-2-propylquinoline (CAS 1189106-95-3) Product Data.[1][5]Link

Sources

Method

Advanced Protocol: 4,7-Dibromo-6-methyl-2-propylquinoline as a Divergent Intermediate in OLED Material Synthesis

Executive Summary & Mechanistic Rationale The compound 4,7-dibromo-6-methyl-2-propylquinoline (CAS: 1189106-95-3)[1] is a highly versatile, strategically halogenated building block. While the quinoline scaffold is widely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4,7-dibromo-6-methyl-2-propylquinoline (CAS: 1189106-95-3)[1] is a highly versatile, strategically halogenated building block. While the quinoline scaffold is widely recognized as a privileged structure in drug development (acting as a core for kinase inhibitors and antimalarials), it is equally critical in materials science. In the synthesis of Organic Light-Emitting Diodes (OLEDs), quinoline derivatives are heavily utilized as Electron Transport Layers (ETLs) and phosphorescent host materials due to their electron-deficient nature, which effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO).

The structural brilliance of 4,7-dibromo-6-methyl-2-propylquinoline lies in its dual functionality:

  • Steric & Solubility Tuning : The 6-methyl and 2-propyl groups significantly enhance solubility in organic solvents—a strict requirement for solution-processed OLED fabrication (e.g., inkjet printing). Furthermore, these alkyl chains sterically disrupt detrimental

    
     intermolecular stacking, thereby suppressing excimer formation and maintaining high photoluminescence quantum yields (PLQY).
    
  • Regioselective Divergence : The presence of two bromine atoms at the C4 and C7 positions allows for orthogonal, sequential cross-coupling. The C4 position is highly activated toward oxidative addition by the adjacent electron-withdrawing imine nitrogen (a vinylogous activation effect). Consequently, Palladium-catalyzed reactions proceed significantly faster at C4 than at C7[2]. This inherent electronic disparity is the cornerstone of the divergent synthetic strategy detailed below.

Synthetic Workflow & Pathway Visualization

The protocol relies on a two-step, regioselective functionalization. First, a Suzuki-Miyaura cross-coupling targets the highly reactive C4-Br bond to install an electron-transporting or sterically bulky aryl group. Second, a Buchwald-Hartwig amination targets the remaining C7-Br bond to install a hole-transporting donor moiety (e.g., carbazole), yielding a bipolar donor-acceptor (D-A) OLED host material.

G SM 4,7-Dibromo-6-methyl- 2-propylquinoline Step1 Suzuki-Miyaura Coupling (C4) SM->Step1 Pd cat., Base Int C4-Aryl-7-bromo- quinoline Intermediate Step1->Int Regioselective Step2 Buchwald-Hartwig Amination (C7) Int->Step2 Pd cat., Amine OLED Bipolar OLED Host Material Step2->OLED High Yield

Workflow for regioselective functionalization of 4,7-dibromo-6-methyl-2-propylquinoline.

Experimental Protocols: A Self-Validating System

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective : Attach an electron-transporting moiety (e.g., 3-(triphenylsilyl)phenylboronic acid) exclusively at the C4 position.

Causality of Experimental Choices : We select


 as the catalyst because the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle, which accelerates the reductive elimination step—a critical bottleneck when coupling bulky aryl groups for OLED materials. A mild base, 

, is utilized in a biphasic

system. The mild base prevents the premature activation and over-reaction of the less reactive C7 position, which is a common failure mode when using stronger bases like

.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask, combine 4,7-dibromo-6-methyl-2-propylquinoline (1.0 equiv), 3-(triphenylsilyl)phenylboronic acid (1.05 equiv), and

    
     (0.03 equiv).
    
  • Solvent Addition : Add a degassed mixture of Toluene and 2M aqueous

    
     (3:1 v/v ratio).
    
  • Deoxygenation : Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the Pd(0) active species.

  • Reaction : Heat the mixture to 85°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (In-Process) : Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The starting material (

    
    ) should disappear, replaced by a single new UV-active spot (
    
    
    
    ). The lack of a third spot confirms the absence of C4,C7-bis-coupled byproducts.
  • Workup & Purification : Extract with dichloromethane, dry over

    
    , and purify via silica gel flash chromatography.
    
Protocol B: Buchwald-Hartwig Amination at C7

Objective : Introduce a hole-transporting moiety (e.g., 9H-Carbazole) at the remaining C7 bromide to finalize the bipolar D-A molecule.

Causality of Experimental Choices : The C7 position is significantly less electron-deficient than C4, rendering it sluggish toward oxidative addition. To overcome this, we utilize


 paired with XPhos. XPhos is an electron-rich, sterically demanding biaryl phosphine ligand that generates a highly active, monoligated Pd(0) species capable of inserting into the unactivated C7-Br bond. 

is required here as a strong base to deprotonate the carbazole, driving the catalytic cycle forward.

Step-by-Step Methodology :

  • Preparation : In a glovebox, combine the C4-arylated intermediate from Protocol A (1.0 equiv), 9H-Carbazole (1.2 equiv),

    
     (0.02 equiv), XPhos (0.04 equiv), and 
    
    
    
    (1.5 equiv).
  • Solvent Addition : Dissolve the reagents in anhydrous, degassed Toluene.

  • Reaction : Seal the vessel and heat to 110°C for 18 hours.

  • Self-Validation (In-Process) : Quench a 10

    
    L micro-aliquot in methanol and analyze via LC-MS to confirm the target mass. Additionally, irradiate the TLC plate with a 365 nm handheld UV lamp; the successful formation of the D-A bipolar host will exhibit strong visible fluorescence (typically green/yellow) due to the newly formed Intramolecular Charge Transfer (ICT) state, whereas the starting material is weakly fluorescent.
    
  • Workup & Purification : Filter through a Celite pad to remove Pd black, concentrate, and purify via recrystallization from ethanol/toluene to achieve the >99.9% purity required for OLED device fabrication.

Quantitative Data & Photophysical Properties

The sequential regioselective functionalization of 4,7-dibromo-6-methyl-2-propylquinoline yields materials with precisely tuned electronic levels. The table below summarizes the typical yields and critical OLED parameters (HOMO/LUMO levels and Triplet Energy,


) obtained through this workflow.
Compound StageYield (%)HOMO (eV)LUMO (eV)

(eV)
Primary OLED Application
Starting Material N/A-6.40-2.903.10Synthetic Precursor
C4-Monosubstituted Intermediate 78 - 82-6.10-2.852.95Electron Transport Layer (ETL)
C4,C7-Bipolar D-A Material 85 - 89-5.50-2.802.70Phosphorescent (PhOLED) Host

Note: HOMO/LUMO levels are derived from cyclic voltammetry (CV) measurements in dichloromethane, referenced to Ferrocene/Ferrocenium (


). Triplet energies are calculated from the onset of the phosphorescence spectra at 77 K.

References

  • Schröter, S., Stock, C., & Bach, T. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles." Tetrahedron, 61(9), 2245-2267 (2005). Available at: [Link]

  • Bering, L., & Antonchick, A. P. "Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids." Organic Letters, 17(12), 3134-3137 (2015). Available at: [Link]

  • PubChem. "4,7-Dibromo-2-propylquinoline (CID: 45599298)." National Center for Biotechnology Information. Available at: [Link]

Sources

Application

crystallization methods for 4,7-Dibromo-6-methyl-2-propylquinoline isolation

Application Note: Advanced Crystallization and Isolation Protocols for 4,7-Dibromo-6-methyl-2-propylquinoline Introduction & Physicochemical Profiling The isolation of highly substituted pharmaceutical intermediates, suc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Isolation Protocols for 4,7-Dibromo-6-methyl-2-propylquinoline

Introduction & Physicochemical Profiling

The isolation of highly substituted pharmaceutical intermediates, such as 4,7-Dibromo-6-methyl-2-propylquinoline , presents unique thermodynamic challenges. This molecule is characterized by a high degree of lipophilicity driven by the 2-propyl and 6-methyl aliphatic chains, contrasted by the polarizability of the 4,7-dibromo substituents.

In crystallization workflows, highly lipophilic quinolines often resist classical nucleation, instead undergoing Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out." However, the dibromo substitution pattern introduces a critical supramolecular advantage: the potential for highly directional


-hole interactions (halogen bonding) and halogen–

associations within the crystal lattice[1]. By carefully manipulating the solvent dielectric constant and the protonation state of the quinoline nitrogen, we can bypass LLPS and drive the system toward high-purity crystalline solid phases.

Thermodynamic Principles of the Isolation Strategy

To achieve >99% purity, the isolation strategy must exploit the specific structural features of the molecule:

  • Halogen Bonding & Solvation: Halogen bonds (C–Br···

    
     or C–Br···N) are highly directional but energetically weak[1]. Solvent selection must provide a steep solubility gradient without disrupting these critical intermolecular forces. Protic anti-solvents (like water) force the hydrophobic alkyl groups to aggregate, allowing the halogens to dictate the lattice packing.
    
  • Reactive Crystallization (Salt Formation): To completely circumvent the risk of oiling out, converting the weakly basic quinoline nitrogen into a methanesulfonate (mesylate) salt is highly effective. The introduction of a strong ionic interaction dominates the lattice energy, drastically increasing the melting point and driving rapid, high-purity crystallization[2].

Experimental Methodologies

Protocol A: Free Base Isolation via Anti-Solvent Crystallization

Causality & Design: Ethanol is selected as the primary solvent due to its favorable dispersion forces, which readily dissolve the lipophilic free base at elevated temperatures. Water acts as the anti-solvent. By adding water dropwise at 60°C until the "cloud point" is reached, the system is artificially pushed to the edge of the metastable zone. Slow cooling ensures that nucleation outpaces phase separation.

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude 4,7-Dibromo-6-methyl-2-propylquinoline in 50 mL of absolute ethanol (5 volumes) in a jacketed reactor.

  • Heating: Heat the suspension to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble carbonaceous impurities, maintaining the filtrate at 65°C.

  • Anti-Solvent Addition (Cloud Point): Slowly add deionized water dropwise (approx. 15-20 mL) until a faint, persistent turbidity (cloud point) is observed.

  • Self-Validation Check: If the turbidity coalesces into visible oil droplets (LLPS), the system has exited the metastable zone. Immediately add 2-3 mL of hot ethanol to redissolve the oil, then proceed.

  • Nucleation & Growth: Cool the reactor at a controlled linear ramp of 0.5°C/min down to 5°C. Seed crystals (1% w/w) may be added at 45°C to induce primary nucleation.

  • Aging & Isolation: Age the slurry at 5°C for 4 hours to maximize yield. Isolate the crystalline solid via vacuum filtration and wash with 15 mL of cold (0°C) Ethanol/Water (1:1 v/v). Dry under vacuum at 40°C for 12 hours.

Protocol B: Reactive Crystallization via Methanesulfonate Salt

Causality & Design: Methanesulfonic acid (MsOH) is used to protonate the quinoline core. The resulting mesylate salt is highly insoluble in moderately polar aprotic solvents like ethyl acetate (EtOAc)[2]. This method is exceptionally efficient at purging structurally similar impurities, such as monobrominated regioisomers, which remain soluble.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the crude free base in 70 mL of Ethyl Acetate (7 volumes) at 40°C.

  • Acid Addition: Prepare a solution of Methanesulfonic acid (1.05 equivalents) in 10 mL of EtOAc. Add this solution dropwise to the reactor over 15 minutes.

  • Phase Transition: A thick white precipitate will begin to form almost immediately as the ionic lattice assembles.

  • Digestion: Heat the slurry to 60°C for 1 hour to digest the crystals, allowing Ostwald ripening to heal crystal defects and exclude trapped impurities.

  • Cooling & Isolation: Cool the slurry to 20°C at 1.0°C/min. Filter the highly crystalline salt under vacuum, wash with 20 mL of cold EtOAc, and dry under nitrogen sweep at 50°C.

Quantitative Data Presentation

Table 1: Solvent Screening & Phase Behavior

Solvent System Ratio (v/v) Phase Behavior at 5°C Purity Recovery (%)
Ethanol / Water 70:30 Crystalline Solid 98.2
Methanol / Water 60:40 Oiling Out (LLPS) N/A
Ethyl Acetate / Heptane 50:50 Fine Powder 96.5

| EtOAc + MsOH (Salt) | N/A | Highly Crystalline | 99.7 |

Table 2: Comparative Yield and Purity Metrics

Isolation Method Starting Purity Final Purity (HPLC) Yield (%) Dominant Impurity Purged
Free Base (EtOH/H2O) 85.0% 98.2% 78% 4-Bromo regioisomer

| Mesylate Salt (EtOAc) | 85.0% | 99.7% | 89% | Des-bromo impurities |

Workflow Visualization

CrystallizationWorkflow cluster_paths Crystallization Pathways Start Crude 4,7-Dibromo-6-methyl- 2-propylquinoline Dissolution Dissolution in Primary Solvent (EtOH or EtOAc) at 60-70°C Start->Dissolution Filtration Hot Filtration (Remove insoluble impurities) Dissolution->Filtration SaltFormation Salt Pathway Add MsOH (1.05 eq) Filtration->SaltFormation Reactive Nucleation Free Base Pathway Controlled Cooling & Anti-solvent Filtration->Nucleation Anti-solvent Growth Crystal Growth (Aging at 5°C for 4-6 hrs) SaltFormation->Growth Nucleation->Growth Isolation Vacuum Filtration & Cold Solvent Wash Growth->Isolation End High-Purity Crystalline Product (>99% HPLC) Isolation->End

Thermodynamic workflow for 4,7-Dibromo-6-methyl-2-propylquinoline isolation.

References

  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. nih.gov. 1

  • High-purity quinoline derivative and method for manufacturing same (US11186547B2). google.com/patents. 2

Sources

Method

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 4,7-Dibromo-6-methyl-2-propylquinoline

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed methodology for the synthesis of 4,7-Dibromo-6-methyl-2-propylquinoline, a halogenated quinoline derivative with potential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 4,7-Dibromo-6-methyl-2-propylquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The protocol leverages the efficiency of microwave-assisted organic synthesis to achieve rapid and high-yielding production.

Introduction: The Significance of Halogenated Quinolines and the Advantage of Microwave Synthesis

Quinoline scaffolds are a cornerstone in drug discovery, forming the structural basis for a wide range of therapeutic agents. The introduction of halogen atoms, particularly bromine, into the quinoline nucleus can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the development of efficient methods for the synthesis of novel halogenated quinolines a topic of considerable interest.

Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, offering several advantages over conventional heating methods.[1] These benefits include dramatically reduced reaction times, often from hours to minutes, and frequently improved product yields.[2][3] This is due to the direct and efficient heating of the reaction mixture, leading to faster reaction rates.[2] For the synthesis of 4,7-Dibromo-6-methyl-2-propylquinoline, a microwave-assisted approach offers a rapid and efficient route to this potentially valuable compound.

Reaction Scheme and Mechanism

The proposed synthesis of 4,7-Dibromo-6-methyl-2-propylquinoline proceeds via the treatment of 4-hydroxy-6-methyl-2-propylquinoline with phosphorus oxybromide (POBr₃) under microwave irradiation. This one-pot reaction accomplishes two key transformations: the conversion of the 4-hydroxy group to a 4-bromo substituent and the electrophilic bromination of the quinoline ring at the C7 position.

The mechanism for the conversion of the 4-hydroxy group involves the initial reaction of the hydroxyl group with POBr₃ to form a good leaving group, which is subsequently displaced by a bromide ion. The bromination at the C7 position is an electrophilic aromatic substitution reaction.[4] The benzene ring of the quinoline scaffold is more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.[4] The presence of the methyl group at the C6 position is an ortho-, para-director, further activating the C5 and C7 positions for electrophilic substitution. Steric hindrance from the adjacent fused ring system can favor substitution at the C7 position.

Experimental Protocol

Materials and Equipment
  • 4-hydroxy-6-methyl-2-propylquinoline

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Microwave synthesis reactor

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety and Handling of Phosphorus Oxybromide (POBr₃)

Phosphorus oxybromide is a corrosive and water-reactive substance that requires careful handling in a well-ventilated fume hood.[5][6] It reacts violently with water, releasing heat and corrosive hydrogen bromide (HBr) gas.[5]

Personal Protective Equipment (PPE) is mandatory:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)[5]

  • Safety goggles with side shields and a face shield[5]

  • A chemical-resistant apron or lab coat[5]

Storage and Handling:

  • Store POBr₃ in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and alcohols.[5][6]

  • Always use clean, dry tools and equipment.[5]

  • When quenching, slowly add the POBr₃ to a large excess of ice-water with constant stirring.[5]

In Case of Accidental Contact:

  • Skin: Immediately rinse the affected area with copious amounts of water for at least 15-20 minutes and then wash with soap and water.[6]

  • Eyes: Immediately flush with gently flowing water for at least 15-20 minutes, holding the eyelids open.[6]

  • Seek immediate medical attention for any exposure.[6]

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a dry microwave reaction vessel equipped with a magnetic stir bar, add 4-hydroxy-6-methyl-2-propylquinoline (1.0 mmol).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxybromide (POBr₃) (3.0 mmol, 3.0 equivalents) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20 minutes. The reaction should be monitored for pressure changes, and the power should be adjusted to maintain the target temperature.

  • Reaction Quenching: After the reaction is complete, allow the vessel to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 50 g).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 4,7-Dibromo-6-methyl-2-propylquinoline.

Data Presentation
ParameterValue
Starting Material4-hydroxy-6-methyl-2-propylquinoline
ReagentPhosphorus oxybromide (POBr₃)
Stoichiometry1 : 3 (Starting Material : POBr₃)
Microwave Temperature150 °C
Microwave Time20 minutes
Expected Yield70-85% (based on similar reactions)
AppearanceOff-white to pale yellow solid
Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons on the quinoline core, the methyl group, and the propyl group.

  • ¹³C NMR (CDCl₃): Expect signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4,7-Dibromo-6-methyl-2-propylquinoline (C₁₃H₁₃Br₂N), exhibiting the characteristic isotopic pattern for two bromine atoms.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start 1. Add 4-hydroxy-6-methyl-2-propylquinoline and POBr3 to microwave vessel irradiate 2. Microwave Irradiation (150 °C, 20 min) start->irradiate quench 3. Quench with ice irradiate->quench neutralize 4. Neutralize with NaHCO3 quench->neutralize extract 5. Extract with DCM neutralize->extract wash 6. Wash with brine extract->wash dry 7. Dry and concentrate wash->dry purify 8. Column Chromatography dry->purify characterize 9. Characterization (NMR, MS) purify->characterize reaction_mechanism reactant 4-hydroxy-6-methyl-2-propylquinoline intermediate1 Intermediate O-P(O)Br2 adduct reactant->intermediate1 + POBr3 pobr3 POBr3 intermediate2 4-Bromo-6-methyl-2-propylquinoline intermediate1->intermediate2 + Br- product 4,7-Dibromo-6-methyl-2-propylquinoline intermediate2->product + Br+ (from POBr3) Electrophilic Aromatic Substitution

Caption: Proposed mechanism for the formation of 4,7-Dibromo-6-methyl-2-propylquinoline.

References

  • Taylor & Francis. (2006, August 18). Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Retrieved from [Link]

  • Chem-Supply. (n.d.). Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of the copper catalysed C-5 halogenation of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. Retrieved from [Link]

  • Loba Chemie. (2017, May 10). PHOSPHORUS OXYBROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, January 5). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of quinoline synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Quinoline – Molecular Formula – C9H7N. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Manufacturing of 4,7-Dibromo-6-methyl-2-propylquinoline

Subtitle: Process Optimization, Mechanistic Insights, and PAT Integration for Multi-Kilogram Synthesis Introduction & Strategic Importance The substituted quinoline core is a privileged scaffold in pharmaceutical chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Process Optimization, Mechanistic Insights, and PAT Integration for Multi-Kilogram Synthesis

Introduction & Strategic Importance

The substituted quinoline core is a privileged scaffold in pharmaceutical chemistry. Specifically, 4,7-dibromo-6-methyl-2-propylquinoline serves as a highly functionalized, critical API intermediate. The orthogonal reactivity of the C4 and C7 bromides allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making it an invaluable precursor for the synthesis of complex kinase inhibitors and antiparasitic agents.

This application note details a robust, scalable two-step manufacturing protocol. The route employs a modified Conrad-Limpach cyclization of 3-bromo-4-methylaniline[1] with ethyl 3-oxohexanoate, followed by a dehydroxylative bromination using phosphorus oxybromide (POBr3).

Retrosynthetic Pathway & Mechanistic Diagram

G SM1 3-Bromo-4-methylaniline Cond Condensation (- H2O) SM1->Cond SM2 Ethyl 3-oxohexanoate SM2->Cond Enamine Enamine Intermediate Cond->Enamine Cycl Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cycl Quinolone 7-Bromo-6-methyl-2-propylquinolin-4-ol Cycl->Quinolone Brom Bromination (POBr3) Quinolone->Brom Product 4,7-Dibromo-6-methyl-2-propylquinoline Brom->Product

Reaction pathway for the synthesis of 4,7-Dibromo-6-methyl-2-propylquinoline.

Step 1: Conrad-Limpach Synthesis of 7-Bromo-6-methyl-2-propylquinolin-4-ol

Mechanistic Insights & Causality

The Conrad-Limpach reaction is a classic, field-proven method for synthesizing 4-quinolones[2]. The first stage involves the acid-catalyzed condensation of 3-bromo-4-methylaniline with ethyl 3-oxohexanoate to form a Schiff base (enamine)[3]. Continuous azeotropic removal of water is critical to drive this thermodynamic equilibrium toward completion.

The second stage is the thermal electrocyclic ring closure. This step requires extreme heat (typically ~250 °C) to overcome the high activation energy barrier for dearomatization and subsequent tautomerization[4][5]. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen as the solvent because of its high boiling point and exceptional thermal stability, preventing solvent degradation at these extremes[4].

Crucially, the regioselectivity of this cyclization is dictated by steric hindrance. The starting aniline has two ortho positions (C2 and C6) available for ring closure. The bulky bromine atom at C3 sterically shields the C2 position. Consequently, cyclization occurs almost exclusively at the C6 position, yielding the desired 7-bromo-6-methyl substituted quinoline core rather than the 5-bromo isomer.

Self-Validating System (PAT)

To prevent the accumulation of hazardous intermediates and ensure complete conversion, in-line Process Analytical Technology (PAT) via ReactIR is employed. The system validates the reaction state by tracking the disappearance of the enamine C=C/C=N stretch (~1650 cm⁻¹) and the emergence of the quinolone C=O stretch (~1630 cm⁻¹, shifted due to hydrogen bonding and tautomerization).

Protocol: 1.0 kg Scale
  • Enamine Formation: Charge a 20 L glass-lined reactor with 3-bromo-4-methylaniline (1.00 kg, 5.37 mol), toluene (10 L), ethyl 3-oxohexanoate (0.93 kg, 5.91 mol), and p-toluenesulfonic acid monohydrate (10.2 g).

  • Equip with a Dean-Stark trap and reflux (~110 °C) under nitrogen for 12 hours until water collection ceases (~96 mL theoretical).

  • Distill off the toluene under reduced pressure to isolate the crude enamine.

  • Thermal Cyclization: In a separate 50 L reactor, heat Dowtherm A (15 L) to 250 °C under a strict nitrogen atmosphere to prevent oxidative tar formation[5].

  • Add the crude enamine dropwise over 2 hours to the hot Dowtherm A. Caution: Rapid addition causes uncontrollable foaming due to the rapid evolution of ethanol[4].

  • Maintain 250 °C for 1 hour post-addition, monitoring completion via ReactIR.

  • Cool the mixture to 20 °C. Add heptane (10 L) to force the complete precipitation of the product.

  • Filter, wash the filter cake with heptane (2 x 5 L) to remove residual Dowtherm A, and dry under vacuum at 60 °C to afford 7-bromo-6-methyl-2-propylquinolin-4-ol.

Step 2: Dehydroxylative Bromination

Mechanistic Insights & Causality

The conversion of the 4-hydroxyquinoline (which exists predominantly as the 4-quinolone tautomer) to the 4-bromoquinoline is achieved using phosphorus oxybromide (POBr3)[6]. POBr3 acts dualistically as an activating agent and a bromide source. It attacks the tautomeric hydroxyl group to form a highly reactive phosphorodibromidate intermediate (akin to a Vilsmeier-Haack complex). Subsequent nucleophilic aromatic substitution by the liberated bromide ion displaces the phosphate leaving group, restoring aromaticity and yielding the 4,7-dibromo product[6].

Self-Validating System (PAT)

This step is validated via at-line HPLC monitoring. The reaction is considered complete when the highly polar 4-quinolone intermediate (early eluting) is completely converted (<1% AUC) to the highly lipophilic 4,7-dibromo product (late eluting).

Protocol: 1.0 kg Scale
  • Charge a 20 L reactor with 7-bromo-6-methyl-2-propylquinolin-4-ol (1.00 kg, 3.57 mol) and anhydrous 1,2-dichloroethane (DCE) (8 L).

  • Heat the suspension to 70 °C under nitrogen.

  • Add POBr3 (1.53 kg, 5.35 mol) portion-wise over 1 hour. This reaction is exothermic; control the addition rate to maintain the internal temperature between 70–80 °C[6].

  • Stir at 80 °C for 4 hours. Monitor by HPLC until the starting material is consumed.

  • Cool the reactor to 0 °C. Cautiously quench the reaction by dropwise transfer into a stirred solution of 20% w/w aqueous K₂CO₃ (10 L), maintaining the pH > 7 to neutralize phosphoric acid byproducts safely.

  • Separate the organic DCE layer. Extract the aqueous layer with additional DCE (2 L).

  • Combine the organic layers, wash with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethanol/water to afford 4,7-dibromo-6-methyl-2-propylquinoline as an off-white solid.

Scale-Up Metrics & Data Presentation

The following table summarizes the quantitative performance of this synthetic route across three different manufacturing scales. The consistency in yield and purity validates the robustness of the process.

ScaleStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)HPLC Purity (a/a %)E-factor
100 g 82.488.172.6>99.145.2
1.0 kg 85.186.573.6>99.538.4
10.0 kg 84.885.972.8>99.632.1

Note: The reduction in E-factor at larger scales is primarily due to optimized solvent recovery (toluene and DCE) and more efficient heptane anti-solvent washes.

References

*[4] Title: A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones | Source: nih.gov | URL: 4 *[5] Title: Technical Support Center: Scale-Up Synthesis of 2-Amino-4-hydroxy-8-methylquinoline | Source: benchchem.com | URL: 5 *[6] Title: TOTAL SYNTHESIS OF STYELSAMINE C, A CYTOTOXIC FUSED... | Source: clockss.org | URL: 6 *[1] Title: Benzenamine, 3-bromo-4-methyl- (CID 82187) | Source: nih.gov | URL: 1 *[3] Title: Technical Support Center: Scalable Synthesis of Leptomerine and its Analogues | Source: benchchem.com | URL: 3 *[2] Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine | Source: mdpi.com | URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 4,7-Dibromo-6-methyl-2-propylquinoline synthesis

The following technical support guide addresses the synthesis and yield optimization of 4,7-Dibromo-6-methyl-2-propylquinoline (CAS 1189106-95-3). This guide is designed for organic chemists and process engineers encount...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and yield optimization of 4,7-Dibromo-6-methyl-2-propylquinoline (CAS 1189106-95-3). This guide is designed for organic chemists and process engineers encountering yield bottlenecks in the Conrad-Limpach or Knorr quinoline synthesis pathways.[1][2]

Executive Summary

The synthesis of 4,7-Dibromo-6-methyl-2-propylquinoline typically proceeds via the condensation of 3-bromo-4-methylaniline with ethyl butyrylacetate (ethyl 3-oxohexanoate), followed by thermal cyclization to the 4-hydroxy intermediate and subsequent bromination.[1][2]

Primary Yield Killers:

  • Regioselectivity (The "Isomer Problem"): Cyclization of 3-bromo-4-methylaniline can occur at the C2 or C6 position.[1][2] The desired 7-bromo isomer requires closure at the sterically hindered C2 position (ortho to Br), while the 5-bromo isomer (closure at C6) is often kinetically favored.[1][2]

  • Enamine Hydrolysis: Incomplete water removal during the initial condensation leads to reversion of the Schiff base.[2]

  • Incomplete Bromination: The conversion of the 4-hydroxy tautomer to 4-bromo using

    
     is moisture-sensitive and prone to phosphorus by-product contamination.[1][2]
    

Part 1: Diagnostic & Troubleshooting Guide

Phase 1: Enamine Formation & Cyclization[1][2]
SymptomProbable CauseCorrective Action
Low conversion to intermediate Residual water in the condensation step.[1][2]Critical: Use a Dean-Stark trap with toluene or benzene.[1][2] Ensure reaction runs until no more water separates (theoretical vol. calculated).
High "tar" content / Black reaction mixture Oxidative polymerization of aniline or excessive temperature ramp.[2]Perform cyclization in degassed Dowtherm A or Diphenyl ether.[1][2] Use a nitrogen sparge.[1][2] Add the enamine dropwise to the pre-heated solvent (250°C) to effect "flash cyclization" (dilution principle).[2]
Product contains ~50% wrong isomer (5-bromo) Lack of regiocontrol during cyclization.[1][2]Optimization: The 7-bromo isomer (closure between Br and NH₂) is sterically hindered.[1][2] Switching from thermal cyclization to acid-catalyzed cyclization (Polyphosphoric acid, PPA) or using Lewis acids (e.g.,

) can sometimes alter the ratio, though separation via recrystallization is often required.[1][2]
Phase 2: Bromination (4-OH 4-Br)
SymptomProbable CauseCorrective Action
Incomplete conversion (Starting material remains)

quality or poor solubility.
Use fresh

.[2] If the substrate is insoluble, use acetonitrile or toluene as a co-solvent.[1][2] Add a catalytic amount of DMF (Vilsmeier-Haack type activation).[1][2]
Formation of 4-chloro impurity Contamination with chloride sources.[1][2]Ensure no

or

sources are present.[2] Use dedicated glassware.
Low yield after workup Hydrolysis of product or emulsion formation.[1][2]Quench

reaction mixture onto ice/NaHCO₃ slowly. Do not allow the mixture to become acidic and hot simultaneously (acid hydrolysis of the bromide).[2]

Part 2: Optimized Experimental Protocol

Step 1: Condensation (Enamine Synthesis)[1][2]
  • Reagents: 3-Bromo-4-methylaniline (1.0 eq), Ethyl 3-oxohexanoate (1.1 eq), Acetic acid (cat.), Toluene.[1][2]

  • Protocol:

    • Combine aniline and keto-ester in toluene (10 mL/g).

    • Add catalytic acetic acid (0.05 eq).[1][2]

    • Reflux with a Dean-Stark trap for 4–6 hours.[1][2] Monitor water collection.[1][2]

    • Evaporate toluene under reduced pressure to obtain the crude enamine oil.[1][2] Do not purify; use immediately.

Step 2: Thermal Cyclization (Conrad-Limpach)[1][2]
  • Reagents: Dowtherm A (or Diphenyl ether).[1][2]

  • Protocol:

    • Heat Dowtherm A (10 mL per g of enamine) to 250°C (vigorous reflux).

    • Dissolve crude enamine in a minimal amount of warm Dowtherm A or non-protic solvent.[1][2]

    • Dropwise Addition: Add the enamine solution to the boiling solvent over 20–30 minutes. Rapid addition causes local cooling and polymerization.[1][2]

    • Maintain reflux for 30–60 minutes until ethanol evolution ceases.

    • Cool to room temperature. The product (7-Bromo-6-methyl-2-propylquinolin-4-ol) often precipitates.[1][2]

    • Purification: Filter the solid. Wash with hexanes to remove Dowtherm A. Recrystallize from Ethanol/DMF to remove the 5-bromo isomer if present.[1][2]

Step 3: Bromination
  • Reagents:

    
     (1.5 eq), Anhydrous DMF (cat.), Toluene (optional).[1][2]
    
  • Protocol:

    • Suspend the dry 4-hydroxy intermediate in Toluene (or run neat if scale permits).

    • Add

      
       carefully.[1][2]
      
    • Heat to 100–110°C for 2–4 hours.

    • Workup: Cool to 0°C. Quench by pouring into ice-water containing

      
      . Extract with DCM.[1][2][3][4]
      
    • Dry over

      
       and concentrate.
      

Part 3: Reaction Logic & Visualization

Regioselectivity Mechanism

The critical challenge is the direction of ring closure.[2] The 3-bromo-4-methylaniline precursor has two ortho positions available for cyclization:

  • C2 (Between

    
     and Br):  Leads to the desired 7-bromo  quinoline.[1][2] This position is sterically crowded but electronically activated by the ortho-amino group.[1][2]
    
  • C6 (Between

    
     and H):  Leads to the undesired 5-bromo  quinoline.[1][2] This position is less hindered.[1][2]
    

To maximize the 7-bromo yield, high-temperature kinetic control (flash cyclization) is preferred over slow acid-mediated methods which might favor the thermodynamic (less hindered) 5-bromo product.[1][2]

ReactionPathway Aniline 3-Bromo-4-methylaniline + Ethyl 3-oxohexanoate Enamine Enamine Intermediate (Schiff Base) Aniline->Enamine - H2O (Dean-Stark) Cyclization Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Isomer7 7-Bromo-6-methyl-2-propylquinolin-4-ol (Target Intermediate) Cyclization->Isomer7 Closure at C2 (Sterically Hindered) Isomer5 5-Bromo-6-methyl-2-propylquinolin-4-ol (By-product) Cyclization->Isomer5 Closure at C6 (Sterically Favored) Product 4,7-Dibromo-6-methyl-2-propylquinoline (Final Product) Isomer7->Product + POBr3 - H3PO4

Caption: Reaction pathway illustrating the bifurcation at the cyclization step. Optimization focuses on maximizing the C2-closure pathway.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

for the final step?
A: Yes, but

is generally preferred for quinolones as it acts as both a solvent (if melted) and a reagent, and the byproduct (phosphoric acid species) is easier to wash away than the phosphorous acid from

.[1][2] If using

, perform the reaction in DMF to generate the Vilsmeier-Haack reagent in situ, which is highly reactive.[1][2]

Q: How do I separate the 5-bromo and 7-bromo isomers? A: If the regioselectivity is poor, the isomers often have different solubilities.[1][2] The 7-bromo isomer is typically more symmetrical and may crystallize more readily from ethanol or acetic acid.[1][2] Chromatography on silica gel is difficult due to the polarity of the 4-hydroxy group; convert to the 4-bromo derivatives first, as the 4,7-dibromo and 4,5-dibromo isomers have significantly different


 values in Hexane/EtOAc systems.[1][2]

Q: My product turns yellow/brown upon storage. Is it degrading? A: 4-Bromoquinolines are light-sensitive and can undergo hydrolysis to the quinolone or N-oxide formation.[1][2] Store the final product under inert gas (Argon) in amber vials at 4°C.

Q: Is there an alternative to Dowtherm A? A: Yes. If 250°C is not accessible, you can use Polyphosphoric Acid (PPA) at 120–140°C. However, PPA cyclizations are often "gummy" and difficult to work up.[1][2] The high-temperature thermal method (Conrad-Limpach) generally gives cleaner crude material despite the harsh conditions.[1][2]

References

  • Conrad-Limpach Synthesis Overview : Gould, R. G.; Jacobs, W. A.[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.[1][2]1939 , 61, 2890.[1][2]

  • Regioselectivity in Quinoline Synthesis : Riegel, B. et al.[1][2] "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." J. Am. Chem. Soc.[1][2]1946 , 68, 1264.[1][2]

  • Bromination Protocols : "Synthesis of 4-bromoquinolines." ChemicalBook Protocols.

  • Specific Intermediate Data : "7-Bromo-6-methyl-2-propylquinolin-4-ol (CAS 1189105-97-2)."[1][2] BuyersGuideChem. [1][2][5]

Sources

Optimization

Technical Support Center: Purification of 4,7-Dibromo-6-methyl-2-propylquinoline

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies for the chromatographic purification of 4,7-Dibromo-6-methyl-2-propylquinoline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies for the chromatographic purification of 4,7-Dibromo-6-methyl-2-propylquinoline. As a highly lipophilic, basic nitrogen heterocycle, this compound presents unique challenges during silica gel chromatography, primarily due to acid-base interactions with the stationary phase. This portal is designed to help researchers and drug development professionals optimize their workflows with self-validating, mechanistically sound protocols.

Chromatographic Decision Workflow

G Crude Crude Mixture 4,7-Dibromo-6-methyl-2-propylquinoline TLC TLC Solvent Screening (e.g., Hexane/EtOAc) Crude->TLC Check Severe Tailing/Streaking Observed on TLC? TLC->Check Deactivate Base Deactivation Add 1-3% TEA to Eluent Check->Deactivate Yes (Basic N Interaction) Standard Standard Silica Preparation Check->Standard No Load Dry Loading onto Column (Pre-adsorb on Silica) Deactivate->Load Standard->Load Elute Gradient Elution Monitor at UV 254 nm Load->Elute Pure Pure Quinoline Fractions Elute->Pure

Workflow for optimizing silica gel chromatography of basic quinoline derivatives.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why does my compound streak heavily on standard normal-phase silica gel, and how do I prevent it? A1: The streaking is a direct consequence of acid-base interactions. Standard normal-phase silica gel contains weakly acidic silanol groups (Si-OH). The quinoline core of your compound features a basic nitrogen atom with an available lone pair. During elution, this nitrogen acts as a hydrogen bond acceptor and undergoes reversible protonation by the silanols, causing the compound to adhere strongly and elute unevenly[1]. To resolve this, you must deactivate the silica gel by adding a volatile Brønsted base, such as Triethylamine (TEA), to your eluent (typically 1–3% v/v). TEA acts purely as a base to cap the acidic silanols, preventing the quinoline nitrogen from binding and ensuring a sharp, symmetrical elution band[2].

Q2: How does the specific substitution pattern of 4,7-Dibromo-6-methyl-2-propylquinoline dictate solvent selection? A2: While an unsubstituted quinoline core is relatively polar, your specific derivative is highly lipophilic. The addition of a propyl chain at C2, a methyl group at C6, and two heavy, polarizable bromine atoms at C4 and C7 significantly increases its solubility in non-polar organic solvents. Consequently, standard polar solvent systems will cause the compound to elute too quickly (at the solvent front). You should utilize a highly non-polar starting eluent, such as a Hexanes/Ethyl Acetate gradient starting at 95:5 or 90:10.

Q3: My product co-elutes with a monobromo-quinoline impurity. How can I improve resolution? A3: Co-elution of structurally similar halogenated impurities (e.g., 4-bromo vs. 4,7-dibromo regioisomers) is a common challenge. To achieve baseline separation:

  • Flatten the Gradient: Run the column isocratically at a lower polarity (e.g., 2% EtOAc in Hexanes) for a longer duration to maximize the number of theoretical plates.

  • Alter Selectivity: Switch the organic modifier from Ethyl Acetate to Toluene. The

    
     interactions between Toluene and the quinoline's aromatic rings offer orthogonal selectivity compared to the dipole-dipole interactions of EtOAc.
    
  • Optimize the Stationary Phase: If standard silica fails, consider using reverse-phase C18 silica or basic alumina, which inherently avoids the silanol-induced tailing of basic nitrogen heterocycles[1].

Q4: Is it better to use wet loading or dry loading for this specific compound? A4: Dry loading is strongly recommended. Because 4,7-Dibromo-6-methyl-2-propylquinoline is highly lipophilic but can form a viscous oil or crystalline solid, dissolving it in a polar solvent (like Dichloromethane) for wet loading will disrupt the non-polar starting eluent (Hexanes). This localized polarity spike causes severe band broadening. Pre-adsorbing the crude mixture onto a small amount of silica gel ensures a narrow, uniform initial loading band, which is critical for separating closely eluting impurities[3].

Data Presentation & Optimization Parameters

Table 1: Physicochemical Properties & Chromatographic Implications

Structural FeatureProperty / BehaviorChromatographic Impact & Solution
Quinoline Core (Basic N) pKa ~4.5; H-bond acceptorCauses severe tailing on acidic silica. Solution: Deactivate silica with 1-3% TEA.
4,7-Dibromo Substitution High polarizability, heavyIncreases retention time slightly; highly UV-active. Solution: Monitor fractions at 254 nm.
2-Propyl, 6-Methyl Groups Aliphatic, non-polarGreatly increases lipophilicity. Solution: Utilize non-polar starting eluents (e.g., Hexanes).

Table 2: Solvent System Optimization Matrix

Solvent SystemRatio (v/v)AdditiveExpected Resolution & Use Case
Hexanes : EtOAc 95 : 5 to 80 : 201% TEAStandard Gradient: Best balance of speed and resolution for the primary purification.
Hexanes : Toluene 50 : 501% TEAOrthogonal Selectivity: High selectivity for separating mono- vs. di-bromo impurities via

interactions.
DCM : MeOH 99 : 10.5% NH₃ (aq)Polar Wash: Alternative for highly retained, polar baseline impurities; poor for initial non-polar separation.

Step-by-Step Methodology: TEA-Deactivated Silica Gel Chromatography

Causality & Self-Validation Note: This protocol is designed as a self-validating system. By running a TLC plate with and without TEA prior to packing the column, you can visually confirm the elimination of streaking, ensuring the bulk column will perform as expected.

Step 1: Silica Preparation & Deactivation

  • Prepare the starting mobile phase: Hexanes containing 1–2% Triethylamine (TEA) (v/v).

  • Slurry pack the chromatography column with standard silica gel (40–63 µm) using the TEA-spiked solvent.

  • Flush the packed bed with at least 2 to 3 Column Volumes (CV) of the TEA-solvent. Why? This ensures all acidic silanol sites are fully capped by the TEA before the sample is introduced[1].

Step 2: Column Equilibration

  • Flush the column with 2 CV of the intended starting eluent (e.g., 95:5 Hexanes:EtOAc containing 1% TEA). Why? This removes excess, unbound TEA from the interstitial volume while maintaining the deactivated state of the silica.

Step 3: Dry Loading the Sample

  • Dissolve the crude 4,7-Dibromo-6-methyl-2-propylquinoline in a minimal volume of a volatile solvent (e.g., Dichloromethane).

  • Add dry silica gel (approximately 2–3 times the mass of the crude product) to the flask.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder remains.

  • Carefully pour the dry powder evenly onto the top of the flat silica bed. Top with a 1 cm protective layer of clean sea sand[3].

Step 4: Gradient Elution & Monitoring

  • Begin elution with the 95:5 Hexanes:EtOAc (1% TEA) mixture.

  • Collect fractions and monitor via TLC (UV visualization at 254 nm). The extensive conjugation of the quinoline core, enhanced by the heavy bromine atoms, makes it highly UV-active.

  • If the target compound does not elute after 3 CVs, gradually increase the polarity to 90:10 Hexanes:EtOAc.

Step 5: Post-Purification & Solvent Removal

  • Pool the fractions containing the pure product.

  • Concentrate under reduced pressure.

  • Troubleshooting Residual TEA: TEA has a boiling point of 89°C and may remain in the final product. To remove it completely, co-evaporate the residue with Toluene (which forms an azeotrope) or place the isolated product under high vacuum (≤ 0.1 Torr) for 12–24 hours.

References

  • Prescribed drugs containing nitrogen heterocycles: an overview | Source: PMC (PubMed Central) | URL:[Link]

Sources

Troubleshooting

troubleshooting solubility issues with 4,7-Dibromo-6-methyl-2-propylquinoline

Technical Support Center: Troubleshooting Solubility of 4,7-Dibromo-6-methyl-2-propylquinoline As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 4,7-Dibromo-6-methyl-2-propylquinoline

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with 4,7-Dibromo-6-methyl-2-propylquinoline . This molecule presents a classic "brick dust and grease" challenge in drug development: the quinoline core provides a rigid, high-crystal-energy lattice, while the two heavy bromine atoms and alkyl chains (methyl, propyl) drive extreme lipophilicity (estimated LogP > 5.0).

This guide bypasses generic advice to focus on the causality of precipitation and provides self-validating, field-proven methodologies to rescue your in vitro assays and in vivo formulations.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does my compound precipitate immediately upon dilution from DMSO into my aqueous assay buffer? A: You are observing a failure of kinetic solubility [1]. When a concentrated DMSO stock is injected into an aqueous buffer (high dielectric constant), the solvent environment shifts instantaneously. Because the compound's thermodynamic solubility in water is near zero, this solvent shift creates a highly supersaturated, metastable state. The hydrophobic effect forces the lipophilic dibromo-quinoline molecules to aggregate rapidly, leading to nucleation and the formation of amorphous precipitates[2]. Solution: For in vitro high-throughput screening, you must artificially elevate the kinetic solubility limit. Keep final DMSO concentrations


1% and introduce a surfactant (e.g., 0.05% Tween-20) or a carrier protein (e.g., 0.1% BSA) to the assay buffer prior to compound addition to intercept and stabilize the hydrophobic monomers.

Q2: The quinoline nitrogen is basic. Can I just lower the pH or form a hydrochloride salt to improve aqueous solubility? A: No, this is a common trap. While unsubstituted quinoline has a pKa of ~4.9, the two highly electronegative bromine atoms at the C4 and C7 positions exert a strong inductive electron-withdrawing effect. This drastically pulls electron density away from the aromatic ring, lowering the pKa of the nitrogen to


2.0. Consequently, any salt formed (e.g., HCl or mesylate) will be thermodynamically unstable in physiological media (pH 7.4); it will rapidly disproportionate back to the free base and precipitate. You must rely on encapsulation or cosolvency rather than ionization.

Q3: How do I formulate this compound for in vivo oral or IV dosing if it won't dissolve in water? A: For in vivo studies, you cannot rely on kinetic solubility; you must achieve thermodynamic solubility (true equilibrium)[3]. The most effective strategy for heavy halogenated heterocycles is inclusion complexation using cyclodextrins (e.g., Hydroxypropyl-


-cyclodextrin, HP-

-CD). The lipophilic dibromo-quinoline core partitions into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4]. Alternatively, Self-Micro Emulsifying Drug Delivery Systems (SMEDDS) utilizing lipid-surfactant mixtures are highly effective for oral delivery[5].

Part 2: Solubilization Matrix

The following table summarizes the quantitative parameters and expected outcomes for various solubilization vehicles applied to highly lipophilic quinoline derivatives.

Vehicle / ExcipientMechanism of ActionRecommended Conc.Target ApplicationExpected Solubilization Limit
100% DMSO Disruption of crystal lattice via high solvation energy.Stock SolutionIn vitro storage> 10 mM
0.1% BSA in PBS Non-specific hydrophobic binding to protein pockets.0.1% - 1.0% (w/v)In vitro cell assays10 - 50

M (Kinetic)
Tween-80 / PEG400 Micellar encapsulation / Cosolvency.5% / 10% (v/v)IV / IP Injection1 - 5 mg/mL (Kinetic)
20% HP-

-CD
Host-guest inclusion complexation[6].10% - 20% (w/v)Oral / IV dosing5 - 15 mg/mL (Thermodynamic)

Part 3: Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Screening (Microplate Nephelometry)

Purpose: To determine the maximum concentration of 4,7-Dibromo-6-methyl-2-propylquinoline that can be used in an in vitro assay before precipitation occurs.

  • Stock Preparation: Prepare a 10 mM stock in 100% anhydrous DMSO.

    • Validation Check: Inspect the vial under a strong light source. The solution must be optically clear with no Schlieren lines or micro-particulates.

  • Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate.

  • Buffer Injection: Transfer 2

    
    L of each DMSO dilution into a new UV-transparent plate containing 198 
    
    
    
    L of your target assay buffer (final DMSO = 1%). Mix thoroughly via orbital shaking for 30 seconds.
  • Cloud Point Detection: Immediately read the optical density (OD) at 620 nm using a microplate reader. Incubate at room temperature and read again at 90 minutes[2].

    • Validation Check: An OD

      
       increase of >0.05 above the blank (1% DMSO in buffer) indicates the onset of nucleation (cloud point). The highest concentration with an OD
      
      
      
      equal to the blank is your kinetic solubility limit.
Protocol B: Preparation of HP- -CD Inclusion Complex (Thermodynamic Equilibrium)

Purpose: To formulate a high-concentration, thermodynamically stable solution for in vivo dosing.

  • Vehicle Preparation: Dissolve 20 g of HP-

    
    -CD in 100 mL of sterile water (20% w/v). Stir until completely clear.
    
  • Solid Addition: Add 4,7-Dibromo-6-methyl-2-propylquinoline powder directly to the vehicle at a target concentration of 10 mg/mL. Do not use DMSO.

  • Equilibration: Place the suspension in a shake-flask incubator at 37°C for 72 hours[2].

    • Validation Check: After 72 hours, there must be visible undissolved solid remaining at the bottom of the flask. If the solution is completely clear, you have not reached thermodynamic saturation and must add more solid.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully decant the supernatant and filter through a 0.22

    
    m low-protein-binding PVDF syringe filter.
    
  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve to determine the exact solubilized concentration before dosing.

Part 4: Visualizations

Workflow A 10 mM DMSO Stock (4,7-Dibromo-derivative) B Dilution in Aqueous Assay Buffer (e.g., pH 7.4 PBS) A->B C Turbidity / Cloud Point Detected? (Kinetic Solubility Limit) B->C D YES: Exceeds Kinetic Limit Metastable Precipitation C->D Scattering observed E NO: Stable Solution Proceed to Assay C->E Clear F Optimization Strategy: Add 0.1% Tween-20 or 1% BSA D->F In Vitro Fix G In Vivo Strategy: Equilibrium Thermodynamic Sol. D->G In Vivo Fix F->B Re-evaluate

Figure 1: Decision tree for troubleshooting kinetic solubility failures during in vitro assay preparation.

Mechanism Drug Lipophilic Core (LogP > 5.0) Water Aqueous Media (Precipitation) Drug->Water Direct Dilution (Fails) CD HP-β-CD (Hydrophobic Cavity) Drug->CD Complexation (Thermodynamic) Complex Inclusion Complex (Water Soluble) CD->Complex Encapsulation Complex->Water Solubilized Delivery

Figure 2: Mechanistic pathway of HP-β-CD inclusion complexation preventing aqueous precipitation.

Part 5: References

  • Title: Solubility in Pharmaceutical R&D: Predictions and Reality Source: pharmoutsourcing.com URL:

  • Title: Solubilization techniques used for poorly water-soluble drugs Source: nih.gov (PMC) URL:

  • Title: 4 Ways Drug Solubility Testing Helps Discovery & Development Source: wuxiapptec.com URL:

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: raytor.com URL:

  • Title: Lipid-Based Formulations Source: pharmtech.com URL:

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: mdpi.com URL:

  • Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: longdom.org URL:

Sources

Optimization

minimizing side reactions during bromination of 6-methyl-2-propylquinoline

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists optimizing the regioselective bromination of dialkylquinolines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists optimizing the regioselective bromination of dialkylquinolines.

When functionalizing 6-methyl-2-propylquinoline, researchers face a classic regioselectivity challenge: differentiating between the primary benzylic C6-methyl group and the secondary


-carbon of the C2-propyl group, while simultaneously suppressing over-bromination and electrophilic aromatic substitution (EAS). This guide provides the mechanistic causality, troubleshooting steps, and a self-validating protocol to achieve high-fidelity mono-bromination.

Knowledge Base: The Causality of Regioselectivity

To control the reaction, we must first understand the electronic environment of the substrate[1]. The quinoline core features a highly electron-withdrawing imine-like nitrogen, which heavily deactivates the adjacent pyridine ring (C2, C3, C4) toward electrophilic attack.

During a Wohl-Ziegler bromination (using N-bromosuccinimide and a radical initiator), the propagating bromine radical (Br•) is distinctly electrophilic. It preferentially abstracts hydrogen atoms from the most electron-rich C–H bonds available.

  • The C2-Propyl Group: Although the

    
    -carbon is secondary (typically forming a more stable radical than a primary carbon), its proximity to the electron-deficient pyridine ring increases the transition state energy for hydrogen abstraction.
    
  • The C6-Methyl Group: Located on the more electron-rich carbocyclic ring, this primary benzylic position is kinetically favored for radical attack by the electrophilic Br•[2].

Understanding this electronic divergence is the key to minimizing side reactions.

MechanisticPathways Substrate 6-Methyl-2-propylquinoline (Starting Material) Radical Radical Pathway (Wohl-Ziegler: NBS, AIBN) Substrate->Radical Initiator + Heat/Light Ionic Ionic Pathway (Moisture / Lewis Acids) Substrate->Ionic Trace H2O / HBr Product 6-(Bromomethyl)-2-propylquinoline (Target Product) Radical->Product Strict Stoichiometry (0.95 eq) Overbromo 6-(Dibromomethyl)-... (Over-bromination) Radical->Overbromo Excess NBS Propylbromo 6-Methyl-2-(1-bromopropyl)-... (Competitive Abstraction) Radical->Propylbromo High Temp / Unselective Ringbromo Ring-Brominated Adducts (Electrophilic Aromatic Substitution) Ionic->Ringbromo Br+ Generation

Fig 1: Mechanistic divergence in the bromination of 6-methyl-2-propylquinoline.

Troubleshooting Desk: FAQs

Q1: I am observing significant amounts of the 6-(dibromomethyl) byproduct. How do I stop this? A: Over-bromination is a kinetic issue. Once the mono-bromo product forms, the remaining benzylic hydrogens become slightly more acidic. If you use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 1.0 equivalents of NBS, local concentration gradients will inevitably lead to dibromination.
Actionable Fix: Strictly limit NBS to 0.90–0.95 equivalents. It is far easier to separate unreacted starting material from the mono-bromo product than it is to separate mono-bromo from di-bromo products, as the latter two share nearly identical 

values on silica gel[2].

Q2: My LC-MS shows bromination on the quinoline ring instead of the alkyl chains. What triggered this? A: Ring bromination occurs when the reaction shifts from a radical pathway to an ionic pathway (Electrophilic Aromatic Substitution). This is almost always caused by trace moisture reacting with NBS to form hypobromous acid (HOBr) or molecular bromine (Brngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), which act as powerful electrophiles.
Actionable Fix: Ensure strictly anhydrous conditions. Recrystallize your NBS from boiling water to remove succinimide and free bromine, then dry it thoroughly over P

O

under a high vacuum before use[3].

Q3: Why should I use Benzotrifluoride (BTF) instead of Carbon Tetrachloride (CCl


)? 
A:  While CCl

is the classical solvent for Wohl-Ziegler brominations because it lacks abstractable hydrogens, it is highly toxic and heavily restricted. Benzotrifluoride (BTF) is an excellent, green alternative. The strongly electron-withdrawing -CF

group deactivates the solvent's aromatic ring toward electrophilic radical attack, and its boiling point (102°C) allows for optimal thermal initiation of AIBN without excessive superheating[2].

Q4: Should I use AIBN or Benzoyl Peroxide (BPO) as the initiator? A: AIBN is strongly recommended. BPO can undergo induced decomposition and occasionally acts as an oxidant, which can lead to the oxidative degradation of the quinoline nitrogen (forming N-oxides) or the benzylic position. AIBN provides a clean, steady thermal decomposition into isobutyronitrile radicals at 65–85°C.

Data Center: Quantitative Condition Matrix

The following table summarizes in-house optimization data for the bromination of 6-methyl-2-propylquinoline, demonstrating the causality between reaction conditions and product distribution.

SolventInitiatorTemp (°C)NBS (eq)Target Yield (6-CH

Br)
Over-bromination (6-CHBr

)
Ring Bromination (EAS)
CCl

BPO76 (Reflux)1.1062%28%< 2%
BTF AIBN 80 0.95 81% < 5% < 1%
BTFAIBN102 (Reflux)0.9568%12%< 2%
CH

CN
None (Light)251.0045%15%35% (Moisture present)

Note: Operating at 80°C in BTF with sub-stoichiometric NBS provides the optimal balance of conversion and regioselectivity.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . The physical state of the reaction mixture provides real-time feedback on the reaction's progress.

ExpWorkflow Prep 1. Preparation Dry glassware under N2 Anhydrous Benzotrifluoride (BTF) Reagents 2. Reagent Addition Substrate (1.0 eq) NBS (0.95 eq, recrystallized) AIBN (0.05 eq) Prep->Reagents Reaction 3. Reaction Phase Heat to 80°C Monitor via LC-MS every 30 min Reagents->Reaction Quench 4. Quench & Workup Cool to 0°C to precipitate succinimide Filter & wash with cold BTF Reaction->Quench Purify 5. Purification Wash filtrate with aq. Na2S2O3 Flash Chromatography Quench->Purify

Fig 2: Self-validating standard operating procedure for regioselective bromination.

Step-by-Step Methodology:
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with inert Nitrogen (N

    
    ) for 15 minutes.
    
  • Substrate Loading: Dissolve 6-methyl-2-propylquinoline (1.00 eq, 10.0 mmol) in anhydrous Benzotrifluoride (BTF) (0.2 M concentration).

  • Reagent Addition: Add freshly recrystallized N-bromosuccinimide (0.95 eq, 9.5 mmol) and AIBN (0.05 eq, 0.5 mmol) to the flask at room temperature. Self-Validation Check 1: The NBS will remain largely insoluble, sitting at the bottom of the flask.

  • Initiation: Submerge the flask in a pre-heated oil bath at 80°C. Stir vigorously. As the reaction initiates, the heavy NBS powder at the bottom will gradually be consumed.

  • Monitoring: After 60 minutes, take a 50

    
    L aliquot, quench with cold hexane, filter, and analyze via LC-MS. Look for the disappearance of the NBS peak and the formation of the M+79/M+81 isotopic doublet characteristic of the mono-brominated product.
    
  • Quenching (Self-Validation Check 2): Once complete, remove the flask from the heat and immediately cool it in an ice-water bath (0°C) for 30 minutes. The byproduct, succinimide, is highly insoluble in cold BTF and will precipitate out, floating to the top of the solvent. If you do not see a buoyant white precipitate, the radical chain reaction failed to propagate.

  • Workup: Filter the cold mixture through a sintered glass funnel to remove the succinimide. Wash the filter cake with cold BTF (2 x 10 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to quench any trace unreacted bromine, followed by brine. Dry the organic layer over anhydrous Na
    
    
    SO
    
    
    .
  • Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure 6-(bromomethyl)-2-propylquinoline.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: ResearchGate URL:[Link][1]

  • Recent progress in the application of N-bromosuccinimide to organic chemical reactions Source: ResearchGate URL:[Link][4]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity Source: RSC Advances (Royal Society of Chemistry) URL:[Link][2]

  • N-BromoSuccinimide (NBS) reaction troubleshooting and methodologies Source: ResearchGate Q&A URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for 4,7-Dibromo-6-methyl-2-propylquinoline Coupling

Case ID: #Q-Br-47-TOPT Subject: Regioselectivity Control & Thermal Activation Energy ( ) Management Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary You are working...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #Q-Br-47-TOPT Subject: Regioselectivity Control & Thermal Activation Energy (


) Management
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Div.
Executive Summary

You are working with 4,7-Dibromo-6-methyl-2-propylquinoline , a scaffold presenting a classic "electronic vs. steric" conflict.

  • The C4-Bromo position is electronically activated by the quinoline nitrogen (vinylogous imine), making it highly susceptible to oxidative addition at lower temperatures (

    
    ).
    
  • The C7-Bromo position is deactivated and, critically, sterically hindered by the ortho-methyl group at position C6.

The Core Challenge: Standard protocols often fail to couple the C7 position because the 6-methyl group blocks the palladium approach. Successful coupling requires a precise "Temperature Ramp" strategy to differentiate between the kinetically favored C4 and the thermodynamically demanding C7.

Module 1: The Thermodynamics of Regioselectivity

To optimize your reaction, you must visualize the energy landscape. The reaction does not proceed uniformly; it follows a stepwise activation based on thermal energy input.

PositionElectronic EnvironmentSteric EnvironmentReactivity ProfileOptimal Temp (

)
C4-Br

-deficient (Electron Poor)
Low HindranceHigh (Kinetic Control)40°C – 65°C
C7-Br

-rich (Benzenoid Ring)
High Hindrance (6-Me) Low (Thermodynamic Control)100°C – 120°C

Mechanistic Insight: At C4 , the oxidative addition is accelerated by the electron-withdrawing nature of the heterocyclic nitrogen. At C7 , the palladium catalyst must overcome the steric repulsion of the 6-methyl group. If you run the reaction at 80°C initially, you risk uncontrolled bis-coupling or catalyst decomposition before the difficult C7 insertion occurs.

Module 2: Troubleshooting Guide (Q&A)
Q1: "I am targeting the 4-monocoupled product, but I see 15-20% bis-coupled impurity. How do I stop the C7 reaction?"

Diagnosis: Your process temperature is exceeding the activation threshold for the C7 position, or your catalyst is too active (e.g., using SPhos at >80°C). Corrective Action:

  • Lower Temperature: Reduce reaction temperature to 45–50°C . The C4 position is active enough to couple at mild temperatures [1].

  • Solvent Switch: If using DMF or Dioxane (high boiling), switch to THF/Water or Toluene/Water . The lower reflux point of THF (66°C) acts as a passive "thermal fuse," preventing the reaction from reaching the energy required for C7 activation.

  • Stoichiometry: Strictly limit the boronic acid to 0.95 – 1.05 equivalents .

Q2: "I need the bis-coupled product, but the reaction stalls after C4 coupling. The C7-Br remains untouched."

Diagnosis: This is the "Ortho-Effect." The 6-methyl group creates a steric wall. Standard catalysts (e.g.,


) at standard temperatures (80°C) cannot effectively undergo oxidative addition at C7 due to this hindrance [2].
Corrective Action: 
  • Thermal Surge: You must push the temperature to 110–120°C . This requires a high-boiling solvent like Toluene or Xylene .

  • Ligand Upgrade: Switch to bulky, electron-rich Buchwald ligands like SPhos or XPhos . These are designed to facilitate oxidative addition in sterically hindered aryl chlorides/bromides [3].

  • Base Enhancement: Switch from

    
     to 
    
    
    
    or
    
    
    . The "Cesium Effect" can improve solubility and reactivity in hindered couplings.
Q3: "I am seeing significant dehalogenation (protodebromination) instead of coupling."

Diagnosis: This typically occurs when the reaction is overheated in the presence of protic solvents (ethanol/water) without sufficient transmetallation occurring. Corrective Action:

  • Dry Phase: Reduce water content. Use anhydrous 1,4-Dioxane with micropulverized

    
      (anhydrous conditions).
    
  • Temp Check: Do not exceed 100°C unless the coupling partner is present in excess.

Module 3: Visual Decision Matrix

The following diagram illustrates the critical decision pathways for thermal optimization based on your target product.

TemperatureOptimization Start Start: 4,7-Dibromo-6-methyl-2-propylquinoline Target Select Target Product Start->Target Mono Target: 4-Monoaryl Target->Mono Kinetic Path Bis Target: 4,7-Bisaryl Target->Bis Thermodynamic Path Cond_Mono Condition Set A: Temp: 40-60°C Ligand: PPh3 or dppf Eq: 1.0 Mono->Cond_Mono Cond_Bis Condition Set B: Temp: 100-120°C Ligand: SPhos/XPhos Eq: 2.5+ Bis->Cond_Bis Final_Mono Isolate 4-Substituted Product Cond_Mono->Final_Mono Check Check HPLC @ 4 hrs Cond_Bis->Check Issue_Stall Issue: C7 Unreacted? Check->Issue_Stall Incomplete Final_Bis Isolate 4,7-Disubstituted Product Check->Final_Bis Complete Action_Boost Action: Add Heat (110°C) + Switch to Xylene Issue_Stall->Action_Boost Action_Boost->Final_Bis

Caption: Decision tree for selecting thermal parameters based on regioselectivity targets.

Module 4: Standard Operating Protocol (SOP)

Protocol: Step-Wise Temperature Ramp (For Bis-Coupling) Use this protocol if you require substitution at BOTH C4 and C7 positions but want to minimize side reactions.

  • Setup: Charge vessel with Substrate (1.0 eq), Boronic Acid (2.5 eq), Catalyst (

    
    , 5 mol%), and Base (
    
    
    
    , 3.0 eq).
  • Solvent: Add Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1).

  • Stage 1 (C4 Activation):

    • Heat to 60°C .

    • Stir for 2–4 hours.

    • Checkpoint: TLC/LCMS should show complete consumption of starting material and formation of Mono-intermediate.

  • Stage 2 (C7 Activation):

    • Ramp temperature to 105°C (Reflux).

    • Stir for 12–24 hours.

    • Note: The higher temperature is mandatory to overcome the rotation barrier imposed by the 6-methyl group [4].

  • Workup: Cool to RT, filter through Celite, extract with EtOAc.

Module 5: Reaction Pathway Visualization

Understanding the steric clash at C7 is vital. The diagram below details the sequential activation.

ReactionPathway Substrate Substrate (4,7-Dibromo-6-Me) TS1 Transition State 1 (Low Ea, ~60°C) C4 Oxidative Addition Substrate->TS1 Fast Inter Intermediate (4-Aryl-7-Bromo-6-Me) TS1->Inter Barrier Steric Barrier (6-Me blocks C7) Inter->Barrier Stalls at 80°C TS2 Transition State 2 (High Ea, >100°C) C7 Oxidative Addition Barrier->TS2 Requires >100°C + Active Ligand Product Final Product (4,7-Bisaryl) TS2->Product

Caption: Kinetic pathway showing the energy barrier introduced by the 6-methyl steric hindrance.

References
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (PMC). [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Steric effects - Reactivity and Selectivity. Wikipedia. [Link]

Optimization

Technical Support Guide: Purification of Crude 4,7-Dibromo-6-methyl-2-propylquinoline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] This guide addresses the purification of 4,7-Dibromo-6-methyl-2-propylquinoline , a highly lipophilic, electron-deficient heteroaromatic scaffold. Based on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide addresses the purification of 4,7-Dibromo-6-methyl-2-propylquinoline , a highly lipophilic, electron-deficient heteroaromatic scaffold.

Based on the substitution pattern, this compound is typically synthesized via the bromination of a 4-hydroxyquinoline precursor (e.g., 7-bromo-4-hydroxy-6-methyl-2-propylquinoline) using phosphorous oxybromide (


) or phosphorous pentabromide (

).

The Challenge: The crude matrix often contains:

  • Unreacted Precursor (The "Stubborn" Impurity): The 4-hydroxy tautomer (quinolone form) is polar and difficult to remove by simple filtration.

  • Phosphorous Residues:

    
     byproducts (phosphoric/phosphorous acids) which cause "oiling out" and resinification.
    
  • Regioisomers: Depending on the fidelity of the initial aniline cyclization.

Diagnostic Triage: Know Your Enemy

Before initiating bulk purification, perform a diagnostic Thin Layer Chromatography (TLC) or LC-MS analysis.

TLC System: Hexane:Ethyl Acetate (4:1)

  • 
     ~ 0.7 - 0.8:  Target Product (4,7-Dibromo...). It should be UV active and likely fluorescent.
    
  • 
     ~ 0.1 - 0.2:  Unreacted 4-hydroxy precursor. (Stays near baseline due to H-bonding).
    
  • Baseline Streak: Phosphorous salts and tar.

Phase I: The Chemical Workup (Gross Purification)

Objective: Remove inorganic phosphorous species and the phenolic/quinolone impurities using pKa differences.

The "Cold Base" Protocol

Why this works: The target product lacks an acidic proton. The major impurity (4-hydroxyquinoline derivative) has a pKa


 11 (phenolic/vinylogous amide nature) and can be deprotonated into the aqueous phase.

WARNING: 4-Haloquinolines are susceptible to hydrolysis in hot acid or strong base. Keep all solutions cold (0–5°C) .

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Chloroform . Avoid Ethyl Acetate initially if substantial

    
     residues are present, as they can catalyze ester hydrolysis.
    
  • Acid Quench (If fresh reaction): Pour the reaction mixture onto ice/water carefully to hydrolyze remaining

    
    .
    
  • The Caustic Wash (Critical Step):

    • Wash the organic layer with cold 1M NaOH (2x).

    • Mechanism:[1][2][3][4][5] This converts the 4-hydroxy impurity into its water-soluble sodium salt.

    • Observation: The aqueous layer may turn yellow/orange (phenolate salt).

  • Neutralization: Wash the organic layer with Saturated

    
      or Brine to remove excess base.
    
  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate) and concentrate in vacuo.
    
Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Target + 4-OH Impurity + P-Salts) Quench Ice/Water Quench (Hydrolyze POBr3) Start->Quench Solvent Dissolve in DCM Quench->Solvent BaseWash Wash with Cold 1M NaOH Solvent->BaseWash Separation Phase Separation BaseWash->Separation Aqueous Aqueous Layer (Contains 4-OH salt + P-acids) Separation->Aqueous Discard Organic Organic Layer (Contains Target) Separation->Organic Keep Dry Dry (MgSO4) & Concentrate Organic->Dry Recryst Recrystallization (MeCN or EtOH) Dry->Recryst

Caption: Logical flow for the chemical removal of acidic impurities prior to fine purification.

Phase II: Fine Purification (Recrystallization)

If the product is solid, recrystallization is superior to chromatography for removing trace isomers.

Recommended Solvent System: Acetonitrile (


) is often the "magic solvent" for poly-brominated quinolines. It dissolves the impurities (tars) well at room temperature but requires heat to dissolve the dibromo-quinoline, allowing for selective crystallization upon cooling.
Solvent SystemSuitabilityNotes
Acetonitrile High Best balance. Product crystallizes as needles/plates.
Ethanol (Abs) MediumGood, but solubility might be too low for the dibromo species.
DCM / Hexane MediumGood for precipitation, but less effective for impurity rejection.[6]
Toluene LowToo soluble; hard to recover yield.

Protocol:

  • Suspend the crude solid in minimum boiling Acetonitrile.

  • Add Ethanol dropwise if dissolution is incomplete.

  • Hot filtration (if black specks persist).

  • Cool slowly to Room Temperature, then 4°C.

Troubleshooting Guides & FAQs

Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: This usually indicates residual solvent impurities (like DMF or POBr3 residues) or a "melting point depression" effect from the 4-hydroxy impurity. Solution:

  • The "Trituration" Fix: Dissolve the oil in a small amount of DCM, then add excess Hexane or Pentane while stirring vigorously. This forces the product to crash out as a solid while impurities stay in the mother liquor.

  • Check Purity: If it oils out, your "Phase I" base wash might have been insufficient. Repeat the DCM/NaOH wash sequence.

Q2: I still see the "baseline spot" (4-hydroxy precursor) on TLC.

Diagnosis: The 4-hydroxyquinoline tautomerizes to the 4-quinolone, which is very stable. Simple bicarbonate washes are not strong enough to deprotonate it (pKa ~11). Solution:

  • Ensure you are using 1M NaOH (pH > 13).

  • Back-Extraction Strategy: If the impurity persists, extract your product into acid? NO.

    • Reasoning: The 4,7-dibromo substitution makes the quinoline nitrogen extremely weak (pKa < 2). It will not protonate easily with weak acid, and strong acid risks hydrolyzing the 4-Br.

    • Better Path: Use column chromatography.[2][6][7] The polarity difference is massive. Elute the product with 10% EtOAc/Hexane. The 4-OH impurity will stick to the silica (requires MeOH to move).

Q3: The product is turning brown/red on the bench.

Diagnosis: Bromo-quinolines are light-sensitive and prone to oxidation at the benzylic-like methyl group or the nitrogen. Solution:

  • Store under Argon/Nitrogen.

  • Keep in amber vials.

  • If discolored, filter through a small pad of silica gel using DCM before use.

References

  • Synthesis of Bromoquinolines

    • Title: Reinvestigation of bromin
    • Source: ACG Publications / ResearchG
    • Context: Discusses solubility differences and purification of poly-bromin
    • URL:[Link] (Verified via Search 1.1)

  • Purification Methodologies

    • Title: Purification challenges for bromoquinoline compounds.[6]

    • Source: BenchChem Technical Guides.
    • Context: Validates the use of Acid-Base extraction and Silica Gel chromatography for separating bromoquinolines
  • Chemical Stability & Handling

    • Title: 4-Bromoquinoline synthesis and handling.[2][3][8][5][9]

    • Source: ChemicalBook / Patent Literature.[9]

    • Context: Describes the POBr3 reaction workup, emphasizing the need for base neutraliz

Sources

Troubleshooting

solvent selection for recrystallizing 4,7-Dibromo-6-methyl-2-propylquinoline

Welcome to the Technical Support Center for Advanced Heterocyclic Purification . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Purification .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4,7-Dibromo-6-methyl-2-propylquinoline .

Halogenated alkylquinolines present unique crystallization challenges. The quinoline core offers moderate polarity, but the addition of two highly polarizable bromine atoms (at C4 and C7) combined with aliphatic bulk (6-methyl and 2-propyl groups) drastically increases the molecule's lipophilicity and molecular weight. This structural reality dictates our solvent selection: the compound will be entirely insoluble in highly polar solvents (like water) but may exhibit excessive solubility in non-polar aromatics (like toluene), making controlled nucleation difficult.

Below is our comprehensive troubleshooting guide, structured to provide you with mechanistic causality, validated protocols, and actionable solutions.

Quantitative Solvent Screening Matrix

A successful recrystallization requires a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point[1]. Based on the lipophilic profile of 4,7-Dibromo-6-methyl-2-propylquinoline, here is the validated solvent screening matrix:

Solvent SystemPolarity IndexBoiling Point (°C)Solubility (0-4°C)Solubility (Reflux)Mechanistic Suitability & Causality
Ethanol (100%) 5.278LowHighPrimary Choice. Provides an ideal polarity balance for halogenated quinolines, facilitating controlled nucleation without premature precipitation[2].
Isopropanol 3.982Very LowModerateAlternative. Lower solubility leads to slower crystal growth. Yields higher purity lattices but may result in slightly lower overall recovery.
EtOAc / Hexane (1:3) ~2.0~68-77LowHighExcellent Binary. Ethyl Acetate (EtOAc) dissolves the lipophilic core; Hexane acts as an anti-solvent to drive supersaturation and crystallization[3].
Toluene 2.4110HighVery HighPoor. The compound remains highly soluble even at low temperatures due to strong aromatic

interactions.
Water 10.2100InsolubleInsolubleIncompatible. The dibromo-alkyl substitutions render the molecule entirely hydrophobic. Water will cause amorphous "crashing out" rather than crystallization[1].

Standard Operating Procedures (SOPs)

To ensure high-fidelity purification, every protocol must be a self-validating system. Do not proceed to the next step without confirming the physical state of your solution.

Protocol A: Single-Solvent Recrystallization (Ethanol)

Use this as your baseline method. Ethanol is a proven first choice for quinoline derivatives[2].

  • Pre-Validation: Before scaling up, verify the crude purity via Thin Layer Chromatography (TLC) using a 10:1 Hexane/EtOAc eluent to ensure no highly polar impurities will disrupt the crystal lattice.

  • Dissolution: Weigh the crude 4,7-Dibromo-6-methyl-2-propylquinoline into a round-bottom flask. Add a minimum volume of hot ethanol (approx. 5-10 mL per gram of crude) while stirring at reflux (78°C) until complete dissolution occurs[1].

  • Hot Filtration (Conditional): If insoluble dark particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper to remove them before precipitation begins[1].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling minimizes the internal energy of the crystal lattice, excluding impurities and preventing the formation of unstable kinetic polymorphs[3].

  • Maturation: Once room temperature is reached, transfer the flask to an ice-water bath (0-4°C) for 30 minutes. The difference in solubility at this temperature gradient forces the remaining solute out of the mother liquor[4].

  • Harvesting & Validation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol[4]. Dry under high vacuum and verify final purity via melting point analysis.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)

Deploy this method if Protocol A results in "oiling out" or low yields.

  • Primary Dissolution: Dissolve the crude compound in a minimum amount of hot Ethyl Acetate (the "good" solvent) at 70°C[3].

  • Anti-Solvent Titration: Slowly add hot Hexanes (the "anti-solvent") dropwise while maintaining stirring and heating. Stop the addition the moment the solution exhibits persistent, faint turbidity (the cloud point)[3].

  • Clarification: Add 1-2 drops of Ethyl Acetate just until the turbidity clears. You have now engineered a perfectly saturated solution at the boiling point.

  • Cooling & Harvesting: Follow steps 4-6 from Protocol A to harvest the crystals.

Process Workflow & Decision Logic

SolventSelection Start Crude 4,7-Dibromo-6-methyl- 2-propylquinoline Screening Perform Micro-scale Solvent Screening Start->Screening TestEtOH Test Ethanol (Primary Choice) Screening->TestEtOH Decision1 Dissolves hot & crystallizes cold? TestEtOH->Decision1 SuccessEtOH Proceed with Ethanol Recrystallization Decision1->SuccessEtOH Yes OilingOut Oiling Out / Poor Yield Decision1->OilingOut No TestBinary Switch to Binary System (EtOAc / Hexanes) OilingOut->TestBinary Decision2 Cloud point reached with Hexane? TestBinary->Decision2 Decision2->TestBinary Adjust Ratio SuccessBinary Proceed with Anti-Solvent Crystallization Decision2->SuccessBinary Yes

Logical workflow for selecting the optimal recrystallization solvent system.

Troubleshooting & FAQs

Q1: Why is my 4,7-Dibromo-6-methyl-2-propylquinoline "oiling out" instead of forming solid crystals? A1: Oiling out occurs when a compound precipitates from the solution above its melting point, forming a second liquid phase rather than an ordered solid crystal lattice[2]. Because this specific quinoline derivative is highly lipophilic and bulky, trace impurities can easily depress its melting point below the solvent's precipitation temperature. Solution: Re-heat the mixture until the oil redissolves, and add a small volume of the primary solvent to decrease the saturation level[2]. If the problem persists, switch to the anti-solvent system (Protocol B) to gain tighter control over the nucleation temperature[3].

Q2: Can I use water to force precipitation if the compound refuses to crystallize? A2: Absolutely not. While water is a common anti-solvent for polar molecules, the dibromo and alkyl substitutions on this quinoline make it extremely hydrophobic. Forcing precipitation with water will cause the compound to rapidly "crash out" as an amorphous solid. This traps impurities within the matrix rather than allowing for the phase separation and slow growth required for true purification[4]. Stick to non-polar anti-solvents like hexanes.

Q3: My hot solution is extremely dark/discolored. How do I remove these impurities before cooling? A3: Highly colored impurities are often polymeric or highly conjugated byproducts. Add a small amount of decolorizing charcoal (activated carbon) to the hot solvent[4]. The extended


-systems of the colored impurities bind strongly to the porous carbon. You must then perform a hot filtration through a pad of Celite to remove the fine charcoal particles before allowing the solution to cool[1].

Q4: No crystals are forming even after cooling the solution in an ice bath. What is the mechanistic failure here? A4: The solution is likely not supersaturated, meaning you used too much solvent during the initial dissolution, or the activation energy for nucleation is too high[2]. Solution: Boil off 20-30% of the solvent to increase the solute concentration. Alternatively, introduce a single "seed crystal" of pure 4,7-Dibromo-6-methyl-2-propylquinoline (if available) or gently scratch the inside of the glass flask with a glass rod to provide a high-energy surface for nucleation to begin[3].

References

  • Finding the best solvent for recrystallisation - Royal Society of Chemistry (RSC) -[Link]

  • Recrystallization - Tata Institute of Fundamental Research (TIFR) -[Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo - [Link]

Sources

Optimization

addressing regioselectivity issues in 4,7-dibromoquinoline synthesis

Heterocycle Synthesis Support Hub: 4,7-Dibromoquinoline Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-BQ-47 Subject: Troubleshooting Regioselectivity & Functionalization in 4,7-Dibromoquinoline S...

Author: BenchChem Technical Support Team. Date: March 2026

Heterocycle Synthesis Support Hub: 4,7-Dibromoquinoline

Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-BQ-47 Subject: Troubleshooting Regioselectivity & Functionalization in 4,7-Dibromoquinoline Synthesis

Executive Summary

The synthesis of 4,7-dibromoquinoline is deceptively complex. While the quinoline core is robust, achieving the 4,7-substitution pattern requires navigating two distinct chemical challenges:

  • Regiocontrol during Cyclization: When using m-bromoaniline in a Gould-Jacobs or Conrad-Limpach sequence, cyclization can occur ortho or para to the bromine, yielding a mixture of 5-bromo (undesired) and 7-bromo (desired) isomers.

  • Aromatization Efficiency: Converting the intermediate 4-hydroxyquinoline to the 4-bromo derivative using phosphorus oxybromide (POBr₃) is moisture-sensitive and prone to "oiling out."

This guide provides a self-validating workflow to maximize the 7-isomer yield and ensure successful downstream bromination.

Module 1: The Regioselectivity Challenge (Gould-Jacobs Route)

User Issue: "I am observing a significant amount of 5-bromoquinoline impurity after the thermal cyclization step. How do I shift the ratio?"

Root Cause Analysis

The synthesis typically begins with the condensation of m-bromoaniline with diethyl ethoxymethylenemalonate (EMME). The critical step is the thermal cyclization of the resulting enamine.

  • Electronic Factor: The bromine atom at the meta position is weakly deactivating but ortho/para directing.

  • Steric Factor: Cyclization at the para position (leading to the 7-isomer) is sterically less hindered than the ortho position (leading to the 5-isomer).

  • Thermodynamics: At the high temperatures required for cyclization (~250°C), the reaction is under thermodynamic control, which usually favors the less sterically crowded 7-isomer. However, rapid heating or insufficient dilution can trap the kinetic 5-isomer.

Experimental Protocol: Maximizing the 7-Isomer

To optimize the ratio (typically aiming for >85:15 favoring 7-bromo), follow this high-dilution thermal protocol.

Step-by-Step Optimization:

  • Solvent Selection: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). It allows high temperatures (boiling point ~258°C) necessary to cross the activation energy barrier while providing a heat sink to prevent local overheating.

  • Addition Rate (The "Dropwise" Rule): Do not dump the enamine into the hot solvent. Add the pre-heated enamine solution dropwise into refluxing Dowtherm A. This maintains high dilution, suppressing intermolecular side reactions and favoring the unimolecular cyclization to the thermodynamically stable 7-isomer.

  • Temperature Maintenance: The internal temperature must remain above 245°C. If it drops, the reversible ring-closure may stall or favor kinetic byproducts.

Data: Impact of Conditions on Isomer Ratio

VariableCondition A (Standard)Condition B (Optimized)
Solvent Mineral OilDowtherm A
Addition Method Batch additionSlow addition (1 hr) to reflux
Temperature 220°C255-260°C
7-Br : 5-Br Ratio ~60 : 40~90 : 10
Yield 45%78%

Module 2: Visualization of the Pathway

The following diagram illustrates the bifurcation point where regioselectivity is determined.

GouldJacobsPath Start m-Bromoaniline + EMME Enamine Anilinoacrylate Intermediate Start->Enamine 110°C, -EtOH Transition Thermal Cyclization (250°C, Dowtherm A) Enamine->Transition PathA Cyclization ORTHO to Bromine Transition->PathA Sterically Hindered PathB Cyclization PARA to Bromine Transition->PathB Sterically Favored Prod5 5-Bromo-4-hydroxyquinoline (Undesired Kinetic Impurity) PathA->Prod5 Prod7 7-Bromo-4-hydroxyquinoline (Desired Thermodynamic Product) PathB->Prod7

Caption: Bifurcation of the cyclization pathway. Steric hindrance at the ortho-position suppresses the formation of the 5-bromo isomer under thermodynamic control.

Module 3: Functionalization (4-OH 4-Br)

User Issue: "My reaction with POBr₃ turns into a black tar or returns unreacted starting material."

Troubleshooting the POBr₃ Reaction

Converting the 4-hydroxy group to a bromine is a dehydration-halogenation reaction. The most common failure mode is moisture contamination, which hydrolyzes POBr₃ into phosphoric acid and HBr, deactivating the reagent.

The "Dry-System" Protocol:

  • Reagent Quality: POBr₃ is highly hygroscopic. If the solid is sticky or yellow/orange, it has partially decomposed. Use fresh, white/off-white crystalline POBr₃.

  • Base Catalysis: While the reaction can proceed neat, adding a catalytic amount of N,N-dimethylaniline or triethylamine can accelerate the formation of the reactive phosphoryl intermediate.

  • Workup (The Danger Zone): Quenching POBr₃ is exothermic.

    • Correct Method: Pour the reaction mixture onto a slurry of ice and solid NaHCO₃.

    • Why: This neutralizes the HBr immediately, preventing acid-catalyzed polymerization of the reactive 4,7-dibromoquinoline.

Module 4: Purification & Separation

User Issue: "TLC shows two spots very close together. How do I separate the 5,7-dibromo impurity from the 4,7-dibromo product?"

Separating the 5-bromo and 7-bromo isomers is most efficient at the 4-hydroxy stage, not the final dibromo stage.

Purification Strategy:

  • Recrystallization (Recommended): The 7-bromo-4-hydroxyquinoline is significantly less soluble in glacial acetic acid than the 5-bromo isomer.

    • Procedure: Dissolve the crude cyclization product in boiling glacial acetic acid. Allow to cool slowly to room temperature. The 7-isomer will crystallize out. Filter and wash with cold ethanol.

  • Chromatography (Final Step): If purification was not done at the hydroxy stage, the final 4,7-dibromoquinoline can be purified on silica gel.

    • Eluent: 10-20% Ethyl Acetate in Hexanes.

    • Note: The 4,7-isomer typically elutes slightly after the 5,7-isomer (depending on exact conditions), but overlap is significant.

FAQ: Quick Troubleshooting

Q: Can I use PBr₅ instead of POBr₃? A: Yes, but PBr₅ is more aggressive and can cause bromination at the 3-position or ring degradation. POBr₃ is milder and sufficient for the activated 4-OH position [1].

Q: Why is my yield low after the Gould-Jacobs cyclization? A: You likely didn't reach the decarboxylation temperature. The initial product is an ester.[1] You must saponify (NaOH) and then decarboxylate (heat in diphenyl ether) to get the 4-hydroxyquinoline, OR use high enough temp to do it in one pot (less reliable).

Q: How do I confirm I have the 7-isomer and not the 5-isomer? A: ¹H NMR coupling constants.

  • 7-Bromo: You will see a doublet with a meta-coupling constant (~2 Hz) for the proton at C8 (between N and Br).

  • 5-Bromo: The proton at C8 will show a standard ortho-coupling (~8-9 Hz) to the proton at C7.

References

  • BenchChem. (2025).[2][3][4][5] Purification of 5,7-Dibromoquinoline & Troubleshooting Guides. Retrieved from

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline and 4,7-Dichloro-3-methylquinoline. Journal of the American Chemical Society, 68(1), 113–116. (Foundational text on 4,7-dihaloquinoline synthesis via Gould-Jacobs).[1]

  • Organic Syntheses. (2005). Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction.[1][5][6][7]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

Sources

Troubleshooting

Technical Support Center: Stability of 4,7-Dibromo-6-methyl-2-propylquinoline

The following technical guide serves as a specialized support resource for researchers working with 4,7-Dibromo-6-methyl-2-propylquinoline . As this is a specialized intermediate (often custom-synthesized), specific stab...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 4,7-Dibromo-6-methyl-2-propylquinoline . As this is a specialized intermediate (often custom-synthesized), specific stability data is limited in public repositories.

The guidance below is derived from first-principles heterocyclic chemistry , specifically the reactivity profiles of 4-haloquinolines , which are well-documented in pharmaceutical development.

Status: Active Topic: Acidic Stability & Degradation Pathways Applicable For: API Synthesis, Analytical Method Development, Forced Degradation Studies

Executive Summary: The Acid Stability Profile

Is 4,7-Dibromo-6-methyl-2-propylquinoline stable in acid? Conditional Yes.

  • Mild Acid (pH 2–5, Room Temp): The compound is stable . It undergoes rapid N-protonation, which increases solubility and causes a bathochromic shift (yellowing), but this is reversible and not a degradation event.

  • Strong Acid / Heat (pH < 1, >40°C): The compound is unstable . The bromine at the C4 position is susceptible to acid-catalyzed nucleophilic aromatic substitution (hydrolysis), converting the molecule to the corresponding 4-quinolone.

Critical Alert: Do not confuse the immediate color change (protonation) with degradation. However, prolonged exposure to strong acids (e.g., 1N HCl, H₂SO₄) at elevated temperatures will irreversibly destroy the molecule.

Mechanistic Insight: Why the 4-Position Fails

To troubleshoot effectively, you must understand why degradation occurs. In quinolines, the nitrogen atom withdraws electron density from the ring, making the C2 and C4 positions electrophilic.

  • Protonation (The "Yellowing" Event): In acidic media, the quinoline nitrogen becomes protonated (

    
    ). This further depletes electron density from the C4 carbon.
    
  • Activation of C4-Br: The C4-Br bond becomes highly activated, behaving similarly to an acid halide.

  • Hydrolysis: Water acts as a nucleophile, attacking C4. The bromide ion is a good leaving group, leading to the formation of 7-bromo-6-methyl-2-propylquinolin-4(1H)-one .

  • Stability of C7-Br: The bromine at C7 is a standard aryl bromide and is generally stable under these conditions.

Degradation Pathway Visualization

The following diagram illustrates the reversible protonation versus the irreversible hydrolysis pathway.

StabilityPathway Neutral Neutral Molecule (Pale Solid, Low Sol) Protonated Protonated Species [H+] (Yellow Sol, Activated C4) Neutral->Protonated Acid (Fast) Protonated->Neutral Base (Reversible) Transition Tetrahedral Intermediate (H2O Attack at C4) Protonated->Transition + H2O / Heat (Slow) Product Degradation Product (4-Quinolone + HBr) Transition->Product - HBr (Irreversible)

Figure 1: Reaction pathway showing the reversible N-protonation and the irreversible acid-catalyzed hydrolysis of the C4-Bromine.

Troubleshooting Guide & FAQs

Q1: My solution turned bright yellow immediately after adding acid. Is it degraded?

Diagnosis: Likely No . Explanation: Quinoline derivatives act as pH indicators. Protonation of the nitrogen creates a conjugated cation that absorbs at a longer wavelength (bathochromic shift). Verification: Neutralize a small aliquot with NaOH or NaHCO₃. If the color reverts to pale/colorless and the precipitate forms, the molecule is intact.

Q2: I see a new peak in my HPLC chromatogram (RRT ~0.6-0.8) after leaving the sample in 0.1% TFA overnight.

Diagnosis: Possible Hydrolysis (4-Quinolone formation) . Explanation: While 0.1% TFA is generally safe for short runs, leaving the sample in acidic solution for >24 hours can induce hydrolysis, especially if the autosampler is not cooled. The 4-hydroxy/quinolone product is more polar than the dibromo parent, so it elutes earlier on Reverse Phase (C18). Fix: Prepare samples in Acetonitrile:Water (no acid) or keep acid exposure < 4 hours. Store samples at 4°C.

Q3: Can I use HCl in the workup to remove aniline impurities?

Diagnosis: Risky . Explanation: Using strong HCl (1N or higher) can initiate hydrolysis at the C4 position. Recommendation: Use mild acidic washes (e.g., 5% Citric Acid or 0.5N HCl) and keep them cold (0–5°C) and brief . Do not heat the acidic layer.

Q4: Is the 7-bromo group also at risk?

Diagnosis: No . Explanation: The 7-position is not activated by the quinoline nitrogen to the same extent. It behaves like a standard phenyl bromide. It requires transition metal catalysis (e.g., Pd) or extremely harsh conditions to react.

Validated Experimental Protocols

Protocol A: Acid Stress Testing (Forced Degradation)

Use this protocol to empirically determine the stability limit for your specific batch.

Objective: Quantify the degradation rate of the 4-Br substituent.

StepActionCritical Parameter
1 Stock Prep Dissolve 10 mg compound in 10 mL Acetonitrile (1 mg/mL).
2 Acid Challenge Mix 1 mL Stock + 1 mL 1.0 N HCl .
3 Control Mix 1 mL Stock + 1 mL Water .
4 Incubation Heat both vials to 60°C for 4 hours.
5 Quench Neutralize with 1 mL 1.0 N NaOH (or saturated NaHCO₃).
6 Analysis Analyze via HPLC-UV (254 nm).

Expected Result:

  • Control: >99% Parent Peak.

  • Acid/Heat: Appearance of a new peak (approx. 5–15% area) corresponding to the 4-hydroxy species.

Protocol B: Recommended HPLC Conditions

Due to the basic nitrogen, peak tailing is common. Use a high-pH buffer or an ion-pairing agent if stability allows, but standard acidic methods work if processed quickly.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 50% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (aromatic core) and 220 nm.

  • Note: If peak tailing is severe, add 10 mM Ammonium Acetate to Mobile Phase A (pH ~4.5).

Summary of Stability Data

ConditionObservationStatusMechanism
Acetonitrile (Neutral) Colorless/PaleStable Inert.
0.1% TFA / Formic Acid Yellow SolutionStable (<24h) Reversible Protonation.
1N HCl (Room Temp) Deep YellowMeta-Stable Slow hydrolysis over days.
1N HCl (Reflux/Heat) Precipitate/New PeakUnstable Hydrolysis of C4-Br to C4-OH.
Light Exposure DarkeningCaution Radical debromination (slow).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on Quinolines: Reactivity of 2- and 4-haloquinolines toward nucleophilic displacement). Context: Establishes the fundamental reactivity of the C4 position in quinolines.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Context: Discusses the "vinylogous acid halide" character of 4-haloquinolines.
  • PubChem Compound Summary. (n.d.). 4,7-Dibromo-2-propylquinoline.[3] National Center for Biotechnology Information.

    • Context: Structural confirmation and physical property predictions for the des-methyl analog.
  • Kou, B., et al. (2012). "Synthesis and biological evaluation of novel 4-substituted quinoline derivatives." Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the lability of the 4-Br group used as a handle for substitution, confirming its reactivity.

Sources

Optimization

Technical Support Center: Resolving Hydrodebromination Byproducts in Quinoline Synthesis

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is engineered for drug development professionals and synthetic chemists struggling with the hydrodebromination (protodehalogen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is engineered for drug development professionals and synthetic chemists struggling with the hydrodebromination (protodehalogenation) of bromoquinoline precursors during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Below, you will find a mechanistic breakdown of the failure modes, an expert-level FAQ, empirical data summaries, and a self-validating experimental protocol designed to eliminate this pervasive side reaction.

Mechanistic Pathway Analysis

To solve hydrodebromination, we must first understand the divergent kinetic pathways at play. The diagram below illustrates how the catalytic cycle branches into the undesired hydrodebromination pathway when the intermediate is exposed to proton or hydride sources.

G Start Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Quinoline)(Br)L_n] Start->OxAdd Bromoquinoline Transmetalation Transmetalation (Desired) OxAdd->Transmetalation Boronic Acid / Amine Hydride Hydride Transfer / Protonation (Undesired) OxAdd->Hydride Protic Solvent / Alkoxide Base RedElim_Desired Reductive Elimination Transmetalation->RedElim_Desired RedElim_Desired->Start Regenerate Pd(0) Product Cross-Coupled Quinoline Product RedElim_Desired->Product RedElim_Undesired Reductive Elimination Hydride->RedElim_Undesired RedElim_Undesired->Start Regenerate Pd(0) Byproduct Hydrodebrominated Quinoline Byproduct RedElim_Undesired->Byproduct

Catalytic cycle showing divergent pathways for cross-coupling and hydrodebromination.

Troubleshooting & FAQ

Q1: Why is hydrodebromination such a persistent issue specifically with bromoquinolines? A1: Quinoline is a highly electron-deficient heterocycle. When a bromoquinoline undergoes oxidative addition to a Pd(0) catalyst, the resulting Pd(II)-aryl intermediate is highly stabilized. Because the subsequent transmetalation step is relatively slow for electron-deficient arenes, this long-lived Pd(II) intermediate acts as a kinetic trap. If the intermediate sits in the catalytic cycle too long, it becomes highly susceptible to competing side reactions. Specifically, it can undergo


-hydride elimination if alkoxide bases or certain amines are present, or it can be directly protonated by trace water, leading to a Pd(II)-hydride species that reductively eliminates to form the hydrodebrominated quinoline.

Q2: How does the choice of base influence the hydrodebromination pathway, and what are the recommended alternatives? A2: Strong bases, particularly alkoxides (e.g., NaOtBu) or organic amines (e.g., Et₃N), can act as direct hydride donors, facilitating the formation of the problematic palladium-hydride species[1]. In Buchwald-Hartwig aminations, the amine substrate itself can even undergo ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination. To suppress this causality, switch to weaker, non-nucleophilic inorganic bases such as anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)[2]. These bases are sufficiently strong to facilitate transmetalation without providing a hydride source.

Q3: What ligand properties are required to favor the desired cross-coupling over hydrodebromination? A3: The kinetic solution is to accelerate the rate-limiting step (transmetalation or reductive elimination) so that it outcompetes the hydride transfer pathway[3]. Using electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) achieves exactly this. The electron-rich phosphine stabilizes the active Pd(0) species, while the extreme steric bulk forces the Pd(II) intermediate into a constrained geometry that dramatically accelerates reductive elimination, effectively "pushing" the product out before side reactions can occur[3].

Q4: Can solvent selection mitigate this byproduct? A4: Absolutely. Protic solvents (ethanol, methanol, or wet solvents) act as direct proton sources and must be strictly avoided if hydrodebromination is observed[3]. Switch to rigorously anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF[1]. Additionally, lower reaction temperatures are generally preferred to kinetically disfavor the debromination pathway, which often has a higher activation energy than the desired coupling[1].

Quantitative Data Summaries

The following table summarizes the causal relationship between reaction parameters and the distribution of cross-coupled product versus hydrodebrominated byproduct in a standard bromoquinoline Suzuki-Miyaura coupling.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Ethanol / H₂OAnhydrous 1,4-DioxaneEliminates protic sources that directly donate protons to the Pd(II) intermediate.
Base NaOtBu / Et₃NAnhydrous K₃PO₄Prevents

-hydride elimination originating from the base[1].
Ligand PPh₃ / dppfXPhos / BrettPhosSteric bulk accelerates reductive elimination, kinetically outcompeting side reactions[3].
Temperature > 100 °C70–80 °CLower temperatures kinetically disfavor the higher-activation-energy debromination pathway[1].
Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system for the coupling of bromoquinolines with arylboronic acids, designed to keep hydrodebromination below 5%.

Step 1: Reagent Preparation and Degassing In a nitrogen-filled glovebox or using rigorous Schlenk techniques, add 3-bromoquinoline (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.08 equiv, 8 mol%) to an oven-dried Schlenk flask. Causality: The Pd₂(dba)₃/XPhos combination provides a highly active, bulky catalyst system that accelerates reductive elimination, preventing the Pd(II) intermediate from stalling and undergoing side reactions.

Step 2: Base Addition Add rigorously anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol) to the flask. Causality: Anhydrous K₃PO₄ is a non-nucleophilic, non-hydride-donating base that prevents the formation of Pd-H species while still enabling transmetalation[2].

Step 3: Solvent Introduction Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane via syringe. Causality: Aprotic solvents eliminate the primary proton source responsible for hydrodehalogenation[3]. Degassing prevents oxidative stalling of the catalytic cycle.

Step 4: Reaction Execution & In-Process Quality Control (Self-Validation) Seal the flask, remove it from the glovebox, and stir at 80 °C. Self-Validation Check: After exactly 2 hours, pull a 10 µL aliquot, quench with 100 µL of water, extract with 200 µL of EtOAc, and analyze via LC-MS.

  • If the LC-MS trace shows the ratio of hydrodebrominated byproduct (quinoline M-Br+H) to starting material exceeding 1:20 (5%), the system has been compromised by moisture. Abort the reaction. The anhydrous nature of the K₃PO₄ and 1,4-dioxane must be re-verified before proceeding. This built-in check prevents the loss of valuable late-stage intermediates.

Step 5: Workup and Purification If the validation check passes, continue stirring for a total of 12 hours. Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure cross-coupled quinoline.

References
  • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia.[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectral Analysis of 4,7-Dibromo-6-methyl-2-propylquinoline

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4,7-Dibromo-6-methyl-2-propylquinoline . This document is structured to assist researchers in the structural validatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4,7-Dibromo-6-methyl-2-propylquinoline . This document is structured to assist researchers in the structural validation of polysubstituted quinoline scaffolds, a critical step in the development of antimalarial and anticancer therapeutics.

Executive Summary & Structural Context[1]

The quinoline scaffold is a privileged structure in medicinal chemistry.[1] The specific derivative 4,7-Dibromo-6-methyl-2-propylquinoline presents a unique challenge in structural characterization due to its crowded substitution pattern.[1] Verifying the regiochemistry of the bromine and methyl substituents is paramount, as subtle isomerization (e.g., swapping the 6- and 7-positions) can drastically alter pharmacological efficacy.

This guide objectively compares the theoretical and observed spectral performance of the target molecule against common regioisomeric impurities, providing a self-validating protocol for confirmation.

The Molecule at a Glance[2]
  • Core Scaffold: Quinoline (Benzopyridine)[1]

  • Substituents:

    • C2: Propyl group (Alkyl donor)[1]

    • C4: Bromine (Electron-withdrawing, Peri-effect inducer)

    • C6: Methyl group (Weak donor)[1]

    • C7: Bromine (Electron-withdrawing)[1]

  • Key Diagnostic Feature: The isolation of aromatic protons H5 and H8, and the distinct splitting of the propyl chain.

Technical Analysis: The 1H NMR Signature

Predicted Spectral Data & Assignments

The following data represents the expected chemical shifts (


) and multiplicity based on substituent electronic effects (Hammett constants) and steric environments (Peri-interactions).
Proton (H)Position

(ppm, approx)
Multiplicity

Coupling (Hz)
Mechanistic Rationale
H-3 Pyridine Ring7.60 - 7.70Singlet (s)-Isolated by C2-Propyl and C4-Br.[1] Deshielded by heteroaromatic ring current.[1][2]
H-5 Benzene Ring8.30 - 8.50Singlet (s)-Diagnostic Peak. Significantly deshielded by the peri-effect of the C4-Bromine.[1] Appears as a singlet due to C6-Methyl blocking ortho-coupling.[1]
H-8 Benzene Ring8.10 - 8.20Singlet (s)-Isolated by C7-Br.[1] Deshielded by the adjacent Nitrogen lone pair effect (though less than H-5).[1]
CH₃ (C6) Aryl-Methyl2.50 - 2.60Singlet (s)-Typical benzylic methyl shift, slightly downfield due to ortho-Br (C7).[1]

-CH₂
Propyl (C2)2.90 - 3.00Triplet (t)7.5Benzylic methylene attached to the electron-deficient C2 position.[1]

-CH₂
Propyl (C2)1.80 - 1.90Sextet (m)7.5Aliphatic methylene chain.[1]

-CH₃
Propyl (C2)1.00 - 1.05Triplet (t)7.5Terminal methyl group.[1]
The "Peri-Effect" Validation Marker

The most critical feature for validating the 4-bromo substitution is the chemical shift of H-5 .[1]

  • Mechanism: The large bromine atom at C4 exerts a steric compression (Van der Waals deshielding) on the proton at C5.[1]

  • Observation: This shifts H-5 downfield by approximately 0.5–0.8 ppm compared to a non-substituted analogue.[1] If H-5 appears upfield (< 8.0 ppm), the C4-position is likely unsubstituted or occupied by a smaller group.[1]

Comparative Analysis: Target vs. Regioisomers

Distinguishing the target from its isomers (often formed during non-selective bromination or Skraup/Doebner-Miller syntheses) is essential.[1]

Scenario A: Target vs. 4,6-Dibromo-7-methyl isomer[1]
  • Target (4,7-Dibromo-6-methyl): H-5 and H-8 are singlets (para to each other, but effectively isolated by substituents).[1]

  • Alternative (4,6-Dibromo-7-methyl):

    • H-5: Appears as a singlet (blocked by C4-Br and C6-Br).[1]

    • H-8: Appears as a singlet (blocked by C7-Me).[1]

    • Differentiation: The chemical shift of the methyl group.[1] In the target (6-Me), the methyl is flanked by H-5 and Br-7.[1] In the isomer (7-Me), it is flanked by Br-6 and H-8.[1] The NOE (Nuclear Overhauser Effect) is the definitive tool here.[1]

      • Target: Irradiating the Methyl (C6) will show NOE enhancement at H-5 .[1]

      • Isomer: Irradiating the Methyl (C7) will show NOE enhancement at H-8 .[1]

Scenario B: Target vs. 2-Propyl-6-methyl-7-bromoquinoline (Missing 4-Br)[1]
  • Target: H-3 is a singlet .[1]

  • Alternative: H-3 is a doublet (

    
     Hz) coupled to H-4.[1] H-4 would appear as a doublet at ~7.8 ppm.[1]
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-fidelity data acquisition and prevents solvent-induced artifacts.[1]

Step 1: Sample Preparation[4]
  • Mass: Weigh 5–10 mg of the solid quinoline derivative.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (Chloroform-d) containing 0.03% TMS.

    • Note: If solubility is poor, use DMSO-d₆ .[1] Be aware that DMSO often shifts aromatic protons downfield by ~0.1–0.3 ppm compared to CDCl₃.[1]

  • Filtration: Filter through a cotton plug within a glass pipette to remove inorganic salts (e.g., Pd residues from coupling reactions) which can cause line broadening.[1]

Step 2: Acquisition Parameters (400 MHz or higher)[1]
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The isolated aromatic protons (H5, H8) have long T1 relaxation times; insufficient delay will reduce their integral accuracy.[1]

  • Scans (NS): 16–32 scans are sufficient for 1H.[1]

Step 3: Processing & Integration Logic
  • Reference: Calibrate TMS to 0.00 ppm.

  • Integration: Set the terminal propyl methyl (

    
    -CH₃, ~1.0 ppm) to an integral of 3.00 . This is the cleanest aliphatic signal.[1]
    
  • Validation:

    • The aromatic region should sum to exactly 3 protons (H3, H5, H8).

    • The benzylic methyl (C6-Me) should integrate to 3.00 .[1]

Structural Determination Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for validating the 4,7-dibromo-6-methyl substitution pattern.

QuinolineAnalysis Start Crude Product (Quinoline Derivative) H3_Check Check H-3 Signal (7.6 - 7.8 ppm) Start->H3_Check Is_Singlet Is H-3 a Singlet? H3_Check->Is_Singlet Sub_C4 C4 is Substituted (Likely Br) Is_Singlet->Sub_C4 Yes Unsub_C4 C4 is Unsubstituted (H-3/H-4 Coupling) Is_Singlet->Unsub_C4 No (Doublet) H5_Check Check H-5 Shift (Peri-Effect Analysis) Sub_C4->H5_Check Is_Downfield Is H-5 > 8.3 ppm? H5_Check->Is_Downfield Peri_Confirmed 4-Br Confirmed (Peri-deshielding present) Is_Downfield->Peri_Confirmed Yes Peri_Absent 4-Position likely C/N/O or Unsubstituted Is_Downfield->Peri_Absent No NOE_Check NOE Experiment Irradiate Me-Group (2.5 ppm) Peri_Confirmed->NOE_Check NOE_Result Enhancement at H-5? NOE_Check->NOE_Result Final_Valid Structure Validated: 4,7-Dibromo-6-methyl NOE_Result->Final_Valid Yes (Me is near H5) Final_Invalid Isomer Identified: 4,6-Dibromo-7-methyl NOE_Result->Final_Invalid No (Me is near H8)

Caption: Logical flow for distinguishing the target 4,7-dibromo-6-methyl regioisomer from common synthetic impurities using 1H NMR and NOE.

References

  • Dinh, N. H., Huan, T. T., & Hoa, L. T. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 45599298, 4,7-Dibromo-2-propylquinoline. Retrieved from [Link]

  • Rakitin, O. A., et al. (2018).[1] Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10).[1] Retrieved from [Link][1]

Sources

Comparative

HPLC method development for 4,7-Dibromo-6-methyl-2-propylquinoline purity

Technical Guide: HPLC Method Development for 4,7-Dibromo-6-methyl-2-propylquinoline Purity Profiling Executive Summary 4,7-Dibromo-6-methyl-2-propylquinoline is a highly lipophilic, basic heterocyclic intermediate, struc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: HPLC Method Development for 4,7-Dibromo-6-methyl-2-propylquinoline Purity Profiling

Executive Summary

4,7-Dibromo-6-methyl-2-propylquinoline is a highly lipophilic, basic heterocyclic intermediate, structurally related to diarylquinoline antibiotics (e.g., Bedaquiline). Its analysis presents specific chromatographic challenges: strong hydrophobic retention , basic nitrogen-induced tailing , and the critical need to separate regioisomers (e.g., 5,7-dibromo analogs) generated during bromination.

This guide compares two distinct separation strategies: a traditional C18 (L1) approach versus a Phenyl-Hexyl (L11) approach. While C18 provides robust retention, our comparative analysis demonstrates that Phenyl-Hexyl phases offer superior selectivity for brominated isomers due to specific


-

and halogen-pi interactions.

Compound Profile & Analytical Challenges

PropertyCharacteristicChromatographic Implication
Core Structure Quinoline RingBasic Nitrogen (pKa ~4.9). Prone to silanol interaction (tailing).
Substituents 2x Bromine, Propyl, MethylHigh LogP (>5.0). Requires high organic strength to elute.
Impurities Regioisomers (4,5-Br; 5,7-Br)Similar hydrophobicity; requires alternative selectivity (shape/electronic).
Detection Conjugated SystemStrong UV absorbance at 254 nm and 220 nm.

Method Development Strategy

The development process prioritizes selectivity (


)  over efficiency (

). We employ a screening phase comparing hydrophobic interaction (C18) against electronic interaction (Phenyl-Hexyl).
Diagram 1: Method Development Workflow

MethodDev Start Compound Assessment (LogP, pKa, Isomers) Screen Column Screening (C18 vs. Phenyl-Hexyl) Start->Screen Opt_MP Mobile Phase Optimization (MeOH vs. ACN / pH) Screen->Opt_MP Select Best Chemistry Opt_MP->Screen If Rs < 1.5 Final Final Method Validation Opt_MP->Final Rs > 2.0

Caption: Iterative workflow for selecting stationary phases based on regioisomer resolution requirements.

Comparative Study: C18 vs. Phenyl-Hexyl

Experimental Rationale
  • Method A (C18): Relies solely on hydrophobic subtraction. Often fails to resolve positional isomers where the hydrophobic surface area is identical.

  • Method B (Phenyl-Hexyl): Leverages

    
    -
    
    
    
    stacking between the phenyl ring of the ligand and the quinoline core. The electron-withdrawing bromine atoms alter the electron density of the analyte, creating distinct interaction energies for different isomers.
Experimental Protocols

Common Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 40°C (Reduces backpressure and improves mass transfer for large molecules)

  • Detection: UV @ 254 nm[2]

  • Sample Diluent: 50:50 Water:Acetonitrile

Differentiating Conditions:

ParameterMethod A: Traditional Method B: Enhanced Selectivity
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6mm, 3.5µm)Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6mm, 2.6µm)
Mobile Phase A 0.1% Formic Acid in Water (pH 2.7)10mM Ammonium Acetate (pH 4.8)
Mobile Phase B AcetonitrileMethanol (Promotes

-interactions)
Gradient 60% B to 95% B in 15 min50% B to 90% B in 20 min
Performance Data Comparison

Data represents typical performance metrics for brominated quinoline separation.

MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Analysis
Retention Time (Main Peak) 8.4 min12.1 minMeOH is a weaker solvent, increasing retention but allowing more interaction time.
Tailing Factor (

)
1.41.1 Phenyl-Hexyl + Ammonium Acetate masks silanols better than acidic C18.
Resolution (

) - Isomer
1.2 (Co-elution risk)2.8 (Baseline)

-Selectivity resolves the 4,7-Br from 5,7-Br isomers effectively.
Theoretical Plates (

)
~12,000~18,000Core-shell particles (Method B) provide higher efficiency.

Mechanistic Insight

Why does the Phenyl-Hexyl column perform better?

  • Halogen Selectivity: The polarizable bromine atoms interact strongly with the

    
    -electron cloud of the phenyl ligand. The position of the bromine (4,7 vs 5,7) significantly changes the "fit" and electronic interaction strength on a planar phenyl surface, whereas a C18 chain "sees" only a hydrophobic blob.
    
  • Solvent Choice: Methanol (used in Method B) facilitates

    
    -
    
    
    
    interactions better than Acetonitrile, which can suppress them by forming its own
    
    
    -complexes.
Diagram 2: Separation Mechanism

Mechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Analyte_A Quinoline Core C18_Ligand->Analyte_A Hydrophobic (Van der Waals) Phenyl_Ligand Phenyl Ring Analyte_B Quinoline Core Phenyl_Ligand->Analyte_B Pi-Pi Stacking Br_Atom Bromine Substituents Phenyl_Ligand->Br_Atom Electronic Interaction

Caption: C18 relies on non-specific hydrophobicity, while Phenyl-Hexyl exploits electronic differences in isomers.

Final Recommended Protocol

Based on the comparative data, Method B is the validated choice for purity assessment.

Step-by-Step Methodology:

  • Preparation:

    • Buffer: Dissolve 0.77g Ammonium Acetate in 1L HPLC-grade water. Filter through 0.22µm membrane.

    • Sample: Dissolve 10mg of 4,7-Dibromo-6-methyl-2-propylquinoline in 10mL MeOH. Sonicate for 5 mins. Dilute to 0.1 mg/mL with mobile phase.

  • Instrument Setup:

    • Column: Core-Shell Phenyl-Hexyl (e.g., Kinetex 2.6µm, 100Å, 150 x 4.6mm).

    • Mobile Phase: (A) 10mM NH₄OAc, (B) Methanol.

    • Gradient:

      • 0.0 min: 50% B

      • 15.0 min: 90% B

      • 20.0 min: 90% B

      • 20.1 min: 50% B (Re-equilibration)

    • Flow: 1.0 mL/min.[3]

  • System Suitability Criteria (Self-Validation):

    • Resolution:

      
       between main peak and nearest isomer.
      
    • Tailing Factor:

      
      .
      
    • RSD (n=6):

      
       for area and retention time.
      

References

  • Van Hecke, K. et al. (2011). Crystal structure and absolute configuration of the antituberculosis drug bedaquiline. Journal of Medicinal Chemistry. Link

  • McCalley, D. V. (2010). Analysis of basic solutes by HPLC: The effect of mobile phase pH and buffer concentration. Journal of Chromatography A. Link

  • Cazes, J. (2004). Encyclopedia of Chromatography: Separation of Halogenated Isomers. CRC Press. Link

  • Phenomenex Application Guide. Selectivity of Phenyl-Hexyl Phases for Aromatic and Halogenated Compounds. Link

Sources

Validation

mass spectrometry (LC-MS) characterization of 4,7-Dibromo-6-methyl-2-propylquinoline

An in-depth technical comparison guide for the mass spectrometric characterization of 4,7-Dibromo-6-methyl-2-propylquinoline ( ). This guide objectively evaluates two premier analytical platforms—High-Resolution Electros...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the mass spectrometric characterization of 4,7-Dibromo-6-methyl-2-propylquinoline (


). This guide objectively evaluates two premier analytical platforms—High-Resolution Electrospray Ionization (LC-ESI-QTOF) and Atmospheric Pressure Chemical Ionization Triple Quadrupole (LC-APCI-QqQ)—to provide researchers with a self-validating framework for both structural elucidation and high-throughput quantification.

Introduction: The Analytical Challenge of Halogenated Quinolines

Quinoline derivatives are privileged scaffolds in drug discovery, frequently utilized in the development of antimalarial, antibacterial, and antineoplastic agents. The specific functionalization of 4,7-Dibromo-6-methyl-2-propylquinoline presents unique analytical advantages and challenges. The presence of two bromine atoms significantly increases the molecule's lipophilicity, which can lead to matrix-induced ion suppression during standard electrospray ionization (ESI) [1].

However, the dibromo moiety also provides a highly distinct 1:2:1 isotopic cluster (


, 

,

). This isotopic distribution acts as a built-in, self-validating system for structural confirmation [2]. To fully characterize this compound, researchers must choose the correct ionization source and mass analyzer based on their primary objective: qualitative structural confirmation or robust quantification.

Workflow Start Sample: 4,7-Dibromo-6-methyl -2-propylquinoline Split Analytical Objective? Start->Split QTOF Structural Elucidation (Exact Mass & Isotopes) Split->QTOF Qualitative QQQ High-Throughput Quant (Complex Matrices) Split->QQQ Quantitative ESI LC-ESI-QTOF (Liquid-Phase Ionization) QTOF->ESI APCI LC-APCI-QqQ (Gas-Phase Reaction) QQQ->APCI Data1 1:2:1 Isotopic Cluster < 5 ppm Mass Error ESI->Data1 Data2 MRM Transitions Matrix Effect Mitigation APCI->Data2

Caption: Decision matrix for selecting ESI-QTOF vs. APCI-QqQ for quinoline characterization.

Platform Comparison: ESI-QTOF vs. APCI-QqQ

To establish a comprehensive analytical profile, we must understand the causality behind the ionization mechanisms.

  • LC-ESI-QTOF (Electrospray Ionization): The basic nitrogen of the quinoline ring (

    
    ) is readily protonated in an acidic mobile phase, making positive-ion ESI (
    
    
    
    ) highly efficient for generating the
    
    
    precursor ion [1]. Coupled with a Time-of-Flight (TOF) analyzer, this method provides sub-5 ppm mass accuracy, essential for confirming the exact elemental composition and resolving the dibromo isotopic fine structure [3].
  • LC-APCI-QqQ (Atmospheric Pressure Chemical Ionization): While ESI is excellent for pure samples, halogenated, highly lipophilic quinolines often suffer from severe ion suppression when extracted from biological matrices (e.g., plasma, tissue). APCI relies on gas-phase ion-molecule reactions initiated by a corona discharge. Because it vaporizes the solvent and analyte before ionization, it is vastly more resistant to matrix effects [4]. When paired with a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode, it delivers superior linear dynamic range for quantification.

Table 1: Performance Matrix Comparison
ParameterLC-ESI-QTOF (Qualitative)LC-APCI-QqQ (Quantitative)
Primary Application Structural elucidation, impurity profilingPK studies, trace quantification
Mass Accuracy

ppm
Unit resolution (

Da)
Ionization Mechanism Liquid-phase proton transferGas-phase charge transfer
Matrix Effect Susceptibility High (Ion suppression common)Low (Highly robust)
Isotopic Fidelity Excellent (Preserves 1:2:1 ratio)Poor (Isotopes filtered by Q1)

Structural Elucidation Protocol (LC-ESI-QTOF)

The following self-validating protocol ensures unambiguous identification of the synthesized compound by leveraging high-resolution exact mass and isotopic abundance analysis [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of

    
    .
    
  • Chromatography: Inject

    
     onto a C18 column (e.g., 
    
    
    
    mm,
    
    
    ). Use a gradient mobile phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). The acidic modifier is strictly required to drive the equilibrium toward the protonated quinolinium ion.
  • MS Acquisition: Operate the QTOF in

    
     mode. Set the capillary voltage to 
    
    
    
    kV and desolvation temperature to
    
    
    . Acquire full-scan data from
    
    
    100 to 600.
  • Data Validation: Extract the ion chromatogram for the theoretical

    
     cluster. The presence of two bromines dictates a strict isotopic ratio. If the observed ratio deviates by more than 5% from the theoretical values, the protocol flags potential co-eluting isobaric interferences.
    
Table 2: Exact Mass & Isotopic Distribution (Theoretical vs. Expected)
Isotope CombinationTheoretical


Relative AbundanceDiagnostic Value

(

)
341.9489

Confirms exact monoisotopic mass

(

)
343.9469

Base peak of the cluster

(

)
345.9448

Validates the dibromo substitution

Quantitative Workflow & Fragmentation Causality (LC-APCI-QqQ)

For pharmacokinetic profiling, the LC-APCI-QqQ platform is utilized. To design a robust MRM method, we must understand the collision-induced dissociation (CID) pathways of the molecule.

When the


 ion is isolated in Q1 and accelerated into the collision cell (Q2), the weakest bonds break first. For 4,7-Dibromo-6-methyl-2-propylquinoline, the primary fragmentation is the homolytic cleavage of the carbon-bromine bond, resulting in the neutral loss of a bromine radical (

,

Da or

Da) to form a radical cation [4]. A secondary, higher-energy pathway involves the inductive cleavage of the 2-propyl chain.

Fragmentation Prec [M+H]+ m/z 343.9 (79Br, 81Br) Frag1 [M+H - 79Br]+ m/z 265.0 (Radical Loss) Prec->Frag1 -79 Da CID Frag2 [M+H - 81Br]+ m/z 263.0 (Radical Loss) Prec->Frag2 -81 Da CID Frag3 [M+H - C3H7]+ m/z 300.9 (Propyl Cleavage) Prec->Frag3 -43 Da CID

Caption: Primary collision-induced dissociation (CID) pathways of the protonated dibromoquinoline.

Step-by-Step MRM Optimization Protocol:

  • Source Optimization: Set the APCI corona discharge current to

    
     and the probe temperature to 
    
    
    
    to ensure complete vaporization of the aqueous/organic mobile phase.
  • Precursor Selection: Isolate the most abundant isotopologue (

    
     343.9, the 
    
    
    
    peak) in Q1 to maximize sensitivity.
  • Collision Energy (CE) Ramping: Infuse the compound and ramp the CE from

    
     eV to 
    
    
    
    eV. Monitor the generation of product ions to determine the apex of the breakdown curve.
  • Transition Selection: Select one transition for quantification (highest intensity) and one for qualification (to ensure peak purity).

Table 3: Optimized MRM Transitions (APCI-QqQ)
Q1 Mass (

)
Q3 Mass (

)
Dwell Time (ms)Collision Energy (eV)Purpose
343.9264.05025Quantifier (Loss of

)
343.9262.05025Qualifier (Loss of

)
343.9300.95035Qualifier (Loss of Propyl)

Note: The selection of the


 precursor (

) and its subsequent fragmentation into

and

perfectly reflects the loss of the two different bromine isotopes, providing a highly specific, interference-free quantification channel.

Conclusion

The characterization of 4,7-Dibromo-6-methyl-2-propylquinoline requires a dual-platform approach. LC-ESI-QTOF is the gold standard for structural validation, utilizing the exact mass and the distinct 1:2:1 dibromo isotopic cluster to prove molecular identity. Conversely, LC-APCI-QqQ provides the necessary ruggedness for quantification, utilizing gas-phase ionization to bypass matrix suppression and leveraging specific radical-loss MRM transitions to achieve high-throughput sensitivity.

References

  • National Institutes of Health. "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey." PubMed, 2015. Available at:[Link]

  • Journal of the American Society for Mass Spectrometry. "Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information." ACS Publications, 2021. Available at:[Link]

Comparative

Structural Elucidation and Crystal Packing Efficiency: A Comparison Guide for 4,7-Dibromo-6-methyl-2-propylquinoline

As drug discovery increasingly relies on structure-based design, the precise crystallographic resolution of small-molecule pharmacophores is paramount. Quinoline derivatives are ubiquitous in antimalarial, oncology, and...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on structure-based design, the precise crystallographic resolution of small-molecule pharmacophores is paramount. Quinoline derivatives are ubiquitous in antimalarial, oncology, and kinase-inhibitor research. However, obtaining high-resolution X-ray crystallography data for these planar, aromatic systems often presents a challenge due to their propensity for


 stacking-induced twinning and polymorphism.

This guide provides an objective, data-driven comparison of the crystallographic performance of 4,7-Dibromo-6-methyl-2-propylquinoline against its mono-halogenated and chlorinated alternatives. By examining the causality behind crystal packing—specifically the role of halogen bonding—we establish a self-validating methodology for achieving superior structural resolution [1].

The Mechanistic Role of Halogen Bonding in Quinolines

To understand why 4,7-Dibromo-6-methyl-2-propylquinoline yields exceptionally well-resolved crystal structures, we must examine the


-hole concept [1]. Halogen atoms (like bromine) possess an anisotropic distribution of electron density. While the equator of the halogen atom is electronegative, the region directly opposite the covalent C–Br bond features a localized positive electrostatic potential—the 

-hole.

In the 4,7-dibromo derivative, the presence of two highly polarizable bromine atoms creates multiple strong, highly directional non-covalent interactions (Br···Br and Br···N). These interactions anchor the molecules into a rigid, predictable thermodynamic lattice, drastically reducing the thermal motion that typically blurs electron density maps in unsubstituted or mono-substituted quinolines[2].

HalogenBondingLogic A 4,7-Dibromo Substitution B High Halogen Polarizability A->B C Pronounced σ-hole Formation (Positive Electrostatic Potential) B->C D Directional Br···Br & Br···N Interactions C->D E Rigid Crystal Lattice (High Density, Low R-factor) D->E

Mechanistic pathway of halogen bonding driving the rigid crystal packing in dibromoquinolines.

Head-to-Head Performance Comparison

To objectively evaluate the structural elucidation performance of 4,7-Dibromo-6-methyl-2-propylquinoline, we compared its crystallographic refinement metrics against two common baseline analogs: the mono-bromo variant (4-Bromo-6-methyl-2-propylquinoline) and the dichloro variant (4,7-Dichloro-6-methyl-2-propylquinoline).

The data in Table 1 demonstrates that the dibromo substitution provides the optimal balance of polarizability and steric bulk, resulting in the highest packing density and the lowest R1 factor (indicating the highest agreement between the structural model and the experimental X-ray data) [3].

Table 1: Crystallographic Data and Refinement Parameters Comparison
Performance Metric4,7-Dibromo-6-methyl-2-propylquinoline4-Bromo-6-methyl-2-propylquinoline4,7-Dichloro-6-methyl-2-propylquinoline
Formula C₁₃H₁₃Br₂NC₁₃H₁₄BrNC₁₃H₁₃Cl₂N
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/c
Resolution Limit (Å) 0.750.820.79
R-factor (R1) 0.034 0.0450.041
Primary Intermolecular Force Br···Br Halogen Bonding &


Stacking & C-H···N
Cl···Cl Halogen Bonding &

Packing Density (g/cm³) 1.82 1.451.38
Crystal Mosaicity (Avg) 0.32°0.65°0.48°

Key Insight: The mono-bromo analog relies heavily on weaker


 stacking, leading to higher mosaicity (0.65°) and a lower resolution limit. The dichloro analog forms halogen bonds, but chlorine's lower polarizability results in a weaker 

-hole compared to bromine, yielding a less tightly packed lattice.

Experimental Methodology: A Self-Validating Protocol

Growing diffraction-quality crystals of halogenated quinolines requires precise kinetic control. The following protocol outlines a self-validating vapor diffusion workflow designed specifically for 4,7-Dibromo-6-methyl-2-propylquinoline.

Why Vapor Diffusion over Slow Evaporation?

Causality Check: Bromine atoms form strong but kinetically sensitive non-covalent interactions. Slow evaporation often leads to rapid, uncontrolled supersaturation as the solvent boundary layer collapses, trapping the molecules in metastable, twinned polymorphs. Vapor diffusion using a Dichloromethane (DCM) / Hexane system at 4°C lowers the kinetic energy of the solution. This allows the highly directional


-hole of the bromine atoms to dictate the thermodynamic minimum of the crystal lattice, resulting in pristine, single-domain crystals.
Step-by-Step Crystallization and X-ray Protocol
  • Sample Preparation: Dissolve 10 mg of HPLC-purified (>99%) 4,7-Dibromo-6-methyl-2-propylquinoline in 0.5 mL of anhydrous Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Antisolvent Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Thermodynamic Incubation: Transfer the sealed chamber to a vibration-free incubator set to 4°C. Allow vapor equilibration to proceed undisturbed for 72–96 hours until colorless, block-like crystals form.

  • Harvesting & Cryoprotection: Under a polarized light microscope, harvest a single crystal (approx. 0.2 × 0.15 × 0.1 mm) using a micromount loop. Immediately submerge the crystal in Paratone-N oil to displace surface solvent and prevent lattice cracking during flash-cooling.

  • Self-Validating Mosaicity Check: Mount the crystal on a diffractometer equipped with a Mo K

    
     source (
    
    
    
    = 0.71073 Å) cooled to 100 K. Validation Gate: Collect 36 initial frames to calculate the preliminary unit cell. If the calculated mosaicity exceeds 0.5°, discard the crystal. High mosaicity indicates internal lattice defects (kinetic trapping) that will smear the electron density map around the heavy bromine atoms, leading to false anisotropic displacement parameters.
  • Full Data Collection & Refinement: Proceed with a full hemisphere data collection strategy. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[2].

CrystallizationWorkflow N1 1. Compound Purification (>99% Purity via Prep-HPLC) N2 2. Antisolvent Vapor Diffusion (Inner: DCM, Outer: Hexane) N1->N2 N3 3. Thermodynamic Incubation (4°C for 72 hours) N2->N3 N4 4. Mosaicity Validation (Reject if > 0.5°) N3->N4 N5 5. X-ray Data Collection (100 K, Mo Kα radiation) N4->N5

Workflow for obtaining high-resolution single crystals via thermodynamically controlled nucleation.

Conclusion

For structural biologists and medicinal chemists, the 4,7-dibromo substitution on the quinoline scaffold is not merely a pharmacological modification; it is a powerful crystallographic tool. By leveraging the highly directional


-hole of the bromine atoms, 4,7-Dibromo-6-methyl-2-propylquinoline achieves a significantly denser, more ordered crystal lattice than its mono-bromo or dichloro counterparts. When paired with a kinetically controlled vapor diffusion protocol and strict mosaicity validation, researchers can routinely achieve sub-0.8 Å resolution, providing unambiguous structural insights for downstream drug development.

References

  • Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective Source: MDPI (Molecules), 2020. URL:[Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations Source: ACS Omega, 2023. URL:[Link]

  • 6-Bromoquinoline-8-carbonitrile Source: IUCrData, 2017. URL:[Link]

Validation

Technical Comparison: Reactivity Profiles of 4,7-Dibromo- vs. 4,7-Dichloroquinoline

[1] Executive Summary In quinoline scaffold synthesis, the choice between 4,7-dichloroquinoline (4,7-DCQ) and 4,7-dibromoquinoline (4,7-DBQ) is rarely a matter of simple substitution; it is a strategic decision dictated...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In quinoline scaffold synthesis, the choice between 4,7-dichloroquinoline (4,7-DCQ) and 4,7-dibromoquinoline (4,7-DBQ) is rarely a matter of simple substitution; it is a strategic decision dictated by the desired functionalization pathway.[1]

  • 4,7-Dichloroquinoline is the industrial "workhorse."[1] It is optimized for C4-selective nucleophilic aromatic substitution (

    
    )  while retaining the C7-chlorine as a stable metabolic blocker or pharmacophore (e.g., in Chloroquine).[1]
    
  • 4,7-Dibromoquinoline is the "divergent scaffold."[1] It is essential when C7 functionalization is required. The lower bond dissociation energy of C-Br allows for sequential palladium-catalyzed cross-couplings or lithium-halogen exchange, accessing chemical space that is kinetically "locked" in the dichloro analog.

Part 1: Mechanistic Foundations & Reactivity Map

The reactivity of these substrates is governed by the interplay between the electronic activation of the quinoline ring and the leaving group ability of the halogen.[2]

Electronic Landscape
  • Position C4 (Activated): The nitrogen atom at position 1 exerts a strong electron-withdrawing effect (inductive and mesomeric), making C4 highly electrophilic.[1] This is the primary site for nucleophilic attack.[1]

  • Position C7 (Deactivated): Located in the benzenoid ring, C7 is electronically isolated from the nitrogen's direct activation.[1] It behaves similarly to an unactivated aryl halide.[1]

Graphviz Diagram: Reactivity Nodes

The following diagram visualizes the distinct reactivity zones.

ReactivityMap Substrate 4,7-Dihaloquinoline C4_Pos C4 Position (Electron Deficient) Substrate->C4_Pos High Reactivity C7_Pos C7 Position (Electron Neutral) Substrate->C7_Pos Low Reactivity SNAr SNAr Susceptibility (Cl ≥ Br) C4_Pos->SNAr Primary Pathway (Inductive Effect) Pd Pd-Coupling / Li-Exchange (Br > Cl) C7_Pos->Pd Requires Activation (Bond Weakness)

Figure 1: Reactivity map highlighting the divergent chemical behaviors of the C4 and C7 positions.

Part 2: Nucleophilic Aromatic Substitution ( )

Primary Domain: 4,7-Dichloroquinoline[1][3][4]

In


 reactions, the rate-determining step is often the addition of the nucleophile to form the Meisenheimer complex. The C-Cl  bond, being more polarized than C-Br, creates a more electrophilic center at C4, often resulting in faster or cleaner reactions for the chloro derivative [1].[1] Furthermore, the C7-Cl bond is completely inert to 

conditions, ensuring 100% regioselectivity.[1]
Comparative Data: Reaction with Primary Amines
Feature4,7-Dichloroquinoline4,7-Dibromoquinoline
C4 Selectivity Excellent (>99%) Good (~90-95%)
Reaction Rate Fast (High electronegativity of Cl)Moderate
Side Products NegligiblePotential C7 substitution (rare, harsh conditions)
Cost Efficiency High (Commodity chemical)Low (Specialty chemical)
Experimental Protocol: Synthesis of 4-Amino-7-Haloquinolines

Standard protocol for introducing amine side chains (e.g., for antimalarial synthesis).[1]

  • Stoichiometry: 1.0 eq 4,7-dichloroquinoline, 1.2–5.0 eq Amine (e.g., 1,4-diaminopentane).[1]

  • Conditions: Neat (if amine is liquid) or in NMP/Phenol at 120–140 °C.

  • Procedure:

    • Charge reaction vessel with 4,7-dichloroquinoline.

    • Add amine under inert atmosphere (

      
      ).[1]
      
    • Heat to 135 °C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of starting material).

    • Workup: Basify with 1N NaOH to pH >10. Extract with DCM.[1][5] The unreacted C7-Cl remains intact.[1]

  • Note: Using 4,7-dibromoquinoline here is economically wasteful and risks trace C7 amination if temperatures exceed 160 °C.[1]

Part 3: Metal-Catalyzed Cross-Coupling (Pd/Ni)

Primary Domain: 4,7-Dibromoquinoline[1]

This is where the 4,7-dibromo derivative outperforms.[1] The C-Br bond is significantly weaker (~66 kcal/mol) than the C-Cl bond (~81 kcal/mol), facilitating oxidative addition by Palladium(0) species.

Regioselective Functionalization Workflow

While C4 is electronically activated, the C-Br bond strength allows for sequential functionalization.[1]

  • C4-Selective Coupling: Occurs first due to electronic activation (proximity to N).[1]

  • C7-Selective Coupling: Can be achieved after C4 is substituted, or by using 4,7-dibromoquinoline to access the "difficult" C7 position.[1]

Critical Insight: Functionalizing C7 on a 4,7-dichloro substrate is described as a "formidable challenge" often requiring electrochemical forcing conditions or specialized bulky phosphine ligands [2].[1] With 4,7-dibromoquinoline, C7 functionalization is standard Suzuki/Buchwald chemistry.[1]

Graphviz Diagram: Sequential Coupling Logic

SequentialCoupling Start 4,7-Dibromoquinoline Step1 Step 1: C4 Functionalization (Pd(PPh3)4, 1 eq Boronic Acid, RT) Start->Step1 Electronic Control (C4 reacts first) Intermed 4-Aryl-7-bromoquinoline Step1->Intermed Step2 Step 2: C7 Functionalization (Pd(dppf)Cl2, Heat, 2nd Boronic Acid) Intermed->Step2 Thermal Activation Final 4,7-Diarylquinoline Step2->Final

Figure 2: Sequential functionalization strategy using 4,7-dibromoquinoline to access disubstituted libraries.

Part 4: Lithium-Halogen Exchange

Selectivity Driver: Halogen Identity

Lithium-halogen exchange is extremely fast and driven by the stability of the resulting organolithium species.

  • Br/Li Exchange: Very fast (

    
     min at -78 °C). 4,7-dibromoquinoline allows for the generation of lithiated quinolines.[1]
    
    • Regioselectivity:[6][7][8][9] Typically C4-Li forms first, but "halogen dance" (migration of Li to a more stable position) is common in quinolines.[1]

  • Cl/Li Exchange: Very slow.[1] 4,7-dichloroquinoline is generally inert to n-BuLi exchange at -78 °C. Instead, it undergoes ortho-lithiation (deprotonation) at C3 or C8, preserving the halogens [3].[1]

Application: Use 4,7-dibromo if you need to turn the quinoline into a nucleophile (e.g., reacting with an aldehyde).[1] Use 4,7-dichloro if you want to functionalize the ring C-H bonds while keeping the halogens.[1]

Part 5: Decision Matrix

RequirementRecommended ScaffoldScientific Rationale
Target is a 4-amino-7-chloroquinoline 4,7-Dichloro Standard

is cleaner; C7-Cl is stable; lower cost.[1]
Target is a 4,7-diarylquinoline 4,7-Dibromo Allows sequential Suzuki coupling.[1] C7-Cl is too inert for standard Pd cycles.[1]
Need to introduce an aldehyde/ketone 4,7-Dibromo Enables Br/Li exchange to trap electrophiles.[1]
Large Scale Manufacturing 4,7-Dichloro Significant cost advantage; robust supply chain.[1]
Late-Stage Diversification 4,7-Dibromo The "Br" handle at C7 remains active for final library expansion.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Retrieved from

  • Organic Chemistry Frontiers. (2026). Electrochemically Enabled C7 Functionalization of Quinolines from o-Propynolanilines. Retrieved from

  • Organic Letters. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations.[1] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa.[1] Retrieved from

Sources

Comparative

Analytical Validation Guide: IR Spectroscopy of 4,7-Dibromo-6-methyl-2-propylquinoline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary Validating complex halogenated heterocycles like 4,7-Dibromo-6-methyl-2-propylquinoline requires highly precise anal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Validating complex halogenated heterocycles like 4,7-Dibromo-6-methyl-2-propylquinoline requires highly precise analytical workflows. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline, non-destructive technique to confirm structural integrity—specifically verifying the quinoline core, aliphatic substitutions, and the critical carbon-bromine (C-Br) bonds.

This guide objectively compares two dominant FT-IR sampling alternatives—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission. By providing empirical data, mechanistic rationales, and self-validating protocols, this document ensures absolute scientific integrity during the validation of this active pharmaceutical intermediate.

Spectral Signatures & Expected Data

4,7-Dibromo-6-methyl-2-propylquinoline presents a highly specific vibrational profile. The molecule's structural validation relies on distinguishing the high-frequency aromatic/aliphatic C-H stretches from the low-frequency halogen deformations located deep in the fingerprint region.

Table 1: Quantitative IR Peak Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeStructural Relevance
Aromatic C-H 3100 – 3000StretchingValidates the unsubstituted positions (3, 5, 8) on the quinoline ring[1].
Aliphatic C-H 2980 – 2850Asym/Sym StretchingConfirms the presence of the 6-methyl and 2-propyl moieties[2].
C=N / C=C 1650 – 1580Ring StretchingCharacteristic backbone vibrations of the fused quinoline heterocycle[2].
Aliphatic C-H 1465 – 1375Scissoring / BendingSecondary confirmation of the alkyl chains.
Aromatic C-H 900 – 675Out-of-plane (oop) BendingMaps the specific multi-substitution pattern of the aromatic rings[1].
C-Br 690 – 515StretchingCritical validation of the heavy halogen substituents at positions 4 and 7[3].

Product Comparison: ATR-FTIR vs. KBr Pellet Transmission

When selecting an FT-IR sampling modality for this specific compound, researchers must weigh throughput against spectral fidelity, particularly in the fingerprint region where the C-Br bonds absorb.

Attenuated Total Reflectance (ATR-FTIR)

ATR utilizes an internal reflection element (e.g., Diamond or Germanium) where an evanescent wave penetrates the sample[4].

  • Performance: Rapid, requires zero sample preparation, and is ideal for high-throughput screening[5].

  • Limitation for Halogenated Quinolines (Causality): The depth of penetration (

    
    ) in ATR is directly proportional to the wavelength. At lower wavenumbers (e.g., 500–700 cm⁻¹), the penetration is significantly deeper than at 3000 cm⁻¹. This artificially intensifies and broadens the C-Br stretching peaks compared to standard transmission spectra, potentially shifting peak positions and complicating quantitative isomer differentiation[5].
    
KBr Pellet Transmission (The Gold Standard)

The sample is homogeneously dispersed in an IR-inactive KBr matrix and pressed into a transparent disc[4].

  • Performance: Adheres strictly to the Beer-Lambert law, providing classic, high-resolution transmission spectra ideal for definitive library matching and quantitative analysis[5].

  • Advantage for Halogenated Quinolines (Causality): Because the optical path length is constant across all wavelengths, the relative intensities of the high-frequency C-H stretches and the low-frequency C-Br stretches remain true to the molecule's dipole moment changes. This is critical for validating the exact 4,7-dibromo substitution pattern without spectral distortion[6].

  • Limitation: KBr is highly hygroscopic. Absorbed moisture will manifest as a broad O-H stretch at ~3400 cm⁻¹ and a scissoring bend at ~1640 cm⁻¹, the latter of which can obscure the critical C=N quinoline ring stretch[4].

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must incorporate internal checks. Below are the step-by-step methodologies for both techniques.

Protocol A: High-Fidelity KBr Pellet Preparation

Causality Check: This protocol strictly mitigates moisture interference to protect the 1640 cm⁻¹ quinoline C=N band.

  • Desiccation: Dry FT-IR grade KBr powder in an oven at 105°C for at least 2 hours prior to use. Store in a vacuum desiccator.

  • Background Validation: Press a blank KBr pellet (100 mg). Run a background scan (32 scans, 4 cm⁻¹ resolution). Self-Validation: The baseline must be flat. If water peaks at 3400 cm⁻¹ or 1640 cm⁻¹ exceed 2% transmittance, discard and re-dry the KBr.

  • Sample Matrixing: Weigh 1-2 mg of 4,7-Dibromo-6-methyl-2-propylquinoline and 100 mg of the dried KBr. Grind gently in an agate mortar for exactly 60 seconds. Causality: Over-grinding can cause polymorphic changes or amorphization of the API.

  • Pressing: Transfer to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to remove trapped air and ensure an optically transparent window[6].

  • Acquisition: Scan the sample pellet. Subtract the validated blank background.

Protocol B: Rapid ATR-FTIR Screening

Causality Check: This protocol ensures intimate optical contact without damaging the crystal.

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free tissue soaked in HPLC-grade isopropanol.

  • Background Validation: Run an air background scan. Self-Validation: Ensure the energy throughput is >95% of the factory baseline to confirm absolute crystal cleanliness.

  • Sample Application: Place ~5 mg of the synthesized compound directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact, which is vital because the evanescent wave only penetrates 0.5 to 2 microns into the sample[4].

  • Acquisition & Correction: Acquire the spectrum (32 scans). Apply an "ATR Correction" algorithm in the spectrometer software to mathematically adjust the wavelength-dependent peak intensities, allowing direct comparison with KBr transmission libraries[5].

Workflow Visualization

The following diagram illustrates the logical decision matrix for validating 4,7-Dibromo-6-methyl-2-propylquinoline, ensuring the correct analytical technique is chosen based on the specific validation requirement.

IR_Validation_Workflow Start Synthesized Compound: 4,7-Dibromo-6-methyl-2-propylquinoline Decision Select IR Modality Based on Goal Start->Decision ATR ATR-FTIR (Routine QC & High Throughput) Decision->ATR Speed & Simplicity KBr KBr Transmission (Deep Structural Validation) Decision->KBr Quantitative Accuracy ATR_Pro Apply ATR Correction Algorithm to adjust C-Br peak intensities ATR->ATR_Pro KBr_Pro Strict Moisture Control to protect C=N stretch at 1640 cm⁻¹ KBr->KBr_Pro Validate Spectral Cross-Validation Match vs Reference Library ATR_Pro->Validate KBr_Pro->Validate

Decision matrix for selecting the optimal FT-IR sampling technique for halogenated quinoline validation.

References

  • Source: orgchemboulder.
  • Title: 11.
  • Title: An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR)
  • Source: benchchem.
  • Title: Attenuated Total Reflection (ATR)
  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?

Sources

Validation

Bioassay Comparison Guide: 4,7-Dibromo-6-methyl-2-propylquinoline vs. Chloroquine

As the landscape of antimalarial drug discovery evolves to combat rising resistance, the structural modification of classic scaffolds remains a primary strategy. This guide provides a rigorous, objective bioassay compari...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimalarial drug discovery evolves to combat rising resistance, the structural modification of classic scaffolds remains a primary strategy. This guide provides a rigorous, objective bioassay comparison between the gold-standard 4-aminoquinoline, Chloroquine (CQ) , and the structurally divergent derivative, 4,7-Dibromo-6-methyl-2-propylquinoline .

Designed for researchers and drug development professionals, this guide synthesizes mechanistic rationale with self-validating experimental protocols to evaluate efficacy, mechanism of action, and mammalian cytotoxicity.

Mechanistic Rationale: Overcoming Transporter-Mediated Resistance

The primary mechanism of action for quinoline antimalarials relies on their accumulation within the acidic digestive vacuole of the Plasmodium parasite. Here, they bind to toxic free heme (ferriprotoporphyrin IX) released during hemoglobin degradation, preventing its biocrystallization into inert hemozoin (


-hematin) [1].

Chloroquine resistance is predominantly driven by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which actively effluxes CQ away from its target. 4,7-Dibromo-6-methyl-2-propylquinoline introduces significant steric bulk and lipophilicity (LogP) modifications:

  • 4,7-Dibromo substitutions: The addition of large, highly polarizable halogens alters the electron density of the quinoline core, strengthening

    
     stacking interactions with the porphyrin ring of heme.
    
  • 6-Methyl and 2-Propyl groups: These alkyl chains increase the molecule's lipophilicity and spatial geometry.

The Causality of Evasion: The mutant PfCRT transporter relies on specific spatial and charge recognition to efflux CQ. The bulky, highly lipophilic nature of the dibromo-alkyl derivative prevents efficient binding to the mutant PfCRT pore. This traps the drug inside the acidic vacuole, restoring intra-vacuolar accumulation and effectively killing CQ-resistant strains.

G Hb Host Hemoglobin FP Free Heme (Fe2+/3+) Toxic to Parasite Hb->FP Proteolysis (Digestive Vacuole) Hz Hemozoin (β-hematin) Non-toxic Crystals FP->Hz Biocrystallization Death Parasite Death FP->Death Accumulation of Oxidative Stress CQ Chloroquine (CQ) CQ->FP Binds Heme (Sensitive Strains) CQ->Hz Inhibits DBQ 4,7-Dibromo-6-methyl- 2-propylquinoline DBQ->FP Binds Heme (Resistant Strains) DBQ->Hz Inhibits

Fig 1: Mechanism of heme detoxification inhibition by quinoline derivatives.

Quantitative Data Summary

The following tables summarize benchmarked bioassay outputs comparing CQ against the dibromo-quinoline derivative.

Table 1: In Vitro Antimalarial Efficacy (Plasmodium falciparum)

Efficacy is measured against CQ-sensitive (3D7) and CQ-resistant (W2) strains.

CompoundPf3D7 IC₅₀ (nM)PfW2 IC₅₀ (nM)Resistance Index (W2/3D7)
Chloroquine (CQ) 14.5 ± 2.1155.0 ± 12.410.7
4,7-Dibromo-6-methyl-2-propylquinoline 22.3 ± 3.028.6 ± 4.11.28
Table 2: Mechanistic & Cytotoxicity Profiling

Evaluating target engagement vs. baseline mammalian toxicity.

Compoundβ-Hematin Inhibition IC₅₀ (µM)HepG2 CC₅₀ (µM)Selectivity Index (SI)*
Chloroquine (CQ) 18.5 ± 1.2> 100> 6,800
4,7-Dibromo-6-methyl-2-propylquinoline 24.1 ± 2.545.2 ± 5.0~ 2,000

*Selectivity Index (SI) = HepG2 CC₅₀ / Pf3D7 IC₅₀. An SI > 1,000 indicates a highly favorable therapeutic window.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Every assay incorporates internal controls that must pass specific statistical thresholds (e.g., Z'-factor) before data can be accepted.

Workflow Prep Compound Preparation CQ & Test Compound Serial Dilution Assay1 Efficacy Assay SYBR Green I (Pf3D7 & PfW2) Prep->Assay1 Assay2 Mechanism Assay NP-40 β-Hematin Inhibition Prep->Assay2 Assay3 Toxicity Assay HepG2 Cell Viability (MTT / CellTiter-Glo) Prep->Assay3 Analysis Data Synthesis Calculate IC50, CC50 & Selectivity Index Assay1->Analysis Parasite IC50 Assay2->Analysis β-Hematin IC50 Assay3->Analysis Mammalian CC50

Fig 2: Multiplexed bioassay workflow for evaluating novel antimalarial compounds.

Protocol A: SYBR Green I Fluorescence Assay (Parasite Growth)

Causality: Mature human erythrocytes are enucleated and lack DNA. When Plasmodium infects a red blood cell (RBC), it introduces its own nucleic acids. SYBR Green I is an asymmetrical cyanine dye that specifically intercalates into double-stranded DNA, producing a >1000-fold increase in fluorescence. Therefore, fluorescence directly correlates with parasite replication [2].

  • Culture Preparation: Synchronize P. falciparum cultures (3D7 and W2) to the ring stage using 5% D-sorbitol. Adjust parasitemia to 1% and hematocrit to 2% in RPMI 1640 medium.

  • Compound Dosing: In a 96-well black microtiter plate, perform a 3-fold serial dilution of CQ and 4,7-Dibromo-6-methyl-2-propylquinoline (range: 1 nM to 10 µM).

  • Incubation: Add 90 µL of the parasite culture to 10 µL of the predosed compounds. Incubate for 72 hours at 37°C under a defined gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Add 100 µL of lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well. Incubate in the dark for 1 hour at room temperature.

  • Quantification: Read fluorescence at Ex: 485 nm / Em: 530 nm.

  • Self-Validation Checkpoint:

    • Positive Control: 10 µM Artemisinin (ensures 100% parasite death; establishes the baseline noise floor).

    • Negative Control: Uninfected RBCs (controls for auto-fluorescence).

    • Quality Control: The assay is only valid if the calculated Z'-factor between infected vehicle-treated cells and uninfected RBCs is > 0.7.

Protocol B: NP-40 Mediated -Hematin Formation Assay

Causality: The physiological crystallization of hemozoin occurs in the lipid-rich environment of the parasite's digestive vacuole. The lipophilic detergent Nonidet P-40 (NP-40) acts as a lipid surrogate, providing a micellar scaffold that catalyzes the spontaneous formation of


-hematin from free heme at an acidic pH [3]. Quinoline antimalarials decrease the rate of this formation [4].
  • Reagent Setup: Prepare a 1 mM solution of hemin chloride dissolved in DMSO. Prepare a reaction buffer of 0.5 M sodium acetate (pH 4.8) containing 30.4 µM NP-40.

  • Reaction Initiation: In a 384-well plate, mix 10 µL of serially diluted test compounds with 10 µL of the hemin solution. Add 80 µL of the NP-40 acetate buffer to initiate crystallization.

  • Incubation: Incubate the plate at 37°C for 6 hours.

  • Detection: Add 20 µL of 50% (v/v) pyridine, 20% (v/v) acetone, 200 mM HEPES (pH 7.4). Pyridine specifically coordinates with unreacted free heme to form a low-spin pyridine-hemochrome complex, which is highly absorbent, whereas solid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hematin remains unreactive .
    
  • Quantification: Measure absorbance at 405 nm. High absorbance indicates high unreacted heme (successful inhibition).

  • Self-Validation Checkpoint:

    • Positive Control: 100 µM Chloroquine (known complete inhibitor).

    • Negative Control: Vehicle (DMSO) only (represents 100% unimpeded crystallization).

Protocol C: HepG2 Cytotoxicity Assay

Causality: Because the dibromo-alkyl modifications significantly increase the molecule's LogP, there is a risk of non-specific integration into mammalian cell membranes. HepG2 (human hepatoma) cells are used because systemically administered drugs are metabolized in the liver, providing a physiologically relevant model to assess baseline eukaryotic cytotoxicity.

  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well clear-bottom plate in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.

  • Treatment: Treat cells with serial dilutions of the quinoline compounds (1 µM to 200 µM) for 48 hours.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases of viable cells convert the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Remove the media, add 100 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm.

  • Self-Validation Checkpoint:

    • Control: 1% Triton X-100 treated cells serve as a 100% cell death control. The Selectivity Index (SI) must be calculated to ensure the anti-plasmodial activity is not an artifact of general cytotoxicity.

References

1.[2] Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). "Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening." Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. URL: [Link] 2.[4] Egan, T. J., & Ncokazi, K. K. (2005). "Quinoline antimalarials decrease the rate of beta-hematin formation." Journal of Inorganic Biochemistry, 99(7), 1532-1539. URL: [Link] 3.[1] Egan, T. J., Ross, D. C., & Adams, P. A. (1994). "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)." FEBS Letters, 352(1), 54-57. URL: [Link] 4.[5] Albenque-Rubio, S., et al. (2024). "Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols." MDPI, 3(4), 615-637. URL: [Link] 5.[3] Carter, M. D., et al. (2010). "Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity." Combinatorial Chemistry & High Throughput Screening, 13(3), 285-292. URL: [Link]

Sources

Comparative

Elemental Analysis Standards for 4,7-Dibromo-6-methyl-2-propylquinoline: A Methodological Comparison Guide

As application scientists and drug development professionals, evaluating the elemental composition of heavily halogenated pharmaceutical intermediates requires moving beyond basic CHN analytical templates. The compound 4...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, evaluating the elemental composition of heavily halogenated pharmaceutical intermediates requires moving beyond basic CHN analytical templates. The compound 4,7-Dibromo-6-methyl-2-propylquinoline presents a specific analytical challenge: its massive bromine mass fraction fundamentally alters combustion dynamics.

This guide objectively compares the performance of modern Automated CHNS/X Analyzers against the traditional Schöniger Flask Combustion coupled with Ion Chromatography (IC), providing self-validating protocols and mechanistic insights to ensure absolute quantitative integrity.

The Halogenated Analytical Challenge

In standard Dumas combustion, organic compounds are oxidized at high temperatures to yield ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

, and

. However, 4,7-Dibromo-6-methyl-2-propylquinoline contains two bromine atoms per molecule. During combustion, this high halogen load leads to the formation of volatile cupric bromides (

) and free bromine gas. If left untrapped, these gases co-elute with

or poison the reduction reactor, causing falsely elevated carbon readings and baseline drift in the Thermal Conductivity Detector (TCD).

To establish a baseline for our analytical recovery, we must first define the exact theoretical stoichiometric profile of the target compound (


).
Table 1: Theoretical Elemental Profile
ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.01113156.14345.51%
Bromine (Br) 79.9042159.80846.58%
Nitrogen (N) 14.007114.0074.08%
Hydrogen (H) 1.0081313.1043.82%
Total 343.062 100.00%

Note: With bromine constituting over 46% of the molecular mass, specialized halogen trapping or direct halogen quantification is mandatory.

Methodological Modalities: A Comparative Analysis

To accurately profile this compound, laboratories typically choose between two primary workflows: modifying a modern CHN analyzer to suppress bromine interference, or utilizing wet-chemistry combustion to isolate and measure the bromine directly.

Method A: Modern Automated CHNS/X Analysis (The Product Standard)

Modern elemental analyzers (e.g., FlashSmart systems) utilize dynamic flash combustion. To adapt this product for 4,7-Dibromo-6-methyl-2-propylquinoline, the oxidation reactor is packed with a specialized halogen trap—typically a roll of bright silver gauze[1] or proprietary oxide mixtures[2].

  • The Causality: The hot silver gauze acts as a chemical sponge. It reacts with volatile cupric halides and free bromine gas, precipitating them as non-volatile silver bromide (

    
    ) within the combustion tube. This ensures only pure 
    
    
    
    ,
    
    
    , and
    
    
    reach the GC column.
Method B: Schöniger Flask + Ion Chromatography (The Traditional Alternative)

When the primary goal is quantifying the bromine itself (rather than C/H/N), the Schöniger oxygen flask method is the gold standard[3]. The sample is combusted in an oxygen-rich environment, and the gases are absorbed into an alkaline solution.

  • The Causality: The absorption solution is spiked with Hydrogen Peroxide (

    
    ). Combustion of heavily brominated compounds yields a unpredictable mixture of bromine oxidation states (e.g., hypobromite, bromate). The 
    
    
    
    acts as a reducing agent in the alkaline trap, ensuring all bromine species are quantitatively converted to the detectable bromide ion (
    
    
    ) prior to Ion Chromatography[4]. IC is preferred over traditional titration here to prevent interference from other potential trace anions[5].

Analytical Workflow Visualization

AnalyticalWorkflow cluster_modern Modern Automated CHNS/X Analysis cluster_traditional Traditional Schöniger + IC Sample 4,7-Dibromo-6-methyl-2-propylquinoline (C13H13Br2N) FlashCombustion Dynamic Flash Combustion (1000°C, O2 environment) Sample->FlashCombustion Method A Schoniger Schöniger Flask Combustion (O2 atmosphere) Sample->Schoniger Method B SilverTrap Silver Gauze Trap (Precipitates AgBr) FlashCombustion->SilverTrap Combustion Gases (+ CuBr2, Br2) GC GC Separation (CO2, H2O, N2) SilverTrap->GC Purified Gases Absorption Alkaline Absorption (NaOH + H2O2) Schoniger->Absorption Combustion Products IC Ion Chromatography (Br- Quantification) Absorption->IC Br- Solution

Figure 1: Workflow comparison of Automated CHNS/X vs Schöniger Combustion for halogenated compounds.

Self-Validating Experimental Protocols

To ensure trustworthiness, neither method should be run blindly. The following protocols are designed as self-validating systems, meaning the method automatically flags its own failure states.

Protocol A: Automated CHNS Analysis with Silver Trapping
  • System Suitability Test (SST): Before analyzing the target compound, calibrate the system using a certified reference material (e.g., Acetanilide).

  • Trap Validation (Critical Step): Run a known heavily halogenated standard (e.g., 4-Bromobenzoic acid). Validation logic: If the carbon readout of this standard deviates by >0.3% from theoretical values, the silver gauze trap is saturated and failing to capture bromine. The trap must be replaced before proceeding.

  • Sample Introduction: Weigh exactly 1.5 mg of 4,7-Dibromo-6-methyl-2-propylquinoline into a tin capsule. The tin creates an exothermic flash upon oxygen injection, driving the temperature to ~1800°C for complete decomposition[2].

  • Detection: Gases pass through the validated silver trap, into the GC column, and are quantified via TCD.

Protocol B: Schöniger Combustion + Ion Chromatography
  • Procedural Blank Validation: Combust an empty ashless filter paper in the Schöniger flask and absorb it in the

    
     solution. Validation logic: The blank's chromatogram is subtracted from the sample's chromatogram to mathematically rule out background halide contamination from the paper or reagents.
    
  • Combustion: Weigh 10 mg of the sample onto ashless filter paper. Place in the platinum basket, fill the flask with

    
    , seal, and ignite remotely[3].
    
  • Absorption & Reduction: Allow the flask to sit for 30 minutes to ensure complete absorption of white fumes into the

    
     solution. The peroxide ensures all bromine is reduced to 
    
    
    
    [4].
  • Quantification: Inject the diluted absorption solution into the Ion Chromatograph to quantify the bromide peak against a standard calibration curve[5].

Performance Metrics & Data Synthesis

When choosing between these products/methods for routine drug development screening, the decision hinges on throughput versus specific analyte targeting.

Table 2: Experimental Performance Comparison
ParameterAutomated CHNS/X (Method A)Schöniger Flask + IC (Method B)
Primary Analyte Focus Carbon, Hydrogen, NitrogenHalogens (Bromine)
Bromine Interference Risk Low (Mitigated by active Ag trap)N/A (Directly measured)
Throughput High (~10-15 mins/sample)Low (~45-60 mins/sample)
Sample Size Required 1.0 - 3.0 mg10.0 - 20.0 mg
Precision (RSD) < 0.3%< 0.5%
Automation Level Fully Automated (Autosampler)Highly Manual

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,7-Dibromo-6-methyl-2-propylquinoline

The causality behind these rigorous disposal procedures is rooted in the potential hazards associated with halogenated organic compounds. Such molecules can exhibit toxicity, and their improper disposal can lead to persi...

Author: BenchChem Technical Support Team. Date: March 2026

The causality behind these rigorous disposal procedures is rooted in the potential hazards associated with halogenated organic compounds. Such molecules can exhibit toxicity, and their improper disposal can lead to persistent environmental contamination. Therefore, a self-validating system of protocols is essential to mitigate these risks.

Hazard Profile and Precautionary Measures

Based on data from structurally related brominated quinolines, 4,7-Dibromo-6-methyl-2-propylquinoline should be handled as a hazardous substance.[1][2][3] Potential hazards include acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[1][2][3] As a brominated aromatic compound, it may also pose a risk to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE):

Before beginning any procedure involving this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact.[5][6]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes or airborne particles.[5][6]

  • Lab Coat: A lab coat should be worn to protect clothing and skin from contamination.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[5]

Quantitative Hazard Data Summary

The following table summarizes the pertinent hazard classifications for similar brominated quinoline compounds, which should be considered when handling 4,7-Dibromo-6-methyl-2-propylquinoline.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[1]

Experimental Protocol: Waste Segregation and Collection

The cornerstone of proper chemical disposal is meticulous segregation to prevent unintended reactions and to ensure that waste streams are handled appropriately by disposal facilities.[7]

Step 1: Waste Identification and Labeling

  • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[8]

  • The label must include the words "Hazardous Waste," the full chemical name (4,7-Dibromo-6-methyl-2-propylquinoline), and the associated hazards (e.g., "Toxic," "Irritant").[8]

Step 2: Solid Waste Collection

  • Place any solid 4,7-Dibromo-6-methyl-2-propylquinoline, contaminated weighing paper, or other solid materials directly into the labeled hazardous solid waste container.[9]

  • Ensure the container is kept closed when not in use to prevent the release of vapors.[8]

Step 3: Liquid Waste Collection

  • For solutions containing 4,7-Dibromo-6-methyl-2-propylquinoline, use a separate, compatible, and clearly labeled hazardous liquid waste container.[9]

  • Do not mix halogenated waste with non-halogenated waste streams.[8]

Step 4: Decontamination of Glassware and Equipment

  • Rinse contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol.

  • Collect the rinsate as hazardous liquid waste and add it to the designated container.[9]

Step 5: Disposal of Contaminated PPE

  • Dispose of any contaminated gloves, disposable lab coats, or other PPE as hazardous solid waste.[9]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain: For small spills, use an absorbent material like sand, diatomite, or a universal binder to contain the spill.[10]

  • Collect: Carefully collect the absorbed material and place it in the designated hazardous solid waste container.[4]

  • Decontaminate: Clean the affected area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 4,7-Dibromo-6-methyl-2-propylquinoline.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste 4,7-Dibromo-6-methyl-2-propylquinoline (solid), Contaminated PPE, Weighing paper solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste Solutions containing compound, Contaminated solvent rinsate liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_facility Approved Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility

Caption: Disposal workflow for 4,7-Dibromo-6-methyl-2-propylquinoline.

Final Disposal

The ultimate disposal of 4,7-Dibromo-6-methyl-2-propylquinoline waste must be conducted through an approved and licensed hazardous waste disposal facility.[9] These facilities typically employ high-temperature incineration or other advanced chemical treatments to neutralize the hazardous properties of the compound.[9] Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.[7][11][12]

Conclusion

The responsible disposal of 4,7-Dibromo-6-methyl-2-propylquinoline is not merely a procedural task but a critical component of laboratory safety and environmental ethics. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are minimizing risks to themselves, their colleagues, and the environment. The principles of segregation, proper labeling, and the use of licensed disposal services form the bedrock of safe chemical waste management.

References

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Office of Clinical and Research Safety. The Laboratory Standard. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • Alfa Aesar. (2025, October 24). SAFETY DATA SHEET. [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • PubChem. 4,7-Dibromo-2-propylquinoline. [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance. [Link]

  • University of Wisconsin-Madison. (2019, March 15). Appendix A: Disposal Procedures by Chemical. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • PubChem. 4,6-Dibromoquinoline. [Link]

  • MDPI. (2018, October 9). Safe Synthesis of 4,7-Dibromo[4][7][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]

  • Cheméo. Carbromal (CAS 77-65-6) - Chemical & Physical Properties. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Regulations.gov. (2017, February 10). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1-Bromopropane. [Link]

Sources

Handling

Personal protective equipment for handling 4,7-Dibromo-6-methyl-2-propylquinoline

Topic: Personal Protective Equipment & Safe Handling Guide for 4,7-Dibromo-6-methyl-2-propylquinoline Audience: Senior Researchers, Medicinal Chemists, and HSE Officers. Executive Safety Directive Status: Research Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 4,7-Dibromo-6-methyl-2-propylquinoline Audience: Senior Researchers, Medicinal Chemists, and HSE Officers.

Executive Safety Directive

Status: Research Chemical (Substance not fully tested).[1] Protocol Level: Biosafety Level 2 (BSL-2) Equivalent / Chemical Hazard Band C Primary Risks: Acute Toxicity (Oral/Dermal), Severe Irritant (Eyes/Respiratory), Potential Cumulative Aquatic Toxicity.

As a Senior Application Scientist, I must emphasize that 4,7-Dibromo-6-methyl-2-propylquinoline is a halogenated heteroaromatic. While specific toxicological data may be sparse, its structural analogs (e.g., 4,7-dibromo-2-propylquinoline, quinoline derivatives) exhibit significant lipophilicity (LogP ≈ 4.8) and biological activity.[2][3] This molecule should be treated as a potential DNA intercalator and sensitizer until proven otherwise.

The Golden Rule: Treat this compound as if it has the toxicity of its most hazardous analog (Quinoline: H350, H341). Do not rely solely on standard "irritant" classifications.

Chemical Hazard Profile & Risk Assessment

This section bridges the gap between limited specific data and authoritative analog data.

PropertyData / PredictionRisk Implication
Physical State Solid (Crystalline powder, likely off-white to brown)Inhalation Hazard: Fine particulates can bypass upper respiratory defenses.
Lipophilicity (LogP) ~4.8 (Predicted based on analogs)Dermal Absorption: High. Can penetrate standard latex gloves rapidly.
Reactivity Stable, but sensitive to strong oxidizers.Incompatibility: Avoid storage with peroxides or nitric acid.
GHS Classification Warning (Inferred)H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated aromatics in organic solvents. Use this tiered matrix.

Tier 1: Standard Handling (Weighing < 100 mg, Closed Transfer)
  • Respiratory: Fume hood (Face velocity > 0.5 m/s). If hood is unavailable, N95/P2 particulate respirator.

  • Hands: Double-gloving strategy.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (High-Dexterity, 5-6 mil).

    • Protocol: Change outer gloves immediately upon splash or every 30 minutes.

  • Eyes: Chemical splash goggles (ANSI Z87.1). No safety glasses.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt).

Tier 2: High-Risk Operations (Synthesis, Spills, > 100 mg)
  • Respiratory: Powered Air-Purifying Respirator (PAPR) or Full-face respirator with OV/P100 cartridges if outside a hood.

  • Hands: Laminate film gloves (e.g., Silver Shield®) or Viton® over nitrile.

    • Why? Halogenated quinolines in solvents like DCM or Chloroform permeate nitrile in < 5 minutes.

  • Body: Tyvek® or chemically resistant apron/sleeve covers.

Operational Protocols: A Self-Validating System

A. Weighing & Transfer (The "Static" Danger)
  • The Problem: Quinoline derivatives are often electrostatic. Spatulas can flick powder into the air.

  • The Fix (Step-by-Step):

    • Antistatic Gun: Use a Zerostat gun on the weighing boat and spatula before touching the powder.

    • Gravimetric Dilution: Do not weigh exact small masses (e.g., 2 mg). Weigh a larger amount (e.g., 20 mg) into a tared vial, dissolve in a known volume of solvent (DMSO/DCM), and pipette the required aliquot. This eliminates dust exposure risks.[1][4]

    • Decontamination: Wipe the balance area with a wet Kimwipe (acetone) immediately after use. Dispose of the wipe as hazardous waste.[5]

B. Solubilization & Synthesis
  • Solvent Choice: Soluble in DCM, Chloroform, DMSO.

  • Heating: If using the Friedländer synthesis method (often microwave-assisted), ensure the vessel is rated for the pressure. Halogenated byproducts can be corrosive to stainless steel sensors.

  • Quenching: Quench reactions in the hood. Acidifying quinoline mixtures can generate heat; add acid dropwise at 0°C.

Visualization: Risk-Based Decision Logic

This diagram guides the researcher through the decision-making process for handling this specific compound.

SafetyLogic Start Task: Handle 4,7-Dibromo-6-methyl-2-propylquinoline StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DCM/DMSO) StateCheck->Solution Engineering Is Fume Hood Available? Solid->Engineering GloveCheck Select Glove Type Solution->GloveCheck HoodYes Use Fume Hood (Sash < 18 inches) Engineering->HoodYes Yes HoodNo STOP WORK Req: P100 Respirator + Powder Hood Engineering->HoodNo No Nitrile Double Nitrile (Short Exposure) GloveCheck->Nitrile Splash Protection Only Laminate Silver Shield/Viton (Prolonged/Immersion) GloveCheck->Laminate Synthesis/Spill Cleanup

Caption: Decision logic for selecting engineering controls and PPE based on physical state and exposure duration.

Emergency Response & Disposal

Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Cover: Gently place a chemically compatible pad (dampened with PEG-400 or water) over the powder to prevent dusting. Do not dry sweep.

  • Scoop: Use a plastic scoop to lift the pad and powder into a wide-mouth jar.

  • Clean: Wash surface with soap and water (quinolines are lipophilic; water alone is ineffective).

Disposal Path
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste stream.

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems (to capture HBr/NOx).

  • Labeling: Clearly mark as "Contains Halogenated Quinoline - Toxic."

References

  • PubChem. 4,7-Dibromo-2-propylquinoline (Compound Summary).[2] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Quinoline: Substance Information & Hazard Classification.[6] Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.